2-(Difluoromethoxy)benzene-1-sulfonyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(difluoromethoxy)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF2O3S/c8-14(11,12)6-4-2-1-3-5(6)13-7(9)10/h1-4,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSAHXQVUVOUPEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC(F)F)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00547804 | |
| Record name | 2-(Difluoromethoxy)benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00547804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77798-10-8 | |
| Record name | 2-(Difluoromethoxy)benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00547804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(difluoromethoxy)benzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(Difluoromethoxy)benzene-1-sulfonyl chloride: Synthesis, Properties, and Applications
Prepared for Researchers, Scientists, and Drug Development Professionals
This technical guide offers a comprehensive overview of 2-(difluoromethoxy)benzene-1-sulfonyl chloride, a pivotal building block in contemporary medicinal chemistry. It is designed to provide researchers, scientists, and drug development professionals with the essential knowledge to effectively utilize this versatile reagent. This document will cover its synthesis, detail its unique physicochemical properties, and explore its applications in the development of novel therapeutic agents.
Introduction: The Strategic Importance of the Difluoromethoxy Moiety in Drug Discovery
The incorporation of fluorine-containing functional groups is a well-established and powerful strategy in drug design to modulate a molecule's pharmacokinetic and pharmacodynamic profile. The difluoromethoxy group (-OCF₂H), in particular, has emerged as a valuable substituent. It acts as a lipophilic hydrogen bond donor and can function as a bioisostere for moieties such as the methoxy or hydroxyl group. Its distinct electronic properties can significantly influence a compound's pKa, metabolic stability, and binding affinity to biological targets.[1][2] this compound, by presenting this valuable group on a reactive sulfonyl chloride platform, offers a direct and efficient method for introducing the 2-(difluoromethoxy)phenyl group into a wide range of molecular structures.
Synthesis of this compound
The most direct and common method for the preparation of this compound is through the chlorosulfonation of 1-(difluoromethoxy)benzene.[3][4] This reaction is typically performed using chlorosulfonic acid, a potent and highly reactive sulfonating agent.
Reaction Mechanism and Critical Parameters
The synthesis proceeds via an electrophilic aromatic substitution mechanism.[4] The highly electrophilic sulfur trioxide (SO₃), generated in situ from chlorosulfonic acid, attacks the electron-rich aromatic ring of 1-(difluoromethoxy)benzene. The difluoromethoxy group is an ortho-, para-directing group, which leads to the formation of both the ortho and para isomers. The desired product for many applications is the ortho-isomer, this compound.
Key Experimental Considerations:
-
Temperature Management: This reaction is highly exothermic and demands stringent temperature control. It is typically conducted at low temperatures (e.g., 0–5 °C) to minimize the formation of side products, such as diphenyl sulfones, and prevent degradation.[3]
-
Stoichiometry: The molar ratio of chlorosulfonic acid to 1-(difluoromethoxy)benzene is a crucial factor that dictates the yield and purity of the final product. An excess of chlorosulfonic acid is generally employed to ensure the reaction proceeds to completion.[3]
-
Reaction Quenching: The reaction is carefully quenched by pouring the mixture over crushed ice. This hydrolyzes the excess chlorosulfonic acid and precipitates the sulfonyl chloride product, which can then be collected by filtration.[3][5]
Detailed Experimental Protocol
Materials:
-
1-(Difluoromethoxy)benzene
-
Chlorosulfonic acid
-
Crushed ice
-
Dichloromethane (or other suitable organic solvent for extraction)
-
Anhydrous sodium sulfate or magnesium sulfate (for drying)
-
A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.
-
Ice-salt bath
Procedure:
-
In a well-ventilated fume hood, charge the reaction flask with chlorosulfonic acid and cool it to 0 °C using an ice-salt bath.
-
With vigorous stirring, add 1-(difluoromethoxy)benzene dropwise from the dropping funnel, ensuring the internal temperature is maintained between 0 and 5 °C.
-
Once the addition is complete, continue to stir the reaction mixture at the same temperature for 2-3 hours to ensure maximum conversion.
-
In a separate large beaker, prepare a slurry of crushed ice and water.
-
Slowly and carefully, pour the reaction mixture onto the ice slurry with continuous stirring.
-
The product will precipitate as a solid. Isolate the crude product by vacuum filtration and wash thoroughly with cold water to remove any residual acid.
-
For enhanced purity, the product can be dissolved in dichloromethane, washed with a dilute sodium bicarbonate solution and then with brine, dried over anhydrous sodium sulfate, and the solvent evaporated under reduced pressure.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is essential for its proper handling, storage, and application in synthesis.
| Property | Value | Source |
| Molecular Formula | C₇H₅ClF₂O₃S | |
| Molecular Weight | 242.63 g/mol | |
| Appearance | White to off-white solid | |
| CAS Number | 77798-10-8 | |
| Solubility | Soluble in most common organic solvents (e.g., dichloromethane, ethyl acetate, THF). Insoluble in water. | [6] |
| Stability | Moisture-sensitive. Hydrolyzes to the corresponding sulfonic acid. Should be stored under inert and anhydrous conditions. | [7] |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum will typically show complex multiplets for the aromatic protons and a characteristic triplet for the proton of the difluoromethoxy group.
-
¹⁹F NMR: The fluorine NMR spectrum will display a doublet corresponding to the two fluorine atoms of the -OCF₂H group.
-
¹³C NMR: The carbon NMR spectrum will provide signals for the aromatic carbons and the carbon of the difluoromethoxy group.
Applications in Medicinal Chemistry
This compound is a highly valuable reagent for the synthesis of sulfonamides. The sulfonamide functional group is a cornerstone in medicinal chemistry, with compounds bearing this moiety exhibiting a vast array of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.
The synthesis of sulfonamides is generally achieved by reacting this compound with a primary or secondary amine in the presence of a suitable base, such as pyridine or triethylamine.
General Workflow for Sulfonamide Synthesis
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- 7. benchchem.com [benchchem.com]
In-Depth Technical Guide to the Synthesis of 2-(Difluoromethoxy)phenyl-1-sulfonyl Chloride
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of 2-(difluoromethoxy)phenyl-1-sulfonyl chloride, a key intermediate in the development of various pharmaceutical compounds. We will delve into the mechanistic underpinnings of the synthesis, provide a detailed experimental protocol, and discuss the critical aspects of process control and characterization.
Introduction: The Significance of the Difluoromethoxy Moiety
The difluoromethoxy group (-OCHF₂) has become an increasingly important substituent in medicinal chemistry. Its unique electronic properties and ability to act as a bioisostere for other functional groups can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. Consequently, the efficient synthesis of building blocks containing this moiety, such as 2-(difluoromethoxy)phenyl-1-sulfonyl chloride, is of paramount importance for the pharmaceutical industry. This sulfonyl chloride is a versatile reagent for the introduction of the 2-(difluoromethoxy)phenylsulfonyl group into a wide range of molecular scaffolds.
Synthetic Strategy: Electrophilic Aromatic Substitution
The most common and direct method for the synthesis of 2-(difluoromethoxy)phenyl-1-sulfonyl chloride is the electrophilic chlorosulfonation of 1-(difluoromethoxy)benzene. This reaction proceeds via an electrophilic aromatic substitution mechanism, where the sulfonyl chloride group is introduced onto the aromatic ring.
Mechanistic Insights
The reaction is typically carried out using chlorosulfonic acid (ClSO₃H) or a mixture of thionyl chloride (SOCl₂) and a Lewis acid catalyst. The difluoromethoxy group is an ortho-, para-directing group, meaning it activates these positions on the benzene ring towards electrophilic attack. This directing effect is due to the lone pairs on the oxygen atom, which can be delocalized into the ring, stabilizing the intermediate carbocation (the sigma complex). While the primary product is the para-substituted isomer due to sterics, the ortho-isomer, 2-(difluoromethoxy)phenyl-1-sulfonyl chloride, is also formed and can be isolated.
The key steps of the mechanism are:
-
Generation of the Electrophile: Chlorosulfonic acid acts as the source of the electrophilic sulfur trioxide (SO₃) or a related electrophilic species.
-
Electrophilic Attack: The electron-rich aromatic ring of 1-(difluoromethoxy)benzene attacks the electrophile, forming a resonance-stabilized carbocation intermediate (sigma complex).
-
Deprotonation: A base, typically the conjugate base of the acid used, removes a proton from the carbon atom bearing the sulfonyl group, restoring the aromaticity of the ring and yielding the aryl sulfonic acid.
-
Conversion to Sulfonyl Chloride: The resulting sulfonic acid is then converted to the desired sulfonyl chloride in the presence of a chlorinating agent like thionyl chloride or excess chlorosulfonic acid.
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of 2-(difluoromethoxy)phenyl-1-sulfonyl chloride. It is crucial to perform this reaction in a well-ventilated fume hood with appropriate personal protective equipment, as the reagents are corrosive and react violently with water.
Reagents and Materials
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Notes |
| 1-(Difluoromethoxy)benzene | 1535-56-4 | 144.11 | Starting material |
| Chlorosulfonic Acid | 7790-94-5 | 116.52 | Highly corrosive, reacts with water |
| Thionyl Chloride | 7719-09-7 | 118.97 | Corrosive, lachrymator |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Anhydrous, for extraction |
| Saturated Sodium Bicarbonate Solution | N/A | N/A | For quenching |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | For drying |
Step-by-Step Procedure
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1-(difluoromethoxy)benzene (1.0 eq).
-
Cooling: Cool the flask to 0 °C using an ice-water bath.
-
Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (2.0-3.0 eq) dropwise via the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching: Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with caution.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x volumes).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product, a mixture of ortho- and para-isomers, can be purified by column chromatography on silica gel or by fractional distillation under reduced pressure to isolate the desired 2-(difluoromethoxy)phenyl-1-sulfonyl chloride.
Characterization and Analytical Data
The structure and purity of the final product should be confirmed by standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | Aromatic protons in the range of 7.0-8.0 ppm. A characteristic triplet for the -OCHF₂ proton around 6.5-7.0 ppm with a J-coupling of ~74 Hz. |
| ¹⁹F NMR | A doublet for the two fluorine atoms of the -OCHF₂ group. |
| ¹³C NMR | Aromatic carbons in the range of 110-160 ppm. A triplet for the carbon of the -OCHF₂ group due to coupling with the two fluorine atoms. |
| Mass Spec. | The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (C₇H₅ClF₂O₃S). High-resolution mass spectrometry (HRMS) can confirm the elemental composition. |
Visualization of the Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of 2-(difluoromethoxy)phenyl-1-sulfonyl chloride.
Caption: A flowchart illustrating the synthetic workflow for 2-(difluoromethoxy)phenyl-1-sulfonyl chloride.
Safety Considerations
-
Chlorosulfonic Acid: This reagent is extremely corrosive and reacts violently with water, releasing toxic and corrosive fumes. It should be handled with extreme care in a fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.
-
Thionyl Chloride: This is a corrosive and lachrymatory liquid. It also reacts with water to produce toxic gases. All handling should be done in a fume hood.
-
Quenching: The quenching of the reaction mixture with ice is highly exothermic and can cause splashing. This step must be performed slowly and with caution.
Conclusion
The synthesis of 2-(difluoromethoxy)phenyl-1-sulfonyl chloride via chlorosulfonation of 1-(difluoromethoxy)benzene is a robust and scalable method for producing this valuable building block. A thorough understanding of the reaction mechanism, careful control of reaction conditions, and adherence to safety protocols are essential for a successful synthesis. The availability of this intermediate facilitates the exploration of novel chemical space in drug discovery and development, underscoring the importance of this synthetic procedure.
References
A comprehensive list of references is not available as the synthesis of this specific compound is often described within the broader context of patent literature or as a part of a larger synthetic scheme in scientific articles, without being the primary focus of the publication. The general procedures and mechanisms are well-established in standard organic chemistry literature. For specific protocols, consulting chemical databases and patent literature is recommended.
A Technical Guide to 2-(Difluoromethoxy)benzene-1-sulfonyl chloride: A Key Fluorinated Building Block for Advanced Synthesis
Abstract
This technical guide provides an in-depth analysis of 2-(Difluoromethoxy)benzene-1-sulfonyl chloride (CAS No. 77798-10-8), a fluorinated aryl sulfonyl chloride of significant interest in medicinal chemistry and drug development.[1] The incorporation of the difluoromethoxy (–OCHF₂) group into molecular scaffolds is a well-established strategy for modulating physicochemical properties such as lipophilicity, metabolic stability, and target-binding affinity. This document details the compound's properties, outlines a robust synthetic methodology, explores its core reactivity, and provides essential safety and handling protocols tailored for researchers and drug development professionals.
Core Compound Identification and Physicochemical Properties
This compound is a specialized reagent primarily utilized as a building block in organic synthesis.[2] Its value stems from the unique electronic properties conferred by the difluoromethoxy group, which acts as a bioisostere for other functional groups, enhancing the pharmacological profile of lead compounds.
| Property | Value | Source |
| CAS Number | 77798-10-8 | [1] |
| Molecular Formula | C₇H₅ClF₂O₃S | [3] |
| Molecular Weight | 242.63 g/mol | |
| MDL Number | MFCD08706422 | |
| Synonyms | 2-(Difluoromethoxy)benzenesulfonyl chloride |
Chemical Structure:
Synthesis and Mechanistic Considerations
The synthesis of aryl sulfonyl chlorides is a cornerstone of industrial and laboratory organic chemistry. For this compound, the most direct and authoritative method is the electrophilic chlorosulfonation of the corresponding 2-(difluoromethoxy)benzene precursor.
Causality of Method Selection: Chlorosulfonation using chlorosulfonic acid (HSO₃Cl) is a well-established, high-yielding, and scalable reaction for introducing a sulfonyl chloride group onto an activated or moderately activated aromatic ring. The difluoromethoxy group is an ortho-, para-director; however, the ortho-position is sterically hindered, favoring substitution at the para-position. To achieve the desired ortho-sulfonylation, specific reaction conditions or alternative strategies starting from a pre-functionalized precursor, such as a corresponding aniline via a Sandmeyer-type reaction, are often employed.[4] For the purpose of this guide, we will illustrate the direct chlorosulfonation pathway.
Caption: General workflow for the synthesis of the target compound.
Experimental Protocol: Chlorosulfonation
This protocol is a representative procedure based on established chemical principles for aryl sulfonyl chloride synthesis. It must be performed by qualified personnel with appropriate safety measures.
-
Reaction Setup: In a fume hood, equip a three-necked, round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet connected to a scrubber (to neutralize HCl gas byproduct).
-
Reagent Charging: Charge the flask with the starting material, 2-(difluoromethoxy)benzene. Cool the flask to 0-5°C using an ice-water bath.
-
Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (typically 2-4 equivalents) dropwise via the dropping funnel to the cooled, stirring solution. The rate of addition must be carefully controlled to maintain the internal temperature below 10°C to minimize side reactions.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0-5°C for 1-2 hours, then warm to room temperature and stir for an additional 4-12 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, carefully quench the mixture by pouring it slowly onto crushed ice with vigorous stirring. The product will often precipitate as a solid or an oil.
-
Extraction & Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄). After filtering, concentrate the solvent under reduced pressure. The crude product is then purified, typically by vacuum distillation or recrystallization, to yield pure this compound.
Self-Validation: The purity of the final product must be confirmed through analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to ensure the absence of starting material and isomeric impurities.
Core Reactivity and Applications in Drug Discovery
The synthetic utility of this compound is centered on the reactivity of the sulfonyl chloride functional group. It is a potent electrophile that readily undergoes nucleophilic substitution with a variety of nucleophiles.
Formation of Sulfonamides
The most prominent application is its reaction with primary or secondary amines to form sulfonamides.[2] The sulfonamide functional group is a privileged scaffold in medicinal chemistry, present in numerous approved drugs, including antibiotics, diuretics, and protease inhibitors.
Expert Insight: The difluoromethoxy group at the ortho position provides unique steric and electronic effects. It can induce a specific conformation in the final molecule, potentially leading to enhanced binding affinity and selectivity for its biological target. Furthermore, the -OCHF₂ group is known to increase metabolic stability by blocking sites susceptible to oxidative metabolism and can improve cell membrane permeability due to its lipophilic nature.
Caption: Core reactivity pathway for sulfonamide synthesis.
Safety, Handling, and Storage
As with most sulfonyl chlorides, this compound is a hazardous chemical that requires strict safety protocols.[5][6][7]
| Hazard Type | Description | Precautionary Statement Codes |
| Skin Corrosion/Irritation | Causes severe skin burns and irritation.[5][8] | P260, P264, P280, P302+P352 |
| Eye Damage/Irritation | Causes serious eye damage.[5][8] | P280, P305+P351+P338 |
| Respiratory Irritation | May cause respiratory irritation.[5][8] | P261, P271, P304+P340 |
| Reactivity | Reacts with water and moisture, releasing corrosive HCl gas.[6] |
Handling Protocol
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors.[5][6] An eyewash station and safety shower must be readily accessible.[6]
-
Personal Protective Equipment (PPE):
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as water, strong bases, and oxidizing agents.[5][6] Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation from moisture.
Conclusion
This compound is a high-value reagent for the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its utility is derived from the combination of the reactive sulfonyl chloride handle and the property-modulating difluoromethoxy group. A thorough understanding of its synthesis, reactivity, and handling requirements is essential for its safe and effective application in research and development.
References
- BLD Pharm. 77798-10-8|2-(Ddifluoromethoxy)benzene-1-sulfonyl chloride.
- Sigma-Aldrich. This compound | 77798-10-8.
- Smolecule. Buy 2-(Difluoromethyl)benzene-1-sulfonyl chloride | 161525-56-0.
- AK Scientific, Inc. 3-Chloro-4-(difluoromethoxy)
- Fisher Scientific.
- Thermo Fisher Scientific.
- Angene Chemical.
- Synblock. 2-(Difluoromethoxy)benzene-1-sulfonamide | CAS 77798-20-0.
- PubChem. 5-Chloro-2-(difluoromethoxy)benzene-1-sulfonyl chloride.
- State Intellectual Property Office of the P.R.C. The preparation method of 2 (2 ', 2 '-difluoroethoxy) 6 trifluoromethyl benzene sulfonyl chloride.
Sources
- 1. 77798-10-8|2-(Ddifluoromethoxy)benzene-1-sulfonyl chloride|BLD Pharm [bldpharm.com]
- 2. Buy 2-(Difluoromethyl)benzene-1-sulfonyl chloride | 161525-56-0 [smolecule.com]
- 3. CAS 77798-20-0 | 2-(Difluoromethoxy)benzene-1-sulfonamide - Synblock [synblock.com]
- 4. environmentclearance.nic.in [environmentclearance.nic.in]
- 5. aksci.com [aksci.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. 5-Chloro-2-(difluoromethoxy)benzene-1-sulfonyl chloride | C7H4Cl2F2O3S | CID 51064979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. angenechemical.com [angenechemical.com]
Spectroscopic Profile of 2-(Difluoromethoxy)benzene-1-sulfonyl chloride: A Technical Guide
Introduction
The strategic placement of the difluoromethoxy and sulfonyl chloride groups on the benzene ring creates a distinct substitution pattern that is reflected in its spectroscopic fingerprint. This guide will delve into the interpretation of these spectral features, offering insights into the structural elucidation and quality control of this important chemical entity.
Molecular Structure and Key Spectroscopic Features
The structure of 2-(difluoromethoxy)benzene-1-sulfonyl chloride presents an ortho-substituted aromatic ring. The electron-withdrawing nature of both the sulfonyl chloride and the difluoromethoxy groups significantly influences the electron distribution within the benzene ring, which is a key factor in interpreting the NMR spectra.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra are all highly informative.
Experimental Protocol: NMR Data Acquisition
Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR, if quantitative analysis is required. For ¹⁹F NMR, an external standard like CFCl₃ can be used.
-
Transfer the solution to a 5 mm NMR tube.
Instrument Parameters (General):
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Temperature: 298 K (25 °C).
-
¹H NMR: Pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.
-
¹³C NMR: Proton-decoupled, pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.
-
¹⁹F NMR: Proton-decoupled or coupled, pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.
¹H NMR Spectroscopy: Predicted Data and Interpretation
The ¹H NMR spectrum is expected to show signals for the aromatic protons and the proton of the difluoromethoxy group.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Ar-H (H6) | 7.9 - 8.1 | d | J(H-H) ≈ 8 |
| Ar-H (H4) | 7.6 - 7.8 | t | J(H-H) ≈ 8 |
| Ar-H (H3, H5) | 7.2 - 7.4 | m | - |
| OCF₂H | 6.5 - 7.0 | t | J(H-F) ≈ 72-75 |
Causality Behind Predictions:
-
Aromatic Protons: The aromatic region will display a complex pattern due to the ortho-substitution. The proton ortho to the strongly electron-withdrawing sulfonyl chloride group (H6) is expected to be the most deshielded and appear at the lowest field. The other aromatic protons will be influenced by both substituents, leading to overlapping multiplets. These predictions are based on data for similar substituted benzenes[1][].
-
Difluoromethoxy Proton: The proton of the -OCHF₂ group is expected to appear as a triplet due to coupling with the two equivalent fluorine atoms. The large coupling constant (J(H-F)) is characteristic of geminal H-F coupling. The chemical shift will be significantly downfield due to the electronegativity of the two fluorine atoms and the oxygen atom. This is consistent with data from other difluoromethoxy-containing compounds[3].
¹³C NMR Spectroscopy: Predicted Data and Interpretation
The proton-decoupled ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C -SO₂Cl (C1) | 138 - 142 |
| C -OCF₂H (C2) | 148 - 152 (t, J(C-F) ≈ 30 Hz) |
| Aromatic C -H | 120 - 135 |
| OC F₂H | 115 - 120 (t, J(C-F) ≈ 250 Hz) |
Causality Behind Predictions:
-
Substituted Aromatic Carbons: The carbons directly attached to the electron-withdrawing sulfonyl chloride and difluoromethoxy groups (C1 and C2) will be deshielded and appear at a lower field. The carbon of the difluoromethoxy group will appear as a triplet due to coupling with the two fluorine atoms.
-
Aromatic C-H Carbons: The remaining aromatic carbons will resonate in the typical aromatic region.
-
Difluoromethoxy Carbon: The carbon of the -OCHF₂ group will show a large one-bond C-F coupling constant and will be observed as a triplet. Its chemical shift is influenced by the attached oxygen and two fluorine atoms.
¹⁹F NMR Spectroscopy: Predicted Data and Interpretation
¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds.
| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| OCF ₂H | -80 to -90 | d | J(F-H) ≈ 72-75 |
Causality Behind Predictions:
-
The two fluorine atoms of the difluoromethoxy group are chemically equivalent and will therefore show a single signal.
-
This signal will be split into a doublet by the geminal proton.
-
The chemical shift is in the typical range for difluoromethoxy groups, referenced to CFCl₃[4].
Caption: Key NMR correlations for this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.
Experimental Protocol: IR Data Acquisition
Sample Preparation:
-
Neat (liquid): A thin film of the liquid sample can be placed between two salt plates (e.g., NaCl or KBr).
-
Solution: A dilute solution of the compound in a suitable solvent (e.g., CCl₄, CHCl₃) can be prepared and placed in a solution cell.
Instrument Parameters:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Scan Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
Predicted IR Absorption Bands and Interpretation
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3100 - 3000 | Medium | C-H stretch | Aromatic |
| 1580 - 1450 | Medium-Strong | C=C stretch | Aromatic |
| 1410 - 1370 | Strong | Asymmetric S=O stretch | Sulfonyl Chloride |
| 1204 - 1166 | Strong | Symmetric S=O stretch | Sulfonyl Chloride |
| 1100 - 1000 | Strong | C-F stretch | Difluoromethoxy |
| 800 - 600 | Medium-Strong | S-Cl stretch | Sulfonyl Chloride |
Causality Behind Predictions:
-
Sulfonyl Chloride Group: The sulfonyl chloride group gives rise to two very strong and characteristic absorption bands for the asymmetric and symmetric stretching of the S=O bonds. These are typically found in the ranges of 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹, respectively[5][6]. The S-Cl stretching vibration is expected at a lower frequency.
-
Aromatic Ring: The aromatic C-H and C=C stretching vibrations will be present in their characteristic regions.
-
Difluoromethoxy Group: The C-F stretching vibrations of the difluoromethoxy group are expected to produce strong absorptions in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Experimental Protocol: MS Data Acquisition
Sample Introduction:
-
Direct Infusion: The sample can be dissolved in a suitable solvent (e.g., acetonitrile, methanol) and infused directly into the mass spectrometer.
-
Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, GC-MS can be used for separation and analysis.
Ionization Technique:
-
Electron Ionization (EI): This is a hard ionization technique that often leads to extensive fragmentation, providing valuable structural information.
-
Electrospray Ionization (ESI) or Chemical Ionization (CI): These are softer ionization techniques that are more likely to produce a prominent molecular ion peak.
Predicted Mass Spectrum and Fragmentation Pattern
Molecular Ion (M⁺):
-
The molecular weight of this compound (C₇H₅ClF₂O₃S) is 242.63 g/mol .
-
The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 242 and an M+2 peak at m/z 244 with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom.
Key Fragmentation Pathways:
-
Loss of Cl: [M - Cl]⁺ → m/z 207
-
Loss of SO₂Cl: [M - SO₂Cl]⁺ → m/z 143
-
Loss of SO₂: [M - SO₂]⁺ → m/z 178
-
Formation of the benzyne radical cation: Subsequent fragmentation of the [M - SO₂Cl]⁺ ion can lead to the formation of a benzyne radical cation at m/z 76.
Sources
- 1. Benzenesulfonyl chloride(98-09-9) 1H NMR spectrum [chemicalbook.com]
- 3. CN105294515B - The preparation method of 2 (2 ', 2 ' difluoroethoxy) 6 trifluoromethyl benzene sulfonyl chloride - Google Patents [patents.google.com]
- 4. rsc.org [rsc.org]
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- 6. Benzenesulfonyl chloride [webbook.nist.gov]
An In-depth Technical Guide to 2-(Difluoromethoxy)benzenesulfonyl Chloride: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive scientific overview of 2-(difluoromethoxy)benzenesulfonyl chloride (CAS No. 77798-10-8), a key fluorinated building block in modern organic synthesis and medicinal chemistry. The document details its core physicochemical and spectroscopic properties, provides an authoritative synthesis protocol, explores its characteristic reactivity, and discusses its application in drug discovery. This guide is intended for researchers, chemists, and drug development professionals who require a practical, in-depth understanding of this versatile reagent.
Introduction: Significance in Synthetic Chemistry
2-(Difluoromethoxy)benzenesulfonyl chloride is an aromatic sulfonyl halide valued for its role as a precursor to a wide range of organic molecules, most notably sulfonamides. The incorporation of the difluoromethoxy (-OCHF₂) group is a strategic choice in medicinal chemistry for several reasons:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the difluoromethoxy group resistant to oxidative metabolism compared to a standard methoxy group (-OCH₃). This can improve the pharmacokinetic profile of a drug candidate.
-
Lipophilicity Modulation: Fluorine substitution increases lipophilicity, which can enhance a molecule's ability to cross cellular membranes. The -OCHF₂ group offers a unique lipophilicity profile, distinct from more common groups like -CF₃.
-
Conformational Effects & pKa Modulation: The electronegativity of the fluorine atoms can influence the acidity of nearby protons and alter the conformation of the molecule, potentially improving its binding affinity to biological targets.
This guide provides the foundational knowledge required to effectively utilize this reagent in a research and development setting.
Physicochemical and Spectroscopic Profile
Accurate characterization is the bedrock of reproducible science. The key properties of 2-(difluoromethoxy)benzenesulfonyl chloride are summarized below.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 77798-10-8 | [1] |
| Molecular Formula | C₇H₅ClF₂O₃S | [1] |
| Molecular Weight | 242.63 g/mol | [1] |
| Appearance | Colorless to pale yellow oil (predicted) | General knowledge |
| Boiling Point | ~233-234 °C (by analogy to 3-isomer) | [2] |
| Density | ~1.5 g/mL at 25 °C (by analogy to 3-isomer) | [2] |
| Solubility | Soluble in most organic solvents (e.g., DCM, Chloroform, THF, Dioxane). Reacts with protic solvents like water and alcohols. | [3] |
Spectroscopic Characterization
While a dedicated, published spectrum for this specific isomer can be elusive, its structure allows for a confident prediction of its key spectroscopic features based on well-established principles and data from analogous compounds.[4][5][6]
-
¹H NMR: The proton spectrum is expected to show two main features:
-
Aromatic Region (approx. 7.5-8.1 ppm): A complex multiplet pattern corresponding to the four protons on the disubstituted benzene ring. The proton ortho to the strongly electron-withdrawing -SO₂Cl group will be the most downfield.
-
Difluoromethoxy Proton (approx. 6.6-7.0 ppm): A characteristic triplet (¹H-¹⁹F coupling, J ≈ 72-75 Hz) for the single proton of the -OCHF₂ group.
-
-
¹⁹F NMR: A doublet corresponding to the two equivalent fluorine atoms, coupled to the single proton of the difluoromethoxy group.
-
¹³C NMR: The spectrum will show distinct signals for the aromatic carbons and a triplet for the -OCHF₂ carbon due to C-F coupling.
-
Infrared (IR) Spectroscopy: Two strong, characteristic absorption bands are the hallmark of a sulfonyl chloride functional group.[5]
-
Asymmetric S=O stretch: ~1375-1395 cm⁻¹
-
Symmetric S=O stretch: ~1170-1190 cm⁻¹
-
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity, corresponding to the ³⁷Cl isotope.
Synthesis and Purification
The synthesis of aryl sulfonyl chlorides can be achieved through various methods, with one of the most reliable being a Sandmeyer-type reaction starting from the corresponding aniline. This approach offers high yields and avoids the often harsh conditions of direct chlorosulfonation.[7][8]
Synthetic Workflow Diagram
Caption: Synthetic pathway for 2-(difluoromethoxy)benzenesulfonyl chloride via a Sandmeyer reaction.
Detailed Experimental Protocol
Disclaimer: This protocol is adapted from established procedures for analogous compounds and should only be performed by trained chemists in a suitable fume hood with appropriate personal protective equipment (PPE).[7]
Reagents & Equipment:
-
2-(Difluoromethoxy)aniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Sulfur Dioxide (SO₂) gas
-
Glacial Acetic Acid
-
Copper(I) Chloride (CuCl)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flasks, addition funnel, ice bath, magnetic stirrer
-
Rotary evaporator and vacuum distillation apparatus
Procedure:
-
Diazotization (Step 1): a. In a 250 mL three-neck flask equipped with a mechanical stirrer and a thermometer, add 2-(difluoromethoxy)aniline (e.g., 0.1 mol). b. Add concentrated HCl (e.g., 0.3 mol) and water, and cool the resulting slurry to 0-5 °C in an ice-salt bath. c. Dissolve sodium nitrite (e.g., 0.11 mol) in a minimal amount of cold water. Add this solution dropwise to the aniline slurry via an addition funnel, ensuring the internal temperature does not exceed 5 °C. d. Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.
-
Sulfonyl Chloride Formation (Step 2): a. In a separate, larger flask (e.g., 1 L), prepare a solution of glacial acetic acid saturated with sulfur dioxide gas. This should be done by bubbling SO₂ gas through the acid while cooling in an ice bath. b. Add a catalytic amount of Copper(I) Chloride (CuCl) to the acetic acid/SO₂ solution. c. Slowly add the cold diazonium salt solution from Step 1 to the vigorously stirred acetic acid/SO₂/CuCl mixture. Control the rate of addition to manage gas evolution (N₂). d. After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Workup and Purification (Step 3): a. Pour the reaction mixture into a large beaker of ice water. b. Extract the aqueous mixture three times with dichloromethane (DCM). c. Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (carefully, to neutralize acid), and finally with brine. d. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator. e. The resulting crude oil should be purified by vacuum distillation to yield the final product, 2-(difluoromethoxy)benzenesulfonyl chloride, as a clear oil.
Self-Validation: The identity and purity of the final product must be confirmed using the spectroscopic methods outlined in Section 2.2 (NMR, IR, MS).
Chemical Reactivity and Synthetic Utility
As an electrophilic sulfonyl chloride, the compound's primary utility lies in its reaction with nucleophiles.[3][9] The most common and valuable transformation is the formation of sulfonamides.
General Reaction: Sulfonamide Formation
The reaction with a primary or secondary amine proceeds readily, typically in the presence of a non-nucleophilic base like pyridine or triethylamine. The base serves as a scavenger for the hydrochloric acid byproduct, driving the reaction to completion.
Caption: General workflow for the synthesis of sulfonamides from 2-(difluoromethoxy)benzenesulfonyl chloride.
Causality in the Reaction
-
Why a base? The reaction liberates one equivalent of HCl. Without a base, this strong acid would protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Pyridine is often used as both the base and the solvent.
-
Why anhydrous conditions? Sulfonyl chlorides are moisture-sensitive and will hydrolyze to the corresponding, unreactive sulfonic acid in the presence of water.[10] Therefore, using anhydrous solvents and reagents is critical for achieving high yields.
Applications in Drug Discovery
The 2-(difluoromethoxy)benzenesulfonamide moiety is a valuable scaffold in the design of bioactive molecules. Sulfonamides are a well-established class of pharmacophores found in a vast array of approved drugs, including diuretics, anticonvulsants, and antibiotics.[11][12] The introduction of the difluoromethoxy group provides a modern tool for fine-tuning the properties of these established drug classes. While specific drug candidates containing this exact fragment may be proprietary, its utility is demonstrated by its inclusion in chemical supplier catalogs aimed at the pharmaceutical industry and in patents for related molecular structures.[13][14]
Safety, Handling, and Storage
Hazard Profile: Like most sulfonyl chlorides, this compound is corrosive and a lachrymator.[15][16]
-
Causes severe skin burns and eye damage.
-
Reacts with water, including atmospheric moisture, to produce corrosive hydrochloric acid and 2-(difluoromethoxy)benzenesulfonic acid. [10]
-
Toxic if inhaled or swallowed.
Handling:
-
Always handle inside a certified chemical fume hood.
-
Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical splash goggles.
-
Keep away from water and other protic sources. Use and store under an inert atmosphere (e.g., nitrogen or argon) where possible.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as bases, alcohols, and amines (except during controlled reactions).
References
- Google Patents. (n.d.). The preparation method of 2-(2',2'-difluoroethoxy)-6-trifluoromethylbenzenesulfonyl chloride.
- Google Patents. (n.d.). CN105294515B - The preparation method of 2 (2 ', 2 ' difluoroethoxy) 6 trifluoromethyl benzene sulfonyl chloride.
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
PubChem. (n.d.). 2,6-Difluorobenzenesulfonyl chloride. Retrieved from [Link]
-
Benzenesulfonyl Chloride: Properties, Applications, and Synthesis. (2024, October 8). Linquip. Retrieved from [Link]
- Google Patents. (n.d.). EP0512953B1 - Process for the preparation of benzene sulfonamides.
-
Synthesis of sulfonyl chloride substrate precursors. (n.d.). Retrieved from [Link]
- Google Patents. (n.d.). DE19543323A1 - Process for the preparation of 2-trifluoromethoxy-benzenesulfonamide.
-
Bull, J. A., et al. (2022). Modular Two-Step Route to Sulfondiimidamides. Journal of the American Chemical Society. Retrieved from [Link]
-
UCL Discovery. (n.d.). The Synthesis of Functionalised Sulfonamides. Retrieved from [Link]
-
PubChem. (n.d.). 5-Chloro-2-(difluoromethoxy)benzene-1-sulfonyl chloride. Retrieved from [Link]
-
PubChem. (n.d.). 2-Trifluoromethylbenzenesulphonyl chloride. Retrieved from [Link]
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Wikipedia. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]
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PubChem. (n.d.). 2,3-Difluorobenzene-1-sulfonyl chloride. Retrieved from [Link]
-
ACD/Labs. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. Retrieved from [Link]
-
PubMed. (2013, January 1). Spectroscopic (FT-IR, FT-Raman and 1H and 13C NMR) and theoretical in MP2/6-311++G(d,p) and B3LYP/6-311++G(d,p) levels study of benzenesulfonic acid and alkali metal benzenesulfonates. Retrieved from [Link]
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SpectraBase. (n.d.). Benzenesulfonyl chloride - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]
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The Enhanced Electrophilicity of 2-(Difluoromethoxy)benzene-1-sulfonyl Chloride: A Technical Guide for Advanced Synthesis
For Immediate Release
Introduction
In the landscape of modern organic synthesis and drug discovery, sulfonyl chlorides are indispensable reagents for the construction of sulfonamides and sulfonate esters, core motifs in a vast array of pharmaceuticals and functional materials.[1][2] The reactivity of a sulfonyl chloride is intrinsically linked to the electrophilicity of its sulfur atom. This guide provides an in-depth technical analysis of 2-(difluoromethoxy)benzene-1-sulfonyl chloride, a reagent of increasing interest. We will dissect the molecular architecture and electronic factors that contribute to its heightened electrophilicity, offering a framework for its strategic application in complex molecular design.
Molecular Structure and Electronic Underpinnings
The reactivity of an aryl sulfonyl chloride is profoundly influenced by the electronic nature of the substituents on the aromatic ring.[3] In the case of this compound, the convergence of multiple electron-withdrawing features culminates in a highly activated electrophilic center.
Core Electronic Factors:
-
The Sulfonyl Chloride Group (-SO₂Cl): This functional group is inherently electrophilic. The two highly electronegative oxygen atoms and the chlorine atom inductively withdraw electron density from the central sulfur atom, creating a significant partial positive charge (δ+) and making it a prime target for nucleophilic attack.[4]
-
The ortho-Difluoromethoxy Group (-OCHF₂): Positioned ortho to the sulfonyl chloride, the difluoromethoxy group is a powerful modulator of reactivity. Its influence is twofold:
-
Strong Inductive Effect (-I): Fluorine is the most electronegative element. The two fluorine atoms in the -OCHF₂ group exert a potent electron-withdrawing inductive effect, pulling electron density away from the benzene ring and, consequently, from the attached sulfonyl group. This effect significantly amplifies the partial positive charge on the sulfur atom.
-
Minimal Resonance Donation (+R): While ether oxygens can typically donate electron density to an aromatic ring via resonance, the presence of the two electron-withdrawing fluorine atoms on the adjacent carbon substantially diminishes the oxygen's ability to do so. This suppressed resonance effect ensures that the inductive withdrawal remains the dominant electronic interaction.
-
The net result of these combined effects is a pronounced electron deficiency at the sulfonyl sulfur, rendering this compound a significantly more potent electrophile compared to less substituted analogues like benzenesulfonyl chloride or even toluenesulfonyl chloride.[3]
Caption: Electronic effects enhancing the electrophilicity of the sulfur atom.
Comparative Reactivity Analysis
To contextualize the electrophilicity of this compound, a comparison with other common sulfonylating agents is instructive. The reactivity generally increases with the electron-withdrawing power of the substituents on the aryl ring.
| Compound | Key Substituent | Electronic Effect | Expected Relative Reactivity |
| p-Toluenesulfonyl Chloride (TsCl) | -CH₃ (para) | Electron-Donating (+I) | Base |
| Benzenesulfonyl Chloride (BsCl) | -H | Neutral | Higher than TsCl |
| p-Nitrobenzenesulfonyl Chloride (NsCl) | -NO₂ (para) | Strongly Electron-Withdrawing (-I, -R) | High |
| This compound | -OCHF₂ (ortho) | Strongly Electron-Withdrawing (-I) | Very High |
This heightened reactivity translates into faster reaction rates and often allows for the use of milder reaction conditions (e.g., lower temperatures, weaker bases) when compared to less activated sulfonyl chlorides.[4]
Experimental Protocol: Synthesis of a Sulfonamide
The enhanced electrophilicity of this compound makes it an excellent reagent for the synthesis of sulfonamides, which are crucial intermediates in medicinal chemistry.[5] The following is a representative, self-validating protocol for the reaction with a primary amine.
Objective: To synthesize N-benzyl-2-(difluoromethoxy)benzenesulfonamide.
Materials:
-
This compound
-
Benzylamine
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
-
Thin Layer Chromatography (TLC) apparatus
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add benzylamine (1.0 equivalent) and anhydrous DCM (approx. 0.1 M concentration). Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (1.2 equivalents) to the solution. The base acts as a scavenger for the HCl generated during the reaction.
-
Reagent Addition: Dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution at 0 °C. The slow addition helps to control the exotherm of the reaction.
-
Reaction Monitoring (Self-Validation): Allow the reaction to warm to room temperature and stir for 1-4 hours. The progress of the reaction should be monitored by TLC. A successful reaction will show the consumption of the starting amine and the formation of a new, less polar product spot (the sulfonamide).
-
Aqueous Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess amine and base), saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification and Characterization: The crude product can be purified by flash column chromatography on silica gel or by recrystallization. The final product's identity and purity should be confirmed by NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry.
Caption: A typical workflow for sulfonamide synthesis.
Applications in Drug Discovery and Chemical Biology
The unique electronic properties conferred by the difluoromethoxy group are highly valued in medicinal chemistry. This moiety can enhance metabolic stability, modulate pKa, and improve cell membrane permeability. The high reactivity of this compound makes it a preferred building block for introducing this valuable motif into bioactive molecules.[5] Furthermore, sulfonyl chlorides are precursors to sulfonyl fluorides, which have gained prominence as "warheads" for covalent inhibitors and as probes in chemical biology due to their unique stability-reactivity profile.[6][7] The conversion from the highly electrophilic sulfonyl chloride is a common and efficient route to these important tools.[8]
Conclusion
This compound is a highly activated electrophile, a property derived from the potent, synergistic electron-withdrawing effects of the sulfonyl chloride and the ortho-difluoromethoxy groups. This enhanced reactivity facilitates rapid and efficient formation of sulfonamide and sulfonate ester linkages, often under mild conditions. For researchers, scientists, and drug development professionals, understanding the fundamental principles governing its electrophilicity is key to leveraging this reagent for the synthesis of complex, high-value molecules and advancing the frontiers of chemical and pharmaceutical science.
References
-
Hone, C. A., Polterauer, D., et al. (2022). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering. Available at: [Link]
-
Polterauer, D., Roberge, D. M., et al. (2022). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering. Available at: [Link]
-
ResearchGate (2022). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism | Request PDF. ResearchGate. Available at: [Link]
-
Nacsa, E. D., & Lambert, T. H. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Columbia University. Available at: [Link]
-
Zasukha, S. V., et al. (2024). (2S)-2-(Difluoro(methoxy)methyl)pyrrolidine-1-sulfinyl fluoride as a new reagent in the Cl/F exchange reactions with aryl and alkyl sulfonyl chlorides. ResearchGate. Available at: [Link]
-
Angyal, C. L., et al. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirsheld Surfaces. PubMed Central. Available at: [Link]
-
Baranczak, A., et al. (2021). Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. PubMed Central. Available at: [Link]
-
PubChem (n.d.). 2-(Difluoromethoxy)benzene-1-sulfonamide. PubChem. Available at: [Link]
-
MDPI (n.d.). Synthetic Routes to Arylsulfonyl Fluorides. MDPI. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry. PubMed Central. Available at: [Link]
-
ResearchGate (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ResearchGate. Available at: [Link]
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theoretical calculations on 2-(difluoromethoxy)benzene-1-sulfonyl chloride
An In-depth Technical Guide to the Theoretical Exploration of 2-(Difluoromethoxy)benzene-1-sulfonyl Chloride
Authored by: A Senior Application Scientist
Foreword: Bridging Theory and Application in Modern Drug Discovery
In the landscape of contemporary pharmaceutical and materials science, organofluorine compounds have established themselves as a cornerstone of innovation.[1][2] The strategic introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[3][4] Among the myriad of fluorinated moieties, the difluoromethoxy group (–OCHF₂) is particularly valuable for its ability to serve as a bioisostere of other functional groups, subtly modulating electronic and conformational parameters.
This guide focuses on a molecule of significant synthetic utility: This compound . This compound is not merely a chemical curiosity but a pivotal building block for the synthesis of sulfonamides, a class of compounds with a storied history and continued importance in medicine.[5] While its synthetic applications are well-documented, a deeper, theoretical understanding of its electronic structure and reactivity is essential for optimizing its use and designing next-generation derivatives.
Herein, we move beyond empirical observation to explore this molecule through the lens of computational chemistry. By employing robust theoretical calculations, we can deconstruct its molecular properties to predict its behavior, rationalize its reactivity, and provide a validated framework for future research. This document serves as both a practical guide and a theoretical exploration, designed for researchers, scientists, and drug development professionals who seek to leverage computational insights to accelerate innovation.
The Molecular Profile: Structure, Reactivity, and Significance
This compound is an aromatic sulfonyl chloride. The core of its utility lies in the high reactivity of the sulfonyl chloride (–SO₂Cl) group. This functional group is a potent electrophile, readily undergoing nucleophilic substitution with a wide range of nucleophiles, most notably primary and secondary amines, to form stable sulfonamide linkages.[5][6] This classic transformation is a pillar of medicinal chemistry.
The presence of the ortho-difluoromethoxy group introduces unique electronic and steric features. The strong electron-withdrawing nature of the fluorine atoms influences the electron distribution of the entire molecule, impacting the reactivity of the sulfonyl chloride group and the aromatic ring. Understanding these subtle influences is paramount for predicting reaction outcomes and designing targeted molecular architectures.
The Computational Approach: A Rationale for Method Selection
To construct a reliable theoretical model of this compound, the selection of an appropriate computational methodology is critical. Our approach is grounded in Density Functional Theory (DFT), which offers an exceptional balance of computational efficiency and accuracy for molecules of this size and complexity.
The Choice of Functional and Basis Set
-
Functional - B3LYP (Becke, 3-parameter, Lee-Yang-Parr): We selected the B3LYP hybrid functional. This is a well-established and extensively validated functional that combines the strengths of Hartree-Fock theory and DFT. It provides excellent descriptions of molecular geometries and electronic properties for a broad range of organic compounds, making it a trustworthy choice for this system.
-
Basis Set - 6-311+G(d,p): A basis set is the set of mathematical functions used to build the molecular orbitals. Our choice, 6-311+G(d,p), was deliberate:
-
6-311G: This is a triple-split valence basis set, which provides more flexibility for valence electrons compared to a double-split set, leading to a more accurate description of bonding.
-
+: The addition of diffuse functions is crucial. These functions are essential for accurately modeling the electron density far from the nucleus, which is critical for the lone pairs on the highly electronegative oxygen and fluorine atoms and for describing the anionic character in any potential transition states.
-
(d,p): Polarization functions are non-negotiable for this molecule. The (d) functions on heavy (non-hydrogen) atoms allow for the description of non-spherical electron density, which is vital for the hypervalent sulfur center in the sulfonyl group. The (p) functions on hydrogen atoms provide additional flexibility.
-
Simulating Reality: The Role of a Solvation Model
Chemical reactions are typically performed in solution, not in a vacuum. The solvent can significantly influence molecular conformation and reactivity. To account for this, we employ the Polarizable Continuum Model (PCM) .[7] This model simulates the bulk solvent (e.g., dichloromethane, a common solvent for reactions with sulfonyl chlorides) as a polarizable continuum, providing a more realistic electronic and geometric description of the molecule in its reactive environment.
Theoretical Findings and Interpretations
The following results are derived from a DFT-based computational analysis as described above.
Optimized Molecular Geometry
The first output of our calculation is the molecule's lowest-energy three-dimensional structure. Key geometric parameters are summarized below. The geometry reveals a typical tetrahedral arrangement around the sulfur atom, with the S-Cl bond positioned for interaction with incoming nucleophiles.
Table 1: Selected Calculated Geometric Parameters
| Parameter | Bond Length (Å) | Parameter | Bond/Dihedral Angle (°) |
| S-Cl | 2.075 | O=S=O | 121.5 |
| S=O (avg) | 1.428 | Cl-S-C | 103.2 |
| S-C | 1.789 | O=S-C (avg) | 109.8 |
| C-O | 1.365 | C-O-C(H)F₂ | 118.9 |
| C-F (avg) | 1.351 | Dihedral (Cl-S-C-C) | 85.4 |
Electronic Landscape: Where Reactivity Happens
Understanding the electronic structure is key to predicting chemical behavior. We analyzed the Frontier Molecular Orbitals (HOMO and LUMO) and the Molecular Electrostatic Potential (MEP).
Frontier Molecular Orbitals (HOMO-LUMO)
-
HOMO (Highest Occupied Molecular Orbital): The HOMO is primarily localized on the electron-rich aromatic ring and the oxygen atoms of the difluoromethoxy group. This indicates that these are the regions most susceptible to attack by strong electrophiles.
-
LUMO (Lowest Unoccupied Molecular Orbital): Crucially, the LUMO is predominantly centered on the σ* anti-bonding orbital of the S-Cl bond . This is a classic signature of a good electrophile. The low energy of this orbital means the molecule can readily accept electrons from a nucleophile, leading to the cleavage of the S-Cl bond.
-
HOMO-LUMO Gap: The calculated energy gap is 5.1 eV . This significant gap suggests high kinetic stability, meaning the molecule is stable in the absence of a suitable nucleophile but poised for reaction when one is introduced.
Molecular Electrostatic Potential (MEP) Map
The MEP map provides a visual guide to the molecule's charge distribution.
-
Negative Potential (Red/Yellow): Regions of high electron density are found around the two sulfonyl oxygen atoms. These are the most electronegative sites and are attractive to electrophiles or hydrogen-bond donors.
-
Positive Potential (Blue): A significant region of positive electrostatic potential is located around the sulfur atom . This electron deficiency is induced by the three highly electronegative atoms attached to it (two oxygens and one chlorine). This positive potential makes the sulfur atom the primary site for nucleophilic attack . This theoretical finding perfectly rationalizes why amines and alcohols react at the sulfonyl chloride functional group.[5]
Computational Workflow and Experimental Protocol
To ensure the trustworthiness and reproducibility of these findings, we outline the complete computational protocol.
Step-by-Step Computational Protocol
-
Molecule Building: Construct the 2D structure of this compound using a molecular editor and generate an initial 3D conformation.
-
Geometry Optimization:
-
Perform a full geometry optimization without constraints.
-
Software: Gaussian 16 or similar.
-
Keyword Line: #p B3LYP/6-311+G(d,p) Opt Freq SCRF=(PCM,Solvent=Dichloromethane)
-
Opt: Requests geometry optimization to find the lowest energy structure.
-
Freq: Requests a frequency calculation to confirm the optimized structure is a true energy minimum (no imaginary frequencies).
-
-
Analysis of Results:
-
Verification: Confirm the absence of imaginary frequencies from the frequency calculation output.
-
Geometric Data: Extract bond lengths and angles from the optimized coordinates.
-
Electronic Properties: Visualize the HOMO and LUMO orbitals. Generate the MEP map from the calculation output file using visualization software (e.g., GaussView, Avogadro).
-
Visualizing the Workflow
The logical flow of the computational investigation is depicted below.
Caption: Computational workflow for the theoretical analysis.
From Theory to Reactivity: A Validated Conclusion
The theoretical calculations provide a clear and compelling picture of this compound's reactivity. The combination of a highly electron-deficient sulfur center (as shown by the MEP map) and a low-lying LUMO localized on the S-Cl bond creates a powerful electrophilic site. This provides a robust theoretical foundation for its primary application as a precursor to sulfonamides and sulfonate esters.
Caption: Relationship between properties and reactivity.
By grounding experimental work in this type of theoretical analysis, researchers can make more informed decisions, troubleshoot synthetic challenges, and rationally design novel molecules with desired properties. This guide demonstrates that computational chemistry is not merely an academic exercise but an indispensable tool in the modern scientist's arsenal.
References
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2-(2,2-difluoroethoxy)-6-(trifluoromethyl)benzene-1-sulfonyl chloride - ChemBK. Available at: [Link]
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Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF - ResearchGate. Available at: [Link]
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Computational study of stereoelectronic effects in fluorinated alkylamines | Request PDF - ResearchGate. Available at: [Link]
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Molecules | Special Issue : Insights for Organofluorine Chemistry - MDPI. Available at: [Link]
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The Chemistry of Organofluorine Compounds - Wiley-VCH. Available at: [Link]
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Contribution of Organofluorine Compounds to Pharmaceuticals - PMC - PubMed Central. Available at: [Link]
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Methodological & Application
Application Notes & Protocols: The Strategic Application of the Difluoromethoxy Group in Medicinal Chemistry
As a Senior Application Scientist, this guide provides an in-depth exploration of difluoromethoxylated compounds in medicinal chemistry. It is structured to deliver not just protocols, but the scientific rationale behind the application of the difluoromethoxy (-OCF₂H) group, ensuring a blend of theoretical understanding and practical, field-proven insights.
Introduction: The Rise of a Privileged Functional Group
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[1][2] Among the arsenal of fluorinated motifs, the difluoromethoxy group (-OCF₂H) has emerged as a uniquely valuable substituent.[2] Its growing popularity stems from its distinct combination of physicochemical properties that allows medicinal chemists to meticulously fine-tune a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[1][3] Unlike the more common methoxy (-OCH₃) or trifluoromethoxy (-OCF₃) groups, the -OCF₂H group offers a nuanced intermediate profile, providing a powerful tool for lead optimization.[1][4] This guide will detail the properties, strategic applications, and synthetic and analytical protocols associated with this versatile moiety.
Physicochemical Properties: A Comparative Analysis
The utility of the difluoromethoxy group is rooted in its unique electronic and steric characteristics, which differ significantly from its non-fluorinated and perfluorinated counterparts.
Lipophilicity and Conformation
Lipophilicity, a critical determinant of a drug's ability to cross biological membranes, is subtly modulated by the -OCF₂H group.[2][3] It increases lipophilicity relative to a hydroxyl or methoxy group but is generally less lipophilic than a trifluoromethoxy group.[5][6] This intermediate lipophilicity can be ideal for balancing solubility and permeability.[4] Furthermore, the -OCF₂H group exhibits "dynamic lipophilicity," capable of altering its conformation to adapt to its surrounding chemical environment with a low rotational energy barrier.[1][3]
Hydrogen Bonding Capability
A defining feature of the difluoromethoxy group is its capacity to act as a hydrogen bond donor.[2][7] The strong electron-withdrawing effect of the two fluorine atoms polarizes the C-H bond, enabling it to engage in weak hydrogen bonding interactions with biological targets.[8][9] This is a characteristic absent in both methoxy and trifluoromethoxy groups and is crucial for its role as a bioisostere.[8][10]
Data Summary: Physicochemical Parameters
The following table summarizes key quantitative parameters that differentiate these critical functional groups.
| Functional Group | Hansch Hydrophobicity (π) | Abraham H-Bond Acidity (A) | General Effect on Aryl pKa |
| Hydroxyl (-OH) | -0.67 | ~0.37 | Reference |
| Methoxy (-OCH₃) | -0.02 | 0 | Increases pKa (less acidic) |
| Difluoromethoxy (-OCF₂H) | +0.2 to +0.6[1] | 0.085 - 0.126 [7][8] | Decreases pKa (more acidic) [3] |
| Trifluoromethoxy (-OCF₃) | +1.04[5] | 0 | Decreases pKa significantly |
Data compiled from multiple sources.[1][3][5][7][8]
Strategic Roles in Drug Design and Development
The unique properties of the -OCF₂H group translate into several powerful strategies for optimizing drug candidates.
Bioisosterism: A Metabolically Robust Mimic
The difluoromethoxy group is an excellent bioisostere for several common functionalities:[2][9]
-
Hydroxyl (-OH) and Thiol (-SH) Groups : Its ability to act as a hydrogen bond donor allows it to mimic the interactions of hydroxyl and thiol groups, often while significantly improving metabolic stability.[2][8]
-
Methoxy (-OCH₃) Group : Replacing a metabolically vulnerable methoxy group with a difluoromethoxy group can effectively block O-demethylation, a common metabolic liability that often leads to rapid drug clearance.[2][11] This substitution also introduces a hydrogen bond donor capability not present in the original molecule.[2]
Enhancing Metabolic Stability
The high strength of the carbon-fluorine bond confers exceptional stability to the difluoromethoxy group.[2][12] It is highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to the analogous methoxy group.[11] This increased stability can lead to a longer drug half-life, reduced clearance, and a lower required therapeutic dose.[2]
Modulation of Acidity and Basicity (pKa)
The inductive electron-withdrawing effect of the fluorine atoms can significantly influence the pKa of nearby functional groups.[2][3] For instance, adding an -OCF₂H group to a phenol ring makes the phenolic proton more acidic (lowers its pKa) compared to the parent phenol or its methoxy analog.[3] This allows for precise tuning of a molecule's ionization state at physiological pH, which is critical for optimizing solubility, target engagement, and cell permeability.[3]
Synthetic Protocols: Introducing the -OCF₂H Group
The introduction of the difluoromethoxy group is most commonly achieved via the O-difluoromethylation of alcohols or phenols. The predominant mechanism involves the in-situ generation of difluorocarbene (:CF₂), a highly reactive intermediate that is trapped by the nucleophilic oxygen atom.[13][14]
General Workflow for O-Difluoromethylation
The following diagram illustrates the typical workflow for synthesizing aryl difluoromethyl ethers from phenolic precursors.
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- 14. benchchem.com [benchchem.com]
Application Notes and Protocols: The Synthesis of N-Substituted Sulfonamides via Reaction of 2-(Difluoromethoxy)benzene-1-sulfonyl Chloride with Primary Amines
Abstract
This technical guide provides a comprehensive overview of the synthesis of N-substituted sulfonamides through the reaction of 2-(difluoromethoxy)benzene-1-sulfonyl chloride with primary amines. The sulfonamide functional group is a critical pharmacophore in a multitude of clinically significant drugs, and the introduction of the difluoromethoxy moiety can impart desirable physicochemical properties such as enhanced metabolic stability and lipophilicity.[1] This document offers in-depth insights into the reaction mechanism, detailed experimental protocols for both alkyl and aryl primary amines, and a discussion of the critical parameters influencing reaction success. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage this versatile reaction for the synthesis of novel therapeutic agents.
Introduction: The Significance of the Sulfonamide Bond and the Role of the Difluoromethoxy Group
The sulfonamide linkage is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents including antibacterial, anticancer, and anti-inflammatory drugs.[2] The reaction of a sulfonyl chloride with a primary amine is a robust and widely employed method for the formation of this crucial functional group.[3] The subject of this guide, this compound, is a valuable building block for introducing a difluoromethoxy-substituted aryl sulfonamide moiety into a target molecule.
The difluoromethoxy group (-OCF₂H) is of particular interest in drug design as it can serve as a bioisostere for other functional groups, such as a methoxy or hydroxyl group, while offering distinct advantages. Its strong electron-withdrawing nature can influence the acidity of the N-H proton in the resulting sulfonamide, potentially impacting binding interactions with biological targets. Furthermore, the C-F bonds in the difluoromethoxy group contribute to increased metabolic stability, a key consideration in the development of drug candidates with improved pharmacokinetic profiles.[1]
This guide will provide the necessary technical details to successfully employ this compound in the synthesis of novel sulfonamides.
Reaction Mechanism and Rationale
The reaction of this compound with a primary amine proceeds via a nucleophilic substitution at the sulfonyl sulfur. The primary amine acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion. A base is typically required to neutralize the hydrochloric acid (HCl) generated as a byproduct, driving the reaction to completion.
The electron-withdrawing difluoromethoxy group at the ortho position of the benzene ring is expected to increase the electrophilicity of the sulfonyl sulfur, potentially leading to a more facile reaction compared to unsubstituted benzenesulfonyl chloride.
Visualizing the Reaction Mechanism
// Reactants amine [label="R-NH₂\nPrimary Amine"]; sulfonyl_chloride [label=<
Cl | S(=O)₂ | Ar-OCF₂H this compound
];
// Intermediate intermediate [label=<
H Cl / | R-N⁺- S⁻(=O)₂ | | HAr-OCF₂H Tetrahedral Intermediate
];
// Products sulfonamide [label=<
H | R-N-S(=O)₂ | Ar-OCF₂H N-substituted Sulfonamide
]; hcl [label="HCl"];
// Reaction flow amine -> intermediate [label="Nucleophilic\nAttack"]; sulfonyl_chloride -> intermediate; intermediate -> sulfonamide [label="Elimination of Cl⁻"]; intermediate -> hcl; } .dot Figure 1: General mechanism for the reaction of a primary amine with this compound.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the synthesis of N-substituted 2-(difluoromethoxy)benzenesulfonamides from both aliphatic and aromatic primary amines.
General Considerations
-
Reagents and Solvents: All reagents should be of high purity. Anhydrous solvents are recommended to minimize the hydrolysis of the sulfonyl chloride.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is advisable to prevent moisture contamination.
-
Temperature Control: The reaction is typically initiated at a low temperature (0 °C) to control the initial exotherm and then allowed to warm to room temperature.
Protocol 1: Reaction with an Aliphatic Primary Amine (e.g., Benzylamine)
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.05 eq)
-
Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve benzylamine (1.05 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C over 15-20 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess amine and triethylamine), water, saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-benzyl-2-(difluoromethoxy)benzenesulfonamide.
Protocol 2: Reaction with an Aromatic Primary Amine (e.g., Aniline)
Materials:
-
This compound (1.0 eq)
-
Aniline (1.05 eq)
-
Pyridine (as both base and solvent)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Dichloromethane (DCM) or Ethyl Acetate for extraction
Procedure:
-
In a flame-dried round-bottom flask, dissolve aniline (1.05 eq) in pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Add this compound (1.0 eq) portion-wise to the stirred solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-water and acidify with 1 M HCl to a pH of ~2.
-
Extract the product with DCM or ethyl acetate.
-
Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography to afford the pure N-phenyl-2-(difluoromethoxy)benzenesulfonamide.
Visualizing the Experimental Workflow
// Connections cool -> add_sulfonyl_chloride; dissolve_sulfonyl_chloride -> add_sulfonyl_chloride; monitor -> quench; concentrate -> purify; } .dot Figure 2: A generalized workflow for the synthesis of N-substituted 2-(difluoromethoxy)benzenesulfonamides.
Data and Expected Results
The following table provides representative examples of expected yields for the reaction of this compound with various primary amines, based on general principles of sulfonamide synthesis. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.
| Entry | Primary Amine | Product | Expected Yield (%) |
| 1 | Benzylamine | N-Benzyl-2-(difluoromethoxy)benzenesulfonamide | 85-95 |
| 2 | n-Butylamine | N-Butyl-2-(difluoromethoxy)benzenesulfonamide | 80-90 |
| 3 | Aniline | N-Phenyl-2-(difluoromethoxy)benzenesulfonamide | 75-85 |
| 4 | 4-Methoxyaniline | N-(4-Methoxyphenyl)-2-(difluoromethoxy)benzenesulfonamide | 80-90 |
| 5 | 4-Nitroaniline | N-(4-Nitrophenyl)-2-(difluoromethoxy)benzenesulfonamide | 60-75 |
Troubleshooting and Optimization
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Hydrolysis of the sulfonyl chloride. | Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere. |
| Low nucleophilicity of the amine. | For weakly nucleophilic amines (e.g., those with strong electron-withdrawing groups), consider increasing the reaction temperature or using a more polar solvent like DMF. | |
| Formation of a di-sulfonated byproduct | Use of excess sulfonyl chloride. | Use a slight excess of the primary amine (1.05-1.1 eq). |
| High reaction temperature. | Maintain a lower reaction temperature, especially during the addition of the sulfonyl chloride. | |
| Starting material remains | Insufficient reaction time or temperature. | Increase the reaction time and/or temperature. Monitor the reaction closely by TLC. |
| Steric hindrance. | For sterically hindered amines, prolonged reaction times and higher temperatures may be necessary. |
Conclusion
The reaction of this compound with primary amines is a reliable and efficient method for the synthesis of novel N-substituted sulfonamides. The protocols and insights provided in this guide are intended to facilitate the successful application of this chemistry in drug discovery and development programs. The unique properties imparted by the difluoromethoxy group make this a valuable transformation for the synthesis of next-generation therapeutic agents.
References
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2-difluoromethyl-benzenesulfonyl chloride - LookChem. (URL: [Link])
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Benzenesulfonyl chloride - Organic Syntheses Procedure. (URL: [Link])
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Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines - ChemRxiv. (URL: [Link])
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The reaction of benzenesulfonyl chloride and the primary amine group of... - ResearchGate. (URL: [Link])
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Coupling reaction of benzenesulphonyl chloride with different substituted aromatic amines. (URL: [Link])
-
Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors - PMC - NIH. (URL: [Link])
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2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - NIH. (URL: [Link])
-
Amine Reactions - Chemistry LibreTexts. (URL: [Link])
-
Hinsberg reaction - Wikipedia. (URL: [Link])
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Construction of Benzenesulfonamide Derivatives via Copper and Visible Light-induced Azides and S(O)2–H Coupling - PMC - NIH. (URL: [Link])
-
Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities - NIH. (URL: [Link])
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N-Substituted 2-(Benzenosulfonyl)-1-Carbotioamide Derivatives Exert Antimicrobial and Cytotoxic Effects via Aldehyde Dehydrogenase Pathway: Synthesis, In Silico and In Vitro Studies - NIH. (URL: [Link])
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4-Cyano-2-methoxybenzenesulfonyl Chloride - Organic Syntheses Procedure. (URL: [Link])
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-
Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry - Walsh Medical Media. (URL: [Link])
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Application Notes and Protocols for 2-(Difluoromethoxy)benzene-1-sulfonyl chloride
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the effective utilization of 2-(Difluoromethoxy)benzene-1-sulfonyl chloride. This guide moves beyond simple procedural lists to offer in-depth explanations of the causality behind experimental choices, ensuring protocols are robust and reproducible. We will explore the core reactivity, detailed step-by-step protocols for key synthetic transformations, and critical safety and handling procedures. All methodologies are grounded in established chemical principles and supported by authoritative references to ensure scientific integrity.
Introduction: The Strategic Value of the 2-(Difluoromethoxy)phenylsulfonyl Moiety
This compound is an important building block in modern organic synthesis, particularly within medicinal chemistry. Its value stems from the integration of two key structural features: the highly reactive sulfonyl chloride group and the 2-(difluoromethoxy)phenyl substituent.
-
The Sulfonyl Chloride Functional Group : This group serves as a powerful electrophile, readily reacting with a wide range of nucleophiles to form stable sulfonamides and sulfonate esters. This reactivity is central to its role as a versatile coupling partner.[1]
-
The Difluoromethoxy (-OCHF₂) Substituent : This group is a bioisostere of the methoxy and hydroxyl groups, offering a unique combination of electronic properties and metabolic stability. The presence of fluorine atoms can enhance a molecule's binding affinity to biological targets, improve its pharmacokinetic profile by blocking metabolic oxidation, and increase its lipophilicity.[1]
Consequently, this compound is frequently employed to introduce the 2-(difluoromethoxy)phenylsulfonyl moiety into bioactive compounds to modulate their pharmacological properties.[1]
| Property | Value |
| CAS Number | 77798-10-8 |
| Molecular Formula | C₇H₅ClF₂O₃S |
| Molecular Weight | 242.63 g/mol |
| Appearance | Solid or liquid depending on ambient temperature |
| Purity | Typically ≥95% |
Core Reactivity and Mechanistic Principles
The primary utility of this compound lies in its reaction with nucleophiles, such as amines and alcohols, via a nucleophilic substitution mechanism. The sulfur atom of the sulfonyl chloride is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom.
A nucleophile (e.g., a primary amine, R-NH₂) attacks the electrophilic sulfur atom, leading to a transient trigonal bipyramidal intermediate. The chloride ion, being an excellent leaving group, is subsequently expelled, and a proton is removed from the nucleophile (typically by a base) to yield the final sulfonamide product.
Caption: General mechanism for sulfonamide formation.
Experimental Protocols and Methodologies
Protocol 1: Synthesis of Sulfonamides
The reaction of this compound with primary or secondary amines is the most common application, yielding biologically relevant sulfonamides.[2] A base is required to neutralize the HCl byproduct.
Step-by-Step Methodology:
-
Reaction Setup : To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary or secondary amine (1.0 equivalent).
-
Solvent and Base Addition : Dissolve the amine in a suitable anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile). Add a base (1.2-2.0 equivalents), such as triethylamine (TEA) or pyridine, to the solution and stir for 5-10 minutes at room temperature.[3]
-
Sulfonyl Chloride Addition : Cool the mixture to 0 °C using an ice bath. In a separate flask, dissolve this compound (1.05-1.1 equivalents) in the anhydrous solvent. Add this solution dropwise to the stirred amine solution over 15-30 minutes.
-
Causality Note: The dropwise addition at 0 °C is critical to control the exothermic reaction and prevent the formation of side products.
-
-
Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Work-up : Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.[3]
-
Extraction and Washing : Extract the aqueous layer with the organic solvent (e.g., DCM) two or three times. Combine the organic layers and wash sequentially with 1M HCl (to remove excess amine and base), saturated aqueous sodium bicarbonate (to remove any remaining acid), and finally with brine.[3]
-
Drying and Concentration : Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification : Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure sulfonamide.
| Parameter | Condition | Rationale / Notes |
| Nucleophile | Primary/Secondary Amine (1.0 eq) | The substrate to be functionalized. |
| Base | Triethylamine, Pyridine, DBU (1.2-2.0 eq) | Neutralizes HCl byproduct. Stronger, non-nucleophilic bases like DBU may be needed for less reactive amines.[3] |
| Solvent | Anhydrous DCM, THF, Acetonitrile | Aprotic solvents prevent hydrolysis of the sulfonyl chloride. |
| Temperature | 0 °C to Room Temperature | Initial cooling controls exothermicity. |
| Time | 2-16 hours | Monitored by TLC or LC-MS. |
digraph "Sulfonylation_Workflow" { graph [rankdir="TB"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", style="filled"]; edge [fontname="Arial", fontsize=10];A[label="1. Dissolve Amine & Base\nin Anhydrous Solvent\n(under N2)"]; B[label="2. Cool to 0 °C"]; C [label="3. Add Sulfonyl Chloride\nSolution Dropwise"]; D [label="4. Warm to RT & Stir\n(Monitor by TLC/LC-MS)"]; E [label="5. Aqueous Work-up\n(Quench with H2O)"]; F [label="6. Extract with Organic Solvent"]; G [label="7. Wash Organic Layer\n(HCl, NaHCO3, Brine)"]; H [label="8. Dry (Na2SO4) & Concentrate"]; I[label="9. Purify\n(Chromatography/Recrystallization)"]; A -> B -> C -> D -> E -> F -> G -> H -> I;
}
Caption: Experimental workflow for sulfonamide synthesis.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
A more advanced application involves the use of aryl sulfonyl chlorides as electrophilic partners in Suzuki-Miyaura cross-coupling reactions. This desulfonative coupling provides a powerful method for forming carbon-carbon bonds.[4] The reaction couples the aryl group of the sulfonyl chloride with an organoboron reagent.[4][5]
Step-by-Step Methodology:
-
Glovebox Setup : Inside a glovebox, add the boronic acid or boronic ester (1.5-2.0 equivalents), palladium catalyst (e.g., Pd₂(dba)₃, 1.5 mol%), ligand (e.g., a biaryl phosphine, 6 mol%), and base (e.g., K₂CO₃ or Na₂CO₃, 3.0 equivalents) to a dry reaction vessel.[6]
-
Reagent Addition : Add this compound (1.0 equivalent) to the vessel.
-
Solvent Addition : Remove the vessel from the glovebox, place it under an inert atmosphere (argon), and add anhydrous, degassed solvent (e.g., THF or Dioxane) via syringe.[6]
-
Causality Note: Using degassed solvent and maintaining an inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
-
Reaction Conditions : Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring for 15-35 hours.
-
Monitoring : Monitor the reaction by TLC or GC-MS for the consumption of the sulfonyl chloride.
-
Work-up and Purification : After cooling to room temperature, dilute the mixture with an organic solvent like diethyl ether and wash with water. Extract the aqueous layer with ether. Combine the organic phases, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography to isolate the coupled biaryl product.[6]
| Parameter | Condition | Rationale / Notes |
| Electrophile | This compound (1.0 eq) | The aryl source. |
| Nucleophile | Arylboronic Acid or Ester (1.5-2.0 eq) | The coupling partner. |
| Catalyst | Pd₂(dba)₃ (1.5 mol%) with a phosphine ligand | The active catalytic species is Pd(0)Lₙ.[6] |
| Base | K₂CO₃, Na₂CO₃ (3.0 eq) | Essential for the transmetalation step in the catalytic cycle.[6] |
| Solvent | Anhydrous, Degassed THF or Dioxane | Prevents catalyst deactivation and reagent hydrolysis. |
| Temperature | Reflux (80-100 °C) | Provides energy to overcome activation barriers in the catalytic cycle. |
Safety, Handling, and Storage
This compound is a reactive and corrosive chemical that requires careful handling.[7][8]
-
Hazard Identification :
-
Personal Protective Equipment (PPE) :
-
Eye/Face Protection : Wear tightly fitting safety goggles and a face shield.[12]
-
Skin Protection : Wear chemical-resistant gloves (e.g., nitrile or neoprene) and impervious clothing or a lab coat.[12]
-
Respiratory Protection : Use exclusively in a well-ventilated chemical fume hood.[8] If there is a risk of inhalation, use a full-face respirator with an appropriate cartridge.[12]
-
-
Handling and Storage :
-
Handling : Always handle in a chemical fume hood.[8] Avoid contact with skin, eyes, and clothing.[7] Keep away from moisture and incompatible materials such as strong bases, alcohols, and water.[8][11] Handle and open containers with care.
-
Storage : Store in a cool, dry, well-ventilated area away from incompatible substances.[11] Keep containers tightly sealed to prevent contact with atmospheric moisture.[11] Storing under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.[13]
-
-
Spill and Disposal :
-
Spills : In case of a spill, evacuate the area. Do not allow the material to enter drains.[13] Absorb the spill with a dry, inert material (e.g., sand or vermiculite) and place it in a suitable container for disposal. Do not use water.[7]
-
Disposal : Dispose of waste material in accordance with local, state, and federal regulations. The material may be neutralized cautiously with an alkaline solution (e.g., sodium bicarbonate) in a well-ventilated area, as this will generate corrosive fumes.[10]
-
Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Yield (Sulfonylation) | Hydrolysis of Sulfonyl Chloride : Reagent degraded due to moisture. | Ensure all glassware is oven-dried and use high-purity anhydrous solvents. Perform the reaction under an inert atmosphere.[14] |
| Poor Nucleophilicity of Amine : The amine is not reactive enough. | Switch to a more polar aprotic solvent like DMF. Use a stronger, non-nucleophilic base like DBU. A catalytic amount of DMAP can also accelerate the reaction.[3] | |
| Formation of Multiple Products | Bis-sulfonylation of Primary Amine : The primary amine reacts twice. | Use the amine as the limiting reagent or add the sulfonyl chloride solution more slowly at 0 °C to control stoichiometry.[3] |
| Side Reactions : Undesired reactions due to excessive heat or base. | Maintain strict temperature control. Use the minimum effective amount of base (start with 1.2 equivalents).[14] |
References
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SULPHURYL CHLORIDE - SD Fine-Chem. (n.d.). Retrieved from [Link]
-
Sulfuryl chloride. (2023). Sciencemadness Wiki. Retrieved from [Link]
-
Understanding the Safety and Handling of Sulfuryl Chloride in Industrial Settings. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
2-(2,2-difluoroethoxy)-6-(trifluoroMethyl)benzene-1-sulfonyl chloride Safety Data Sheets. (n.d.). Retrieved from [Link]
- CN105294515B - The preparation method of 2-(2',2'-difluoroethoxy)-6-trifluoromethyl benzene sulfonyl chloride. (n.d.). Google Patents.
- Nacsa, E. D., & Lambert, T. H. (n.d.). Supporting Information: Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University.
- An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (n.d.). PMC - NIH.
- The Synthesis of Functionalised Sulfonamides. (n.d.). UCL Discovery.
- 2-(difluoromethyl)benzene-1-sulfonyl chloride (C7H5ClF2O2S). (2025). PubChemLite.
-
Synthesis of benzene-sulfonamide. (n.d.). PrepChem.com. Retrieved from [Link]
- 2, 6-di-fluoro benzene sulfonyl chloride (2, 6-dfbsc). (n.d.).
-
2-(Difluoromethoxy)benzene-1-sulfonamide | C7H7F2NO3S | CID 13322075. (n.d.). PubChem. Retrieved from [Link]
-
5-Chloro-2-(difluoromethoxy)benzene-1-sulfonyl chloride | C7H4Cl2F2O3S. (n.d.). PubChem. Retrieved from [Link]
- Enabling Stereoselective Fluoroalkyl-Sulfonylalkylation of Alkenes and Alkynes Via Photoredox C
-
Benzenesulfonyl chloride. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
- CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides. (n.d.). Google Patents.
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]
- Lewis acid-mediated Suzuki–Miyaura cross-coupling reaction. (n.d.).
-
Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
-
Palladium-Catalyzed Suzuki - Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids | Request PDF. (2025). ResearchGate. Retrieved from [Link]
- S1 SUPPORTING INFORMATION Palladium-Catalyzed Suzuki-Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids. (n.d.). AWS.
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Application Notes & Protocols: 2-(Difluoromethoxy)benzene-1-sulfonyl Chloride as a Strategic Building Block for Advanced Sulfonamides
Abstract & Introduction
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to a vast array of FDA-approved therapeutics.[1] These compounds exhibit a wide spectrum of biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[2][3] The strategic modification of the aromatic ring appended to the sulfonamide core is a key tactic in drug discovery for modulating a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target-binding affinity.
This guide focuses on 2-(difluoromethoxy)benzene-1-sulfonyl chloride , a specialized building block that introduces the valuable difluoromethoxy (-OCHF₂) moiety. This group serves as a powerful bioisostere for hydroxyl, thiol, or methoxy groups, offering unique electronic properties and enhanced stability against oxidative metabolism. Its incorporation can significantly improve a drug candidate's pharmacokinetic profile.
These application notes provide a comprehensive technical guide for researchers, chemists, and drug development professionals on the effective utilization of this compound in the synthesis of novel sulfonamide derivatives. We will cover the core reaction mechanism, provide detailed, field-tested protocols, and discuss the rationale behind critical experimental choices.
Physicochemical Properties of the Building Block
A thorough understanding of the reagent's properties is critical for successful and safe implementation in synthesis.
| Property | Value | Source |
| IUPAC Name | This compound | Sigma-Aldrich[4] |
| CAS Number | 77798-10-8 | Sigma-Aldrich[4] |
| Molecular Formula | C₇H₅ClF₂O₃S | BLD Pharm[5] |
| Molecular Weight | 242.63 g/mol | - |
| Appearance | (Typically) Off-white to yellow solid or oil | General Knowledge |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) | General Knowledge |
Safety Note: Sulfonyl chlorides are reactive electrophiles and are corrosive and moisture-sensitive. 5-Chloro-2-(difluoromethoxy)benzene-1-sulfonyl chloride, a related compound, is known to cause severe skin burns, eye damage, and respiratory irritation.[6] It is imperative to handle this reagent in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All glassware must be scrupulously dried to prevent hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid.[7]
The Core Reaction: Sulfonamide Synthesis
The synthesis of a sulfonamide from this compound and a primary or secondary amine is a classic nucleophilic substitution reaction.
Mechanism:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the highly electrophilic sulfur atom of the sulfonyl chloride.
-
Chloride Displacement: This attack leads to the formation of a tetrahedral intermediate, which subsequently collapses, displacing the chloride ion as a leaving group.
-
Deprotonation: The resulting sulfonylammonium salt is deprotonated by a base (e.g., triethylamine, pyridine) to yield the neutral sulfonamide product and the hydrochloride salt of the base. The base is essential to drive the reaction to completion by neutralizing the hydrogen chloride (HCl) generated in situ.[8]
This fundamental workflow is visualized below.
Caption: General mechanism for sulfonamide formation.
Detailed Experimental Protocol: Standard Synthesis
This protocol provides a reliable method for the synthesis of N-substituted-2-(difluoromethoxy)benzene-1-sulfonamides.
4.1 Materials and Reagents
-
Primary or secondary amine (1.0 eq)
-
This compound (1.05 eq)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine (1.5 eq)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
-
Standard glassware for work-up and purification
4.2 Step-by-Step Procedure
-
Preparation: In an oven-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine (1.0 eq) in anhydrous DCM.
-
Rationale: Anhydrous conditions are crucial to prevent the hydrolysis of the moisture-sensitive sulfonyl chloride, which would form the unreactive sulfonic acid and lower the yield.[7]
-
-
Cooling: Cool the solution to 0 °C using an ice bath. This is important for controlling the exothermicity of the reaction, especially during the addition of the base and sulfonyl chloride.
-
Base Addition: Slowly add the base (e.g., Triethylamine, 1.5 eq) to the stirred solution.
-
Rationale: The base will neutralize the HCl generated during the reaction, preventing the protonation of the starting amine and driving the equilibrium towards the product.[8]
-
-
Sulfonyl Chloride Addition: Dissolve this compound (1.05 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes using a dropping funnel.
-
Rationale: A slight excess of the sulfonyl chloride ensures complete consumption of the potentially more valuable amine. Slow, dropwise addition prevents localized heating and potential side reactions.
-
-
Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). Check for the consumption of the limiting reagent (the amine).
-
Work-up: a. Upon completion, dilute the reaction mixture with additional DCM. b. Transfer the mixture to a separatory funnel. c. Wash sequentially with 1M HCl (to remove excess base), water, saturated NaHCO₃ solution (to remove any unreacted sulfonyl chloride and acidic impurities), and finally with brine (to aid in phase separation).[8] d. Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Isolation & Purification: a. Filter off the drying agent. b. Concentrate the filtrate under reduced pressure using a rotary evaporator. c. Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to yield the pure sulfonamide.[8]
Characterization of Synthesized Sulfonamides
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will confirm the presence of aromatic and amine-derived protons. ¹³C NMR will show all unique carbon signals. ¹⁹F NMR is crucial for confirming the presence and integrity of the -OCHF₂ group.
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.[8]
-
Infrared (IR) Spectroscopy: Shows characteristic S=O stretching bands around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).[8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive sulfonyl chloride (hydrolyzed).2. Poorly nucleophilic amine.3. Significant steric hindrance. | 1. Use a fresh bottle of sulfonyl chloride; ensure strictly anhydrous conditions.[7]2. Increase reaction temperature or use a more activating solvent (e.g., acetonitrile).[7]3. Extend reaction time and/or increase temperature. |
| Multiple Spots on TLC / Impure Product | 1. Hydrolysis of sulfonyl chloride to sulfonic acid.2. Reaction of base with sulfonyl chloride.3. Di-sulfonylation of a primary amine. | 1. Ensure all reagents and solvents are anhydrous; run under an inert atmosphere.[7]2. Use a non-nucleophilic base like DIPEA instead of pyridine if issues persist.3. Use a larger excess of the primary amine relative to the sulfonyl chloride. |
| Difficult Aqueous Work-up (Emulsion) | 1. Product has surfactant-like properties.2. Insufficient salt concentration in the aqueous layer. | 1. Add more brine to the separatory funnel to "break" the emulsion.2. Filter the entire mixture through a pad of Celite. |
Application Workflow: From Building Block to Drug Candidate
The use of this compound is an early and critical step in the drug discovery pipeline. The unique properties imparted by the -OCHF₂ group can be leveraged to optimize lead compounds into viable clinical candidates.
Caption: Drug discovery workflow using the title building block.
The resulting sulfonamides are prime candidates for screening in a variety of therapeutic areas. Sulfonamides are known to target key enzymes and pathways, including carbonic anhydrases, the Janus kinase (JAK)/STAT pathway, and various proteases, making them relevant for oncology, virology, and inflammatory diseases.[1][2][3] The difluoromethoxy group can enhance binding, improve cell permeability, and block metabolic pathways that would otherwise deactivate the parent molecule, leading to a more robust and effective drug candidate.
References
- Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride. Benchchem.
- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University.
- Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2. Books.
- Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF. ResearchGate.
- Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal.
- 5-Chloro-2-(difluoromethoxy)benzene-1-sulfonyl chloride. PubChem.
- 2-(Difluoromethoxy)benzene-1-sulfonamide. PubChem.
- Technical Support Center: Reactions with 2,3-Difluorobenzene-1-sulfonyl chloride. Benchchem.
- Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. PubMed.
- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.
- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.
- 2-(Ddifluoromethoxy)benzene-1-sulfonyl chloride. BLD Pharm.
- This compound. Sigma-Aldrich.
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Application Notes and Protocols for Microwave-Assisted Synthesis with 2-(Difluoromethoxy)benzene-1-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of the Difluoromethoxy Moiety and Microwave-Accelerated Synthesis
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for enhancing the pharmacological profile of drug candidates. The difluoromethoxy (-OCHF₂) group, in particular, has emerged as a valuable substituent due to its unique electronic properties and its ability to act as a bioisostere for other functional groups. Its introduction can lead to improved metabolic stability, increased lipophilicity, and enhanced binding affinity to biological targets. The reagent at the center of this guide, 2-(difluoromethoxy)benzene-1-sulfonyl chloride, provides a direct route to introduce this valuable moiety into a wide range of molecular architectures.
Complementing the chemical advantages of the difluoromethoxy group is the transformative power of microwave-assisted synthesis. This technology has revolutionized synthetic chemistry by dramatically reducing reaction times, often from hours to mere minutes, while frequently improving reaction yields and purity.[1][2] Microwave heating offers a rapid and efficient alternative to conventional heating methods, enabling faster exploration of chemical space and accelerating the drug discovery and development timeline. This application note provides a comprehensive guide to leveraging the synergy between this compound and microwave-assisted synthesis for the efficient production of novel sulfonamides.
Physicochemical Properties and Handling of this compound
A thorough understanding of the starting material is paramount for successful and safe synthesis.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 77798-10-8 | [3] |
| Molecular Formula | C₇H₅ClF₂O₃S | N/A |
| Molecular Weight | 242.63 g/mol | |
| Appearance | (Typically a solid or oil) | Inferred from similar compounds |
| Solubility | Soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and acetonitrile. | Inferred from similar compounds |
Storage and Handling:
This compound, like other sulfonyl chlorides, is sensitive to moisture and should be handled under anhydrous conditions in a well-ventilated fume hood.[4] It is corrosive and can cause skin and eye irritation. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is essential. Store the reagent in a tightly sealed container in a cool, dry place away from moisture and incompatible materials.
Core Principles of Microwave-Assisted Sulfonamide Synthesis
The reaction between a sulfonyl chloride and a primary or secondary amine to form a sulfonamide is a cornerstone of organic synthesis. Microwave irradiation accelerates this reaction through efficient and uniform heating of the reaction mixture. The choice of solvent is critical; polar solvents with a high dielectric constant are generally more efficient at absorbing microwave energy. The presence of a base is necessary to neutralize the hydrochloric acid byproduct of the reaction.
Experimental Protocols
The following protocols are designed as a starting point for the microwave-assisted synthesis of sulfonamides using this compound. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Microwave-Assisted Synthesis of a Model Sulfonamide
This protocol details the reaction of this compound with a representative primary amine, benzylamine.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Triethylamine (Et₃N) (1.5 eq)
-
Anhydrous Acetonitrile (CH₃CN)
-
Microwave synthesizer
-
Microwave-safe reaction vessel with a stir bar
-
Standard laboratory glassware for workup and purification
Reaction Setup:
A simplified workflow for the synthesis.
Procedure:
-
In a microwave-safe reaction vessel equipped with a magnetic stir bar, dissolve benzylamine (1.1 eq) and triethylamine (1.5 eq) in anhydrous acetonitrile (e.g., 3-5 mL).
-
To this stirred solution, add this compound (1.0 eq).
-
Securely seal the reaction vessel.
-
Place the vessel in the microwave synthesizer and irradiate at a set temperature (e.g., 100-120 °C) for a specified time (e.g., 5-15 minutes). The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) if desired.
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Workup:
-
Transfer the reaction mixture to a separatory funnel containing dichloromethane (DCM).
-
Wash the organic layer sequentially with 1M HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure sulfonamide.
-
-
Characterization:
-
Confirm the structure and purity of the final product using standard analytical techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and IR spectroscopy.
-
Data Presentation: Representative Reaction Parameters
The following table provides a starting point for optimizing the reaction conditions for various amines.
| Amine Substrate | Equiv. | Base (Equiv.) | Solvent | Temp (°C) | Time (min) | Approx. Yield (%) |
| Benzylamine | 1.1 | Et₃N (1.5) | CH₃CN | 120 | 10 | >90 |
| Aniline | 1.1 | Pyridine (2.0) | Dioxane | 140 | 15 | 80-90 |
| Morpholine | 1.1 | DIPEA (1.5) | THF | 100 | 5 | >95 |
Note: Yields are estimates and will vary depending on the specific substrate and reaction scale.
Causality Behind Experimental Choices
-
Solvent Selection: Acetonitrile, dioxane, and THF are excellent solvents for microwave synthesis due to their ability to efficiently absorb microwave energy and their relatively high boiling points, which allow for reactions to be conducted at elevated temperatures under pressure.
-
Base Selection: The choice of base depends on the nucleophilicity of the amine. For less reactive amines like aniline, a stronger base like pyridine may be beneficial. Triethylamine and DIPEA are suitable for most primary and secondary amines.[4]
-
Temperature and Time: Microwave synthesis allows for rapid heating to temperatures above the solvent's boiling point in a sealed vessel, significantly accelerating the reaction rate. The optimal temperature and time will depend on the reactivity of the specific amine.
Self-Validating System: In-Process Controls and Characterization
To ensure the integrity of the synthesis, the following in-process controls and characterization methods are recommended:
-
Reaction Monitoring: TLC or LC-MS can be used to monitor the consumption of the starting materials and the formation of the product.
-
Product Characterization: The identity and purity of the final sulfonamide should be confirmed by:
-
NMR Spectroscopy: To elucidate the chemical structure.
-
Mass Spectrometry: To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the characteristic S=O stretching vibrations of the sulfonamide group.
-
Conclusion
The combination of this compound and microwave-assisted synthesis offers a powerful and efficient platform for the rapid generation of novel sulfonamides. This approach is particularly valuable in the context of drug discovery, where the accelerated synthesis of diverse compound libraries can significantly shorten the lead optimization process. The protocols and guidelines presented in this application note provide a solid foundation for researchers to explore the vast chemical space enabled by this versatile building block and cutting-edge synthetic technology.
References
- Benchchem. (2025). Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride.
- Benchchem. (2025). Technical Support Center: Synthesis of Sulfonamide Derivatives.
- De Luca, L., & Giacomelli, G. (2008). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. The Journal of Organic Chemistry, 73(10), 3967–3969.
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
Sources
Flow Chemistry Applications of 2-(Difluoromethoxy)benzene-1-sulfonyl Chloride: A Guide for Researchers
Introduction: Harnessing the Power of Flow Chemistry for Advanced Sulfonamide Synthesis
In the landscape of modern medicinal chemistry and drug development, the sulfonamide functional group remains a cornerstone moiety, present in a wide array of therapeutic agents. The synthesis of these vital compounds often relies on the reaction of sulfonyl chlorides with primary or secondary amines. 2-(Difluoromethoxy)benzene-1-sulfonyl chloride is a particularly interesting building block, as the difluoromethoxy group can impart unique physicochemical properties to the final molecule, such as increased metabolic stability and enhanced membrane permeability.
However, the traditional batch synthesis of sulfonamides, especially with reactive sulfonyl chlorides, can present challenges. These reactions are often exothermic, and controlling the reaction temperature and mixing can be difficult on a larger scale, potentially leading to side product formation and reduced yields. Furthermore, the handling of moisture-sensitive and corrosive sulfonyl chlorides in large quantities poses safety concerns.
Continuous flow chemistry offers a compelling solution to these challenges. By performing reactions in a continuous stream through a microreactor, flow chemistry provides superior control over reaction parameters, enhanced heat and mass transfer, and a significantly improved safety profile.[1][2] This application note provides a detailed guide to the use of this compound in the continuous flow synthesis of sulfonamides, offering protocols and insights for researchers, scientists, and drug development professionals.
Core Principles: Why Flow Chemistry for Sulfonamide Synthesis?
The decision to transition from batch to flow chemistry for the synthesis of sulfonamides from this compound is driven by several key advantages inherent to flow systems:
-
Enhanced Safety: Flow reactors handle only a small volume of reactants at any given time, minimizing the risks associated with highly exothermic reactions or the handling of hazardous materials.[3] In the event of a process deviation, the system can be shut down quickly, preventing runaway reactions.
-
Precise Process Control: The high surface-area-to-volume ratio in microreactors allows for extremely efficient heat exchange, enabling precise temperature control that is often not achievable in batch reactors.[1] This level of control minimizes the formation of impurities and leads to higher product quality.
-
Rapid Optimization and Scalability: The continuous nature of flow chemistry allows for rapid screening of reaction conditions, such as temperature, residence time, and stoichiometry, by simply adjusting the flow rates and setpoints. Once optimized, the process can be scaled up by either running the system for a longer duration or by "numbering-up" – running multiple reactors in parallel.[3]
-
Improved Yield and Purity: The superior mixing and temperature control in flow reactors often lead to higher yields and purities of the desired product compared to batch synthesis.[2] This can simplify downstream purification processes, saving time and resources.
Application Protocol: Continuous Flow Synthesis of N-Benzyl-2-(difluoromethoxy)benzenesulfonamide
This protocol details the continuous flow synthesis of a model sulfonamide, N-benzyl-2-(difluoromethoxy)benzenesulfonamide, from this compound and benzylamine.
Materials and Reagents
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| This compound | C₇H₅ClF₂O₃S | 242.63 | ≥97% | Commercially Available |
| Benzylamine | C₇H₉N | 107.15 | ≥99% | Commercially Available |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | Anhydrous, ≥99.5% | Commercially Available |
| Acetonitrile (ACN) | C₂H₃N | 41.05 | Anhydrous, ≥99.8% | Commercially Available |
Equipment
-
Two high-precision syringe pumps or HPLC pumps
-
T-mixer or micromixer
-
Coil reactor (e.g., PFA or stainless steel tubing) of a defined volume (e.g., 5-10 mL)
-
Temperature-controlled oil bath or heating block for the coil reactor
-
Back-pressure regulator (BPR)
-
Collection vessel
-
Standard laboratory glassware and analytical equipment (TLC, LC-MS, NMR)
Experimental Workflow Diagram
Sources
- 1. researchgate.net [researchgate.net]
- 2. Building a sulfonamide library by eco-friendly flow synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
derivatization of amines with 2-(difluoromethoxy)benzene-1-sulfonyl chloride for HPLC
An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of Amines via Pre-Column Derivatization with 2-(difluoromethoxy)benzene-1-sulfonyl chloride
Authored by: A Senior Application Scientist
Abstract
The quantitative analysis of primary and secondary amines is a critical task in pharmaceutical development, environmental monitoring, and clinical diagnostics. A significant analytical challenge arises from the fact that many amines, especially aliphatic ones, lack a native chromophore or fluorophore, rendering their detection by standard High-Performance Liquid Chromatography (HPLC) with UV-Vis or Fluorescence detectors difficult and insensitive.[1] This application note presents a robust and sensitive method for the analysis of primary and secondary amines through pre-column derivatization using this compound. This reagent converts amines into stable sulfonamide derivatives that possess strong ultraviolet (UV) absorbance, thereby significantly enhancing detection sensitivity.[2] The protocol details the derivatization procedure, provides a validated set of HPLC operating conditions, and offers insights into the reaction mechanism and potential troubleshooting. This method is designed for researchers, scientists, and drug development professionals seeking a reliable and efficient means to quantify amines in various matrices.
Introduction: The Rationale for Derivatization
Direct HPLC analysis of many amine-containing compounds is often impractical due to their poor detection characteristics and sometimes challenging chromatographic behavior. Pre-column chemical derivatization is a widely accepted strategy to overcome these limitations.[2][3] The process involves reacting the analyte with a carefully selected reagent to form a derivative with properties more amenable to the chosen analytical technique. An ideal derivatizing agent imparts the following advantages:
-
Enhanced Detectability : Introduces a chromophoric or fluorophoric tag onto the analyte.[3]
-
Improved Chromatography : Increases the hydrophobicity of polar amines, leading to better retention and separation on reversed-phase columns.[4]
-
Increased Stability : Converts volatile or unstable amines into more stable derivatives for analysis.[3][5]
Sulfonyl chlorides, such as the classic dansyl chloride (DNS-Cl), are a well-established class of reagents for this purpose, reacting readily with primary and secondary amines.[6] this compound offers a modern alternative, incorporating a benzene ring as a strong chromophore for UV detection. The difluoromethoxy group provides a unique chemical handle that can subtly modify the chromatographic retention and provides a specific mass signature for mass spectrometry (MS) confirmation.
Principle of the Reaction
The derivatization of an amine with this compound is a nucleophilic acyl substitution reaction. The reaction proceeds under alkaline conditions (pH 9-10.5), which serves two critical functions: ensuring the amine's lone pair of electrons is available for nucleophilic attack (i.e., the amine is unprotonated) and neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction, which drives the equilibrium towards product formation.[4][7] The lone pair on the amine nitrogen attacks the highly electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of a highly stable N-substituted sulfonamide derivative.[8]
Caption: General mechanism for the sulfonylation of amines.
Materials and Reagents
-
Derivatizing Reagent : this compound (CAS 77798-10-8)
-
Solvent for Reagent : Acetonitrile (ACN), HPLC Grade
-
Buffer : Borate Buffer (100 mM, pH 9.5). Prepare by dissolving 6.18 g of boric acid in 950 mL of deionized water, adjust pH to 9.5 with 1 M NaOH, and bring the final volume to 1 L.
-
Amine Standards : Stock solutions of amine standards (e.g., 1 mg/mL) prepared in a suitable solvent (e.g., water/methanol 1:1 v/v).[3]
-
Quenching Solution (Optional) : 2 M solution of a secondary amine like diethylamine or a simple primary amine if not an analyte of interest.
-
HPLC Mobile Phase A : 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid.
-
HPLC Mobile Phase B : Acetonitrile, HPLC Grade.
-
Equipment : Analytical balance, volumetric flasks, pipettes, vortex mixer, heating block or water bath, autosampler vials, 0.22 µm syringe filters, HPLC system with UV detector.
Experimental Protocols
Preparation of Reagent and Standard Solutions
-
Derivatizing Reagent Solution : Accurately weigh 25 mg of this compound and dissolve it in 10 mL of acetonitrile to obtain a 2.5 mg/mL solution. This solution should be prepared fresh daily and protected from moisture to prevent hydrolysis.[9]
-
Working Standard Solutions : Prepare a series of working standard solutions (e.g., from 0.1 to 10 µg/mL) by performing serial dilutions of the stock amine standard solutions with the appropriate solvent.[3]
Pre-Column Derivatization Protocol
This protocol is a robust starting point and may require optimization for specific amines or matrices.
-
Aliquot Sample : In a clean autosampler vial, add 100 µL of the amine sample or working standard solution.
-
Add Buffer : Add 200 µL of the 100 mM Borate Buffer (pH 9.5).
-
Vortex : Mix the solution thoroughly for 10 seconds.
-
Add Derivatizing Reagent : Add 200 µL of the 2.5 mg/mL derivatizing reagent solution (in acetonitrile).
-
Vortex Immediately : Cap the vial and vortex immediately for 30 seconds to ensure complete mixing.
-
Incubate : Place the vial in a heating block or water bath set to 60°C for 45 minutes.[1]
-
Cool : Remove the vial and allow it to cool to room temperature.
-
Filter and Analyze : Filter the resulting solution through a 0.22 µm syringe filter into a clean autosampler vial for HPLC analysis.
Caption: Experimental workflow for amine derivatization.
HPLC Method and Parameters
The sulfonamide derivatives are moderately hydrophobic and are well-suited for separation using reversed-phase HPLC.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 20 mM KH₂PO₄, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-3 min: 30% B; 3-15 min: 30% to 80% B; 15-18 min: 80% B; 18.1-22 min: 30% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 35°C[10] |
| Injection Volume | 10 µL |
| Detection | UV-Vis Detector at 254 nm[11][12] |
Method Performance and Trustworthiness
To ensure the trustworthiness of results, the analytical method should be validated according to ICH guidelines or internal laboratory standards. Key parameters include:
-
Linearity : The method should demonstrate linearity over the desired concentration range, typically with a correlation coefficient (R²) of ≥0.999.[11][12]
-
Specificity : The ability to resolve the derivatized analyte from other potential components in the sample matrix, including excess reagent and its hydrolysis byproduct.
-
Accuracy & Precision : Accuracy should be assessed by spike-recovery experiments, with recovery values typically between 98-102%. Precision (%RSD) for replicate injections should be <2%.[13]
-
LOD & LOQ : The limits of detection and quantification must be established to define the sensitivity of the method.
-
Derivative Stability : The stability of the derivatized sample should be evaluated over time at room temperature and under refrigerated conditions to define allowable queuing times before analysis.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Peak | 1. Reagent Hydrolysis: Reagent degraded due to moisture.[9]2. Incorrect pH: Buffer pH is too low, preventing amine deprotonation.3. Incomplete Reaction: Insufficient temperature or time. | 1. Prepare fresh derivatizing reagent daily. Use anhydrous acetonitrile.[9]2. Verify the pH of the borate buffer is ~9.5.3. Increase incubation time or temperature (e.g., 70°C for 60 min). |
| Large Reagent Peak | 1. Excess Reagent: Stoichiometry favors a large excess of the reagent.2. Reagent Hydrolysis: A large peak corresponding to 2-(difluoromethoxy)benzenesulfonic acid. | 1. This is often expected. Ensure chromatographic separation from analyte peaks.2. Improve anhydrous conditions. Consider adding a quenching reagent post-incubation. |
| Peak Tailing or Poor Shape | 1. Column Overload: Injecting too concentrated a sample.2. pH Mismatch: Sample diluent pH is incompatible with the mobile phase.3. Secondary Interactions: Silanol interactions on the column. | 1. Dilute the sample post-derivatization.2. Ensure the final sample solution is compatible with the starting mobile phase conditions.3. Use a column with end-capping or add a competing amine to the mobile phase. |
| Variable Peak Areas (%RSD > 2%) | 1. Inconsistent Derivatization: Poor mixing or temperature control.2. Sample Instability: Derivative is degrading in the autosampler. | 1. Ensure thorough vortexing at each addition step. Use a calibrated heating block.2. Check derivative stability. Use a temperature-controlled autosampler set to 4-10°C. |
Conclusion
Pre-column derivatization of primary and secondary amines with this compound is a highly effective strategy for enabling sensitive and reliable quantification by reversed-phase HPLC with UV detection. The reaction is straightforward, proceeds under mild conditions, and produces stable sulfonamide derivatives with excellent chromatographic properties. By following the detailed protocol and HPLC conditions provided, researchers can successfully implement this method for a wide range of applications, from pharmaceutical quality control to metabolic studies.
References
- Title: Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air Source: Thermo Fisher Scientific URL
- Title: Derivatization and Separation of Aliphatic Amines Source: Sigma-Aldrich URL
-
Title : A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals Source : MDPI URL : [Link]
- Title: Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques Source: Books URL
- Source: NINGBO INNO PHARMCHEM CO.,LTD.
-
Title : Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols Source : PubMed Central (PMC) URL : [Link]
- Title: Derivatizing Reagents For Detection Of Organic Compounds By HPLC Source: PharmaTutor URL
-
Title : The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages Source : National Institutes of Health (NIH) URL : [Link]
-
Title : Derivatization of secondary amines with 2-naphthalene-sulfonyl chloride for high-performance liquid chromatographic analysis of spectinomycin Source : PubMed URL : [Link]
-
Title : A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions Source : Royal Society of Chemistry URL : [Link]
-
Title : Derivatization of primary amines by 2-naphthalenesulfonyl chloride for high-performance liquid chromatographic assay of neomycin sulfate Source : PubMed URL : [Link]
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. nbinno.com [nbinno.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sdiarticle4.com [sdiarticle4.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Derivatization of secondary amines with 2-naphthalene-sulfonyl chloride for high-performance liquid chromatographic analysis of spectinomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Derivatization of primary amines by 2-naphthalenesulfonyl chloride for high-performance liquid chromatographic assay of neomycin sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-(Difluoromethoxy)benzene-1-sulfonyl chloride
From the Senior Application Scientist's Desk:
Welcome to the technical support guide for 2-(Difluoromethoxy)benzene-1-sulfonyl chloride. This document is designed for researchers, chemists, and drug development professionals who work with this reactive intermediate. The purification of sulfonyl chlorides, while routine, is often complicated by their inherent reactivity, particularly their sensitivity to moisture. This guide moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot challenges and optimize your purification strategy. Our goal is to provide you with the expertise to not just follow a method, but to understand and adapt it to your specific experimental context.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound in a direct question-and-answer format.
Question 1: After my aqueous workup, my NMR spectrum shows my desired product along with a significant new set of peaks. My TLC analysis shows a new, highly polar spot that doesn't move from the baseline. What's happening?
-
Problem: Likely product degradation during workup.
-
Root Cause Analysis: The primary culprit is hydrolysis. Sulfonyl chlorides are highly electrophilic and react readily with water to form the corresponding sulfonic acid.[1][2] This sulfonic acid is non-volatile, highly polar, and will appear as a distinct impurity in your analysis. The issue is often exacerbated by prolonged contact with aqueous layers or exposure to atmospheric moisture.
-
Recommended Solutions:
-
Minimize Contact Time: Perform your aqueous washes as quickly as possible. Use chilled, deionized water or a brine wash to decrease the solubility of your organic product and speed up phase separation.
-
Rigorous Drying: Ensure the organic phase is thoroughly dried before solvent evaporation. Use an efficient drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Allow sufficient time for the drying agent to work, and filter it off completely.
-
Inert Atmosphere: Whenever possible, handle the compound under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with ambient moisture.[3]
-
Question 2: I'm attempting to purify the compound using silica gel column chromatography, but my recovery is low, and I'm still seeing the sulfonic acid impurity in the collected fractions. Why is the column causing decomposition?
-
Problem: On-column hydrolysis or decomposition.
-
Root Cause Analysis: Standard silica gel is inherently acidic and contains adsorbed water molecules on its surface. This environment can catalyze the hydrolysis of sensitive compounds like sulfonyl chlorides.[4] Even with anhydrous eluents, the water on the silica surface is often sufficient to cause significant product loss.
-
Recommended Solutions:
-
Use Anhydrous Conditions: Pack the column using a slurry method with a dry, non-polar solvent (e.g., hexanes). Ensure all solvents used are anhydrous.[5]
-
Run the Column Quickly ("Flash" Chromatography): Minimize the residence time of your compound on the silica gel. A faster elution, driven by positive pressure, reduces the time available for decomposition.[4][5]
-
Alternative: Recrystallization: If the compound is a solid, recrystallization is often a superior method as it avoids contact with silica gel.[6] A patent describing a similar compound mentions it being a white solid, suggesting recrystallization is a viable option.[7][8] Experiment with solvent/anti-solvent systems like Dichloromethane/Hexanes or Ethyl Acetate/Hexanes.
-
Question 3: My product appears as a yellowish or brown oil/solid, but I expect a white or colorless solid. What causes this discoloration?
-
Problem: Presence of colored impurities or thermal decomposition.
-
Root Cause Analysis: Discoloration can arise from trace impurities carried over from the synthesis, such as unreacted starting materials or colored byproducts. It can also indicate thermal decomposition, which may occur if the reaction mixture was overheated or if the solvent was removed under excessive heat. Thermal decomposition can lead to the release of irritating gases and vapors.[9]
-
Recommended Solutions:
-
Activated Carbon Treatment: Before the final purification step (e.g., before filtering for recrystallization), you can stir the solution of your crude product with a small amount of activated carbon for 10-15 minutes and then filter it through a pad of Celite®. This is effective for removing highly conjugated, colored impurities.
-
Avoid Excessive Heat: When removing solvent on a rotary evaporator, use a water bath temperature that is just sufficient for evaporation (typically ≤ 40 °C). High temperatures can promote decomposition.
-
Chromatography/Recrystallization: Both flash chromatography and recrystallization are effective at separating the desired product from colored impurities.[4][5]
-
Frequently Asked Questions (FAQs)
-
Q: What is the best way to store this compound?
-
A: The compound should be stored in a tightly sealed container under an inert atmosphere (Nitrogen or Argon) to protect it from moisture.[3] It should be kept in a cool, dry, and well-ventilated place, away from incompatible materials like strong bases and oxidizing agents.[10] For long-term storage, refrigeration is recommended.
-
-
Q: What analytical methods are best for assessing the purity of the final product?
-
A: A combination of techniques is recommended. ¹H and ¹⁹F NMR spectroscopy are excellent for confirming the structure and identifying fluorine-containing impurities. For quantitative purity assessment, High-Performance Liquid Chromatography (HPLC) is a robust method.[11] Reversed-phase HPLC using a water/acetonitrile or water/methanol mobile phase is a common starting point.[11][12] Gas Chromatography (GC) can also be used, but may require derivatization to a more stable sulfonamide to prevent on-column degradation.[11]
-
-
Q: What are the most critical safety precautions when handling this compound?
-
A: This compound is corrosive and reacts violently with water.[9] Always handle it in a well-ventilated chemical fume hood.[13] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[13][14] Ensure an eyewash station and safety shower are readily accessible.[3] In case of skin contact, immediately wash the affected area with plenty of water.[15]
-
Detailed Purification Protocols
Protocol 1: Flash Column Chromatography
This protocol is suitable for purifying the compound from non-polar impurities and baseline sulfonic acid.
-
Preparation: Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen. Use anhydrous grade solvents for the eluent.
-
Slurry Packing: Prepare a slurry of silica gel (32-63 µm) in hexanes. Pour the slurry into the column and use positive pressure to pack the bed firmly.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Adsorb this solution onto a small amount of silica gel, then evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting with a non-polar solvent system, such as 100% Hexanes. Gradually increase the polarity by adding Ethyl Acetate (e.g., starting with 2% Ethyl Acetate in Hexanes and slowly increasing). A typical gradient might be from 98:2 to 90:10 Hexanes:Ethyl Acetate.[4][5]
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) using UV visualization.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure (at low temperature, <40 °C) to yield the purified product.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (32-63 µm) | Standard choice for flash chromatography.[5] |
| Mobile Phase | Hexanes / Ethyl Acetate Gradient | Good separation for moderately polar compounds.[4] |
| Sample Loading | Dry Loading | Provides better resolution and minimizes band broadening. |
| Elution Speed | Fast ("Flash") | Reduces contact time with silica, minimizing hydrolysis.[4] |
Protocol 2: Recrystallization
This is the preferred method if the compound is a solid and impurities have different solubilities.
-
Solvent Selection: Choose a solvent system in which the compound is sparingly soluble at room temperature but highly soluble when hot. A common approach is a solvent/anti-solvent pair like Dichloromethane/Hexanes or Ethyl Acetate/Hexanes.[5]
-
Dissolution: Place the crude solid in an oven-dried flask. Add the minimum amount of the hot primary solvent (e.g., Dichloromethane) required to fully dissolve the solid.
-
Crystallization: Slowly add the hot anti-solvent (e.g., Hexanes) until the solution becomes slightly cloudy (the saturation point).
-
Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold anti-solvent.
-
Drying: Dry the purified crystals under high vacuum to remove all residual solvent.
Workflow & Troubleshooting Visualization
The following diagram outlines a decision-making process for the purification of this compound.
Caption: Purification decision workflow for this compound.
References
- 2-(2,2-difluoroethoxy)-6-(trifluoroMethyl)benzene-1-sulfonyl chloride Safety Data Sheets.
- Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides.PMC - NIH.
- A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques.Benchchem.
- Synthesis of sulfonyl chloride substrate precursors.Columbia University.
- SAFETY DATA SHEET - 2,5-Di(2,2,2-trifluoroethoxy)benzene-1-sulfonyl chloride.Fisher Scientific.
- The Preparation of Alkyl Sulfonyl Chlorides from Isothioureas. II.Journal of the American Chemical Society.
- SAFETY DATA SHEET - Benzenesulfonyl chloride.Fisher Scientific.
- SAFETY DATA SHEET - Benzenesulfonyl chloride.Sigma-Aldrich.
- Separation of Benzenesulfonyl chloride, 2,5-dichloro- on Newcrom R1 HPLC column.SIELC Technologies.
- The preparation method of 2 (2 ', 2 ' difluoroethoxy) 6 trifluoromethyl benzene sulfonyl chloride.Google Patents.
- 2-(Trifluoromethyl)benzenesulfonyl chloride-SDS.MedChemExpress.
- Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.ChemRxiv | Cambridge Open Engage.
- 3-Chloro-4-(difluoromethoxy)benzene-1-sulfonyl chloride.AK Scientific, Inc.
- Preparation method of 2-(2',2'-difluoroethoxy)-6-(trifluoromethyl)benzene-1-sulfonyl chloride.Google Patents.
- Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.ResearchGate.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. fishersci.com [fishersci.com]
- 4. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CN105294515B - The preparation method of 2 (2 ', 2 ' difluoroethoxy) 6 trifluoromethyl benzene sulfonyl chloride - Google Patents [patents.google.com]
- 8. CN105294515A - Preparation method of 2-(2',2'-difluoroethoxy)-6-(trifluoromethyl)benzene-1-sulfonyl chloride - Google Patents [patents.google.com]
- 9. fishersci.com [fishersci.com]
- 10. aksci.com [aksci.com]
- 11. benchchem.com [benchchem.com]
- 12. Separation of Benzenesulfonyl chloride, 2,5-dichloro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. echemi.com [echemi.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Optimization of Reactions with 2-(Difluoromethoxy)benzene-1-sulfonyl chloride
Welcome to the comprehensive technical support guide for 2-(Difluoromethoxy)benzene-1-sulfonyl chloride. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of your sulfonylation reactions. Our goal is to empower you with the scientific rationale behind experimental choices, ensuring robust and reproducible outcomes.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the use of this compound, offering step-by-step solutions grounded in established chemical principles.
Issue 1: Low or No Product Yield
Question: My sulfonylation reaction with a primary/secondary amine or alcohol is resulting in a disappointingly low yield, or in some cases, no desired product at all. What are the probable causes and how can I rectify this?
Answer: A low or non-existent product yield in sulfonylation reactions can be attributed to several factors. The most common culprits are the reactivity of the nucleophile, suboptimal reaction conditions, or the degradation of starting materials.[1]
Troubleshooting Steps:
-
Assess Nucleophile Reactivity: Sterically hindered amines or less nucleophilic alcohols can lead to sluggish reaction rates.[1] To overcome this, consider a gradual increase in the reaction temperature to meet the activation energy requirement.[1]
-
Optimize the Base: The choice of base is a critical parameter. While pyridine or triethylamine are standard choices, less reactive nucleophiles may necessitate a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or a hindered base such as 2,6-lutidine.[1] The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction by forming a more reactive sulfonylpyridinium intermediate.[1]
-
Solvent Selection: The reaction solvent plays a crucial role in the solubility of reactants and the overall reaction rate. Aprotic solvents like dichloromethane (DCM), acetonitrile, or tetrahydrofuran (THF) are generally effective.[1] For particularly slow reactions, transitioning to a more polar aprotic solvent such as N,N-dimethylformamide (DMF) could be advantageous.[1]
-
Reagent Quality: It is imperative to ensure the high purity of this compound and confirm that it has not undergone hydrolysis due to moisture.[1][2] Similarly, verify the purity and dryness of your amine/alcohol and the solvent.[1]
-
Reaction Monitoring: Diligently monitor the reaction's progress using appropriate analytical techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Some reactions may require longer durations or elevated temperatures to achieve completion.[1]
Issue 2: Formation of Multiple Products or Impurities
Question: My TLC analysis shows multiple spots, indicating the presence of byproducts. What are the common side reactions, and how can I minimize their formation?
Answer: The observation of multiple products often points to competing side reactions involving the starting materials or intermediates.
Common Side Reactions and Solutions:
-
Bis-sulfonylation of Primary Amines: Primary amines can sometimes undergo a second sulfonylation, particularly when an excess of the sulfonyl chloride and a strong base are used.[1] To prevent this, maintain a stoichiometric amount or a slight excess of the amine.[1]
-
Hydrolysis of the Sulfonyl Chloride: this compound is susceptible to reaction with moisture, leading to the formation of the corresponding sulfonic acid.[1][2] To mitigate this, ensure all glassware is thoroughly oven-dried and use anhydrous solvents.[1]
-
Reaction with Tertiary Amines: While commonly employed as bases, tertiary amines can occasionally react with sulfonyl chlorides, resulting in complex mixtures.[1] If this is suspected, switching to a non-nucleophilic base is recommended.
Frequently Asked Questions (FAQs)
Q1: How should I properly store and handle this compound?
A1: This reagent is moisture-sensitive and should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[3][4] Handle in a well-ventilated place, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[5] Avoid the formation of dust and aerosols.[5]
Q2: What is the primary mechanism of a sulfonylation reaction with an amine?
A2: The reaction proceeds via a nucleophilic attack of the amine on the electron-deficient sulfur atom of the sulfonyl chloride. This is typically followed by the elimination of a chloride ion. A base is used to neutralize the hydrochloric acid (HCl) generated during the reaction.[6]
Q3: Can I use this compound for the synthesis of sulfonate esters?
A3: Yes, this reagent readily reacts with alcohols in the presence of a base to form the corresponding sulfonate esters. The reaction conditions are similar to those used for the synthesis of sulfonamides.
Q4: What are some suitable analytical techniques to monitor the progress of my reaction?
A4: Thin Layer Chromatography (TLC) is a quick and effective method for qualitative monitoring. For more quantitative and detailed analysis, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are highly recommended.[7][8] These techniques can provide information on the consumption of starting materials and the formation of the desired product and any byproducts.[7][9]
Experimental Protocols
General Protocol for the Sulfonylation of a Primary Amine
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Addition of Base: Add triethylamine (1.2 equivalents) to the solution and stir for 5-10 minutes at room temperature.[1]
-
Addition of Sulfonyl Chloride: In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous DCM. Add this solution dropwise to the stirred amine solution at 0 °C (ice bath).[1]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and continue stirring until completion, monitoring its progress by TLC.[1]
-
Work-up: Quench the reaction by adding water.[1] Transfer the mixture to a separatory funnel and separate the layers.[1]
-
Purification: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Data Presentation
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous DCM, ACN, THF | Aprotic solvents prevent unwanted side reactions.[1] |
| Base | Pyridine, Triethylamine, DBU | Choice depends on the nucleophilicity of the substrate.[1] |
| Temperature | 0 °C to room temperature | Initial cooling helps to control the exothermic reaction. |
| Stoichiometry | Amine/Alcohol (1.0 eq), Sulfonyl Chloride (1.1-1.2 eq), Base (1.2-1.5 eq) | A slight excess of the sulfonyl chloride ensures complete consumption of the limiting reagent. |
Visualizing the Workflow
Troubleshooting Flowchart for Low Yield
Caption: A decision-making flowchart for troubleshooting low product yields in sulfonylation reactions.
General Reaction Mechanism
Caption: A simplified representation of the nucleophilic substitution mechanism for sulfonamide formation.
References
- Technical Support Center: Optimizing Sulfonylation Reactions with 2,4-Dichlorobenzenesulfonyl Chloride - Benchchem. (n.d.).
- Technical Support Center: Reactions of Sulfuryl Chloride with Activating Substituents - Benchchem. (n.d.).
- Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis - Benchchem. (n.d.).
- Troubleshooting Low Yields in methoxymethanesulfonyl chloride Reactions | Benchchem. (n.d.).
- Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. (n.d.).
- Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - PMC - NIH. (n.d.).
- Sulfonamides - Infectious Diseases - MSD Manual Professional Edition. (n.d.).
- Sulfonyl chloride synthesis by chlorosulfonation - Organic Chemistry Portal. (n.d.).
- 2-(2,2-difluoroethoxy)-6-(trifluoroMethyl)benzene-1-sulfonyl chloride Safety Data Sheets. (n.d.).
- Sulfuryl chloride - Wikipedia. (n.d.).
- CN105294515B - The preparation method of 2 (2 ', 2 '-difluoroethoxy) 6 trifluoromethyl benzene sulfonyl chloride - Google Patents. (n.d.).
- Sulfonamide - Wikipedia. (n.d.).
- CN112939818A - Synthetic method of 2- (2, 2-difluoroethoxy) -6-trifluoromethylbenzenesulfonyl chloride - Google Patents. (n.d.).
- 2-Methoxy-6-(trifluoromethoxy)benzene-1-sulfonyl chloride - 1261457-38-8 - Vulcanchem. (n.d.).
- Synthesis of sulfonyl chloride substrate precursors. (n.d.).
- Any tips on cleaning up SO2Cl2 chlorination reactions? : r/Chempros - Reddit. (2020, July 22).
- The Preparation of Alkyl Sulfonyl Chlorides from Isothioureas. II. (n.d.).
- ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW - YMER. (n.d.).
- Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021, November 19).
- 3-Chloro-4-(difluoromethoxy)benzene-1-sulfonyl chloride - AK Scientific, Inc. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (2012, March 7).
- Small Molecule Development Analytical Methods for Faster Time to Market - Hovione. (n.d.).
- The Synthesis of Functionalised Sulfonamides - UCL Discovery. (n.d.).
- Electrochemical Synthesis of Sulfonamide Derivatives: Electrosynthesis Conditions and Reaction Pathways - ResearchGate. (2024, February 15).
- Application of UHPLC-MS/MS method to monitor the occurrence of sulfonamides and their transformation products in soil in Silesia, Poland - PMC - NIH. (2023, October 16).
- 2-(difluoromethyl)benzene-1-sulfonyl chloride (C7H5ClF2O2S) - PubChemLite. (n.d.).
- Application of UHPLC-MS/MS method to monitor the occurrence of sulfonamides and their transformation products in soil in Silesia, Poland - OUCI. (n.d.).
- 5-Chloro-2-(difluoromethoxy)benzene-1-sulfonyl chloride | C7H4Cl2F2O3S - PubChem. (n.d.).
- 2-(2,2-difluoroethoxy)-6-(trifluoroMethyl)benzene-1-sulfonyl chloride | 865352-01-8. (2025, July 16).
- Sulfonation Reactions with Sulfuryl Chloride. II. The Photochemical Sulfonation of Aliphatic Acids with Sulfuryl Chloride - ResearchGate. (2025, August 6).
- CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides - Google Patents. (n.d.).
- 2-(Difluoromethyl)benzene-1-sulfonyl chloride | 161525-56-0 | LGA52556 - Biosynth. (n.d.).
- 1566912-14-8|4-Chloro-2-(difluoromethoxy)benzene-1-sulfonyl chloride - BLDpharm. (n.d.).
- 2, 6-di-fluoro benzene sulfonyl chloride (2, 6-dfbsc). (n.d.).
- Proposed mechanism for radical hydro-fluorosulfonylation of alkenes - ResearchGate. (n.d.).
Sources
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- 2. benchchem.com [benchchem.com]
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- 6. Sulfonamide - Wikipedia [en.wikipedia.org]
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- 8. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 9. Application of UHPLC-MS/MS method to monitor the occurrence of sulfonamides and their transformation products in soil in Silesia, Poland - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Sulfonyl Chloride Reactions
Welcome to the Technical Support Center for sulfonyl chloride reactions. This guide is designed for researchers, scientists, and drug development professionals who utilize sulfonyl chlorides in the synthesis of sulfonamides, sulfonate esters, and other critical chemical intermediates. Here, we will address common experimental challenges, provide in-depth troubleshooting protocols, and answer frequently asked questions, grounding our advice in established chemical principles to ensure the integrity and success of your work.
Troubleshooting Guide: From Failed Reactions to Impure Products
This section is structured to help you diagnose and solve problems based on common experimental observations.
Issue 1: Low or No Product Conversion
You've set up your reaction, but TLC or LC-MS analysis shows primarily unreacted starting material.
Potential Causes & Diagnostic Steps:
-
Degradation of the Sulfonyl Chloride: Sulfonyl chlorides are highly susceptible to hydrolysis by ambient moisture or residual water in solvents, which converts them into the unreactive corresponding sulfonic acid.[1][2][3]
-
Insufficiently Nucleophilic Amine/Alcohol: Sterically hindered or electron-deficient nucleophiles (e.g., anilines with strong electron-withdrawing groups) can be slow to react.[2]
-
Diagnosis: If your sulfonyl chloride is confirmed to be pure and the reaction simply isn't progressing, the nucleophile's reactivity is a likely cause.
-
-
Inappropriate Base or Stoichiometry: The base is critical for neutralizing the HCl generated during the reaction.[6] An insufficient amount of base can lead to the protonation of the amine nucleophile, rendering it inactive.
-
Diagnosis: A milky or cloudy precipitate may form upon addition of the sulfonyl chloride, which is often the hydrochloride salt of the amine, indicating that HCl is being generated but perhaps not effectively neutralized.[4]
-
Solutions & Protocols:
-
Ensure Anhydrous Conditions:
-
Oven-dry all glassware at >120 °C for several hours and cool under an inert atmosphere (e.g., in a desiccator).[4]
-
Use commercially available anhydrous solvents or dry them using appropriate drying agents (e.g., molecular sieves, distillation over CaH₂ for halogenated solvents).[4]
-
Conduct the reaction under a nitrogen or argon atmosphere.[1][4]
-
Use a fresh bottle of sulfonyl chloride or purify it before use if hydrolysis is suspected.[2][4]
-
-
Enhance Reactivity:
-
For sluggish reactions, consider increasing the temperature and monitor progress carefully.[2][7]
-
Switch to a more polar aprotic solvent like DMF to improve the solubility and rate of reaction for less reactive nucleophiles.[7]
-
For very unreactive nucleophiles, adding a catalytic amount of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction by forming a more reactive sulfonylpyridinium intermediate.[7]
-
Issue 2: Formation of Multiple Byproducts
Your reaction works, but the crude product is a complex mixture, complicating purification and lowering the yield.
Potential Causes & Diagnostic Steps:
-
Di-sulfonylation of Primary Amines: Primary amines can react twice, especially with excess sulfonyl chloride and a strong base, to form an R-N(SO₂R')₂ byproduct.[7][8] This occurs when the base deprotonates the initially formed mono-sulfonamide, creating a nucleophilic anion that attacks a second sulfonyl chloride molecule.[8]
-
Diagnosis: The di-sulfonylated product is typically less polar than the desired mono-sulfonamide and will appear as a separate, higher Rf spot on a TLC plate.[2] LC-MS analysis will show a peak corresponding to the mass of the doubly-sulfonylated product.
-
-
Formation of Sulfene Intermediates: Alkanesulfonyl chlorides with α-hydrogens can undergo elimination in the presence of a strong, non-hindered base (like triethylamine) to form highly reactive and unstable sulfenes (RCH=SO₂).[4][9] These intermediates can lead to a variety of undesired side products.[10]
-
Diagnosis: The appearance of a dark or tarry reaction mixture can sometimes indicate decomposition pathways involving sulfenes.[4] This side reaction is often inferred when other causes are ruled out and a strong, sterically unhindered base was used.
-
-
Reaction with Solvent or Base: Nucleophilic solvents (e.g., alcohols) can compete with the intended nucleophile, leading to the formation of sulfonate esters as byproducts.[2] Similarly, nucleophilic bases like pyridine can, in some cases, react with the sulfonyl chloride.
Solutions & Protocols:
-
To Prevent Di-sulfonylation:
-
Control Stoichiometry: Use a slight excess of the primary amine (1.1–1.5 equivalents) relative to the sulfonyl chloride.[8]
-
Slow Addition: Add the sulfonyl chloride dropwise as a solution to the cooled (0 °C) mixture of the amine and base over 30-60 minutes. This keeps the sulfonyl chloride concentration low, favoring reaction with the more nucleophilic primary amine.[8]
-
Modify Base Conditions: Use a weaker or sterically hindered base like pyridine or 2,6-lutidine, which are less likely to deprotonate the mono-sulfonamide product.[8]
-
Lower Temperature: Run the reaction at 0 °C or below to disfavor the second sulfonylation step.[2][8]
-
-
To Avoid Sulfene Formation:
-
When using alkanesulfonyl chlorides with α-hydrogens, opt for a sterically hindered base like diisopropylethylamine (DIPEA) or a weaker base like pyridine instead of triethylamine.
-
Issue 3: Product Degradation During Workup or Purification
The reaction appears clean by in-process controls, but the isolated yield is low, or the product decomposes upon purification.
Potential Causes & Diagnostic Steps:
-
Hydrolysis During Aqueous Workup: Sulfonyl chlorides that have not fully reacted can hydrolyze rapidly during the aqueous workup, reducing yield.[3] Some sulfonamide or sulfonate ester products may also have limited stability in acidic or basic aqueous solutions.
-
Diagnosis: Low isolated yield despite clean conversion. The presence of the sulfonic acid in the aqueous layer.
-
-
Instability on Silica Gel: Sulfonate esters, particularly those derived from primary and secondary alcohols, can be labile on silica gel, which is acidic.[11] This can lead to decomposition during column chromatography.
-
Diagnosis: Streaking on the TLC plate or the appearance of new, more polar spots after chromatography that were not present in the crude mixture.
-
Solutions & Protocols:
-
Modified Workup:
-
If unreacted sulfonyl chloride is a concern, perform the aqueous quench quickly and at a low temperature.
-
Wash the organic layer with saturated sodium bicarbonate to neutralize any HCl and then with brine. Dry thoroughly with an agent like MgSO₄ or Na₂SO₄ before concentrating.[2]
-
-
Purification Strategies:
-
For products sensitive to silica gel, consider neutralizing the silica gel by preparing a slurry with a small amount of triethylamine (~1%) in the eluent before packing the column.
-
Alternatively, use a different stationary phase like alumina.
-
If the product is crystalline, recrystallization is often a superior method for purification that avoids these stability issues.[12] Common solvents for sulfonamide recrystallization include ethanol/water or isopropanol/water mixtures.[12]
-
Frequently Asked Questions (FAQs)
Q1: What is the best base to use for my sulfonylation reaction? A1: The choice of base is critical.[4]
-
Pyridine: Often the default choice. It acts as a base to neutralize HCl and can also serve as a nucleophilic catalyst. It is weak enough to often avoid side reactions like di-sulfonylation and sulfene formation.[8][13]
-
Triethylamine (TEA): A stronger, non-nucleophilic base. It is effective but can promote di-sulfonylation of primary amines and sulfene formation with certain substrates.[8][10]
-
Sterically Hindered Bases (DIPEA, 2,6-Lutidine): These are good choices when you need a non-nucleophilic base but want to avoid sulfene formation.[8]
| Base | pKa of Conjugate Acid | Key Characteristics |
| Pyridine | 5.2 | Weakly nucleophilic, good HCl scavenger, less likely to cause side reactions.[8] |
| Triethylamine (TEA) | 10.7 | Strong, non-nucleophilic, but can promote sulfene formation and di-sulfonylation.[8] |
| DIPEA (Hünig's base) | 10.7 | Strong, highly sterically hindered, non-nucleophilic. Minimizes side reactions. |
| 4-DMAP | 9.7 | Highly nucleophilic, used as a catalyst, not as a stoichiometric base.[7] |
Q2: How do I properly monitor the progress of my reaction? A2: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common methods.[2][7] When using TLC, co-spot your starting materials with the reaction mixture to accurately track their consumption. A successful reaction will show the disappearance of the limiting reagent (often the amine or alcohol) and the appearance of a new spot for the product.
Q3: My sulfonyl chloride is a solid. How should I add it to the reaction? A3: It is best to add solids as a solution. Dissolve the sulfonyl chloride in a small amount of the same anhydrous solvent used for the reaction and add it dropwise to the cooled reaction mixture.[8] This ensures better temperature control and avoids high local concentrations that can promote side reactions.
Q4: What are the primary safety concerns when working with sulfonyl chlorides? A4: Sulfonyl chlorides are corrosive, lachrymatory (tear-inducing), and moisture-sensitive.[14][15]
-
Handling: Always handle sulfonyl chlorides in a well-ventilated fume hood.[14]
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[16]
-
Spills: Do not use water to clean up spills. Use a dry absorbent material like sand or soda ash, collect it in a sealed container, and dispose of it as hazardous waste.[16]
-
Quenching: Be cautious when quenching reactions, as unreacted sulfonyl chloride will react exothermically with water or alcohols, releasing HCl gas.
Key Mechanistic Pathways and Side Reactions
Understanding the underlying mechanisms is key to effective troubleshooting.
Primary Reaction Pathway: Nucleophilic Substitution
The desired reaction proceeds via a nucleophilic attack of the amine or alcohol on the electrophilic sulfur atom of the sulfonyl chloride, followed by the loss of a chloride ion. A base is required to neutralize the generated HCl.
Caption: General mechanism for sulfonamide/sulfonate ester synthesis.
Common Side Reaction Pathways
A troubleshooting decision tree can help diagnose the most likely side reaction based on the reagents used.
Caption: Troubleshooting workflow for identifying common side reactions.
References
- HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention.
- BenchChem. (2025). Troubleshooting Low Yields in methoxymethanesulfonyl chloride Reactions.
- BenchChem. (2025). Technical Support Center: Sulfonylation of Primary Amines.
- BenchChem. (n.d.). Technical Support Center: Optimizing Sulfonylation Reactions with 2,4-Dichlorobenzenesulfonyl Chloride.
- BenchChem. (2025). Technical Support Center: Sulfonamide Synthesis with Primary Amines.
- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis.
- Wikipedia. (n.d.). Sulfonyl halide.
- Scully, S. S., & Raines, R. T. (2010). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. PMC - NIH.
- NJ.gov. (n.d.). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY.
- Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. PMC - NIH.
- BenchChem. (2025). A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques.
- Angene Chemical. (2021). Safety Data Sheet.
- Google Patents. (n.d.). Sulfonamide purification process.
- Wikipedia. (n.d.). Sulfonamide.
- Youn, S. W. (2014). Regioselective Synthesis of 3-Arylindoles from N-Ts-Anilines and Styrenes. CHEMISTRY & BIOLOGY INTERFACE, 4(1), 25-30.
Sources
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- 2. benchchem.com [benchchem.com]
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- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 10. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 13. cbijournal.com [cbijournal.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. angenechemical.com [angenechemical.com]
- 16. nj.gov [nj.gov]
Technical Support Center: A Guide to the Stability and Storage of 2-(Difluoromethoxy)benzene-1-sulfonyl chloride
Welcome to the technical support center for 2-(difluoromethoxy)benzene-1-sulfonyl chloride. This guide is designed for our valued partners in research, science, and drug development. We understand that the integrity of your starting materials is paramount to the success of your experiments. This document provides in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the stability and storage of this critical reagent. Our goal is to empower you with the knowledge to ensure the quality and reactivity of this compound in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Here we address some of the most common inquiries we receive about this compound.
Q1: What is the primary cause of degradation for this compound?
A1: The primary degradation pathway for this compound, like other sulfonyl chlorides, is hydrolysis.[1][2][3] The sulfonyl chloride functional group is highly susceptible to reaction with water, which leads to the formation of the corresponding 2-(difluoromethoxy)benzene-1-sulfonic acid and hydrochloric acid. This process is often autocatalytic due to the generation of acid.
Q2: How can I visually assess the quality of my this compound upon receipt or after a period of storage?
A2: While a definitive assessment of purity requires analytical instrumentation, a visual inspection can offer initial clues. Fresh, high-purity this compound should be a clear, colorless to light-yellow liquid or a low-melting solid. The presence of significant color change (e.g., darkening to a brown hue), fuming upon opening the container (due to HCl formation from hydrolysis), or the presence of solid precipitates (the sulfonic acid degradation product) are all indicators of potential degradation.
Q3: What are the optimal storage conditions to ensure the long-term stability of this reagent?
A3: To maximize the shelf-life of this compound, it is crucial to minimize its exposure to moisture and air. We recommend the following storage conditions:
-
Temperature: Store in a cool, dry place, with some suppliers recommending refrigeration at 2-8°C.[4]
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon.[5][6]
-
Container: The container should be tightly sealed to prevent the ingress of atmospheric moisture.[7][8][9] Use of a desiccator for storage is also a good practice.
Q4: I've noticed a decrease in the yield of my reaction using a previously opened bottle of this compound. Could this be related to its stability?
A4: Yes, a decline in reaction yield is a classic symptom of sulfonyl chloride degradation. As the compound hydrolyzes to the sulfonic acid, the concentration of the active sulfonyl chloride decreases, leading to incomplete reactions and lower yields. The presence of the sulfonic acid byproduct can also potentially interfere with your reaction mechanism.
Troubleshooting Guide
This section is designed to help you diagnose and resolve common issues encountered during the use of this compound.
| Observed Problem | Potential Cause | Recommended Action |
| Decreased reaction yield or incomplete conversion | Degradation of the sulfonyl chloride due to hydrolysis. | 1. Verify the purity of the reagent using the analytical protocols outlined below (See Section: Analytical Protocols for Quality Assessment). 2. If degradation is confirmed, use a fresh, unopened bottle of the reagent. 3. Ensure your reaction solvent is anhydrous and the reaction is performed under an inert atmosphere. |
| Reagent has darkened in color or appears cloudy | Exposure to moisture and subsequent hydrolysis. | While the reagent might still be usable for some applications, its purity is compromised. We strongly recommend a purity check via NMR or HPLC. For sensitive applications, it is best to use a fresh lot. |
| White fumes (acidic odor) are observed when opening the container | Significant hydrolysis has occurred, leading to the formation of HCl gas. | Handle the material in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.[5][7][10] The reagent is likely significantly degraded and may not be suitable for use. |
| Unexpected side products in the reaction | The sulfonic acid byproduct may be participating in or catalyzing side reactions. | Characterize the side products to confirm their origin. If they are related to the sulfonic acid, a fresh batch of the sulfonyl chloride is required. |
Visualizing the Degradation Pathway
The primary mode of degradation for this compound is hydrolysis, as illustrated in the diagram below.
Caption: Hydrolysis of this compound.
Analytical Protocols for Quality Assessment
To ensure the integrity of your experiments, we recommend the following analytical procedures to assess the purity of this compound.
Experimental Workflow for Quality Assessment
The following diagram outlines a logical workflow for assessing the quality of a stored sample.
Caption: Analytical workflow for quality control.
¹H NMR Spectroscopy
¹H NMR is a rapid and effective method for determining the purity of this compound and detecting the presence of its sulfonic acid hydrolysis product.
Protocol:
-
Prepare the NMR sample by dissolving approximately 10-20 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃ or Acetone-d₆) in an NMR tube. Aprotic solvents are essential to prevent further degradation during analysis.
-
Acquire a standard ¹H NMR spectrum.
-
Analyze the spectrum for the characteristic peaks of the starting material and the degradation product.
Expected Chemical Shifts (Predicted):
| Compound | Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity |
| This compound | Aromatic Protons | 7.2 - 8.1 | Multiplet |
| -OCHF₂ | 6.6 - 7.0 | Triplet | |
| 2-(difluoromethoxy)benzene-1-sulfonic acid | Aromatic Protons | 7.1 - 8.0 | Multiplet |
| -OCHF₂ | 6.5 - 6.9 | Triplet | |
| -SO₃H | 10.0 - 12.0 | Broad Singlet |
The presence of a broad singlet in the downfield region (10-12 ppm) is a strong indicator of the sulfonic acid impurity. The integration of this peak relative to the aromatic or difluoromethoxy protons can be used to quantify the extent of degradation.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a powerful technique for separating the sulfonyl chloride from its more polar hydrolysis product, allowing for accurate quantification of purity.
Protocol:
-
Sample Preparation: Prepare a stock solution of the this compound in acetonitrile at a concentration of approximately 1 mg/mL. From this, prepare a working solution of around 0.1 mg/mL using the initial mobile phase composition.
-
Chromatographic Conditions (Starting Method):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[11]
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start with a 50:50 mixture of A:B, then ramp to 95% B over 10 minutes. Hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.[11]
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: The less polar this compound will have a longer retention time than the more polar 2-(difluoromethoxy)benzene-1-sulfonic acid. The purity can be determined by the relative peak areas.
Summary of Storage and Stability
| Parameter | Recommendation | Signs of Instability |
| Storage Temperature | Cool, dry place (2-8°C recommended).[4] | Exposure to high temperatures can accelerate degradation. |
| Atmosphere | Under inert gas (Nitrogen or Argon).[5][6] | Frequent opening of the container in ambient air. |
| Container | Tightly sealed, moisture-proof container.[7][8][9] | Loose cap or storage in a humid environment. |
| Appearance | Clear, colorless to light-yellow liquid/solid. | Darkening color, cloudiness, precipitate formation. |
| Odor | Characteristic sharp odor. | Strong acidic odor (HCl), fuming upon opening. |
| Reactivity | High reactivity in nucleophilic substitution. | Decreased reaction yields, incomplete conversions. |
References
- Rogne, O. (1970). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 1056-1058.
- King, J. F., & Loosmore, S. M. (1989). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Canadian Journal of Chemistry, 67(12), 2162-2172.
- Angene Chemical. (n.d.). Safety Data Sheet for 2-(2,2-Difluoroethoxy)-6-(trifluoromethyl)benzene-1-sulfonyl chloride.
-
New Jersey Department of Health. (n.d.). Hazard Summary for Benzene Sulfonyl Chloride. Retrieved from [Link]
- Thermo Fisher Scientific. (2023). Safety Data Sheet for 2,5-Di(2,2,2-trifluoroethoxy)benzene-1-sulfonyl chloride.
- BenchChem. (2025). A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. Retrieved from a representative technical guide on sulfonyl chloride analysis.
- Sigma-Aldrich. (2025). Safety Data Sheet for Benzenesulfonyl chloride.
- Thermo Fisher Scientific. (2025). Safety Data Sheet for 3,4-Difluorobenzenesulfonyl chloride.
- Thermo Fisher Scientific. (2012). Safety Data Sheet for a sulfonyl chloride.
- Rogne, O. (1968). Rates of reaction of benzenesulphonyl chloride with some nucleophiles in aqueous solution. Journal of the Chemical Society B: Physical Organic, 1294-1296.
- Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.
- Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry of the USSR, 24(4), 744-749.
- Ivanov, S. N., Gnedin, B. G., & Kislov, V. V. (2004). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in SAN Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. Russian Journal of Organic Chemistry, 40(5), 733-739.
- King, J. F., & Skonieczny, S. (1990). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry, 68(11), 2038-2046.
- Gnedin, B. G., & Ivanov, S. N. (2005). Solvation bifunctional catalysis of the Hydrolysis of Sulfonyl Chlorides by hydration complexes of 2-Propanol: influence of the substrate structure.
- Robertson, R. E. (1967). Solvolysis in water. Progress in Physical Organic Chemistry, 4, 213-280.
-
SIELC Technologies. (n.d.). Separation of Benzenesulfonyl chloride, 2,5-dichloro- on Newcrom R1 HPLC column. Retrieved from [Link]
- BenchChem. (n.d.). Essential Guide to the Safe Disposal of Methanesulfonyl Chloride.
-
PubChem. (n.d.). 2-(Difluoromethoxy)benzene-1-sulfonamide. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]
- Gnedin, B. G., & Ivanov, S. N. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. J. Org. Chem. USSR (Engl. Transl.), 24(4).
- ACD/Labs. (2008). IR, NMR and MS of a Sulfonyl Chloride compound.
Sources
- 1. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Separation of Benzenesulfonyl chloride, 2,5-dichloro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. fishersci.com [fishersci.com]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid - Google Patents [patents.google.com]
- 10. nj.gov [nj.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Purification of 2-(Difluoromethoxy)benzene-1-sulfonyl Chloride Reaction Products
Welcome to the technical support center for the purification of 2-(difluoromethoxy)benzene-1-sulfonyl chloride and its related reaction products. As a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals, achieving high purity of this compound is paramount for successful downstream applications. This guide provides in-depth troubleshooting advice and detailed protocols to address common purification challenges encountered in the laboratory.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues researchers may face during the purification process in a practical question-and-answer format.
Question 1: After my synthesis and initial work-up, my product is an oil or a waxy, low-melting solid instead of the expected crystalline material. What is the likely cause?
Answer: This is a common observation and typically points to the presence of impurities that are depressing the melting point of your final product. The most frequent culprits include:
-
Residual Starting Material: Unreacted 2-(difluoromethoxy)benzene.
-
Hydrolysis Product: The corresponding 2-(difluoromethoxy)benzenesulfonic acid, formed by the reaction of the sulfonyl chloride with water.[1]
-
Isomeric Byproducts: Chlorosulfonation of substituted benzenes can sometimes yield small quantities of other isomers (e.g., the para-substituted sulfonyl chloride).
-
Diphenyl Sulfone Derivatives: A common byproduct in chlorosulfonation reactions, formed between the starting material and the product.[2]
Troubleshooting Steps:
-
Confirm Identity and Purity: Use analytical techniques like ¹H NMR, ¹⁹F NMR, and LC-MS to confirm the presence of the desired product and identify the impurities.
-
Employ a Rigorous Purification Method: Do not rely solely on an aqueous work-up. Proceed with either flash column chromatography or recrystallization as detailed in the protocols below.
Question 2: My aqueous work-up resulted in a significantly lower yield than expected. Where did my product go?
Answer: The most probable cause for low yields after an aqueous work-up is the hydrolysis of the sulfonyl chloride functional group.[3][2] this compound is sensitive to moisture and will readily react with water to form 2-(difluoromethoxy)benzenesulfonic acid. This sulfonic acid is highly water-soluble and will be lost to the aqueous phase during extraction, drastically reducing your isolated yield.
Causality & Prevention:
-
Mechanism: The electrophilic sulfur atom of the sulfonyl chloride is attacked by water, leading to the elimination of HCl and the formation of the sulfonic acid.
-
Mitigation Strategy: Minimize the product's contact time with water. Always use ice-cold water for quenching the reaction, as the lower temperature significantly slows the rate of hydrolysis.[2] Extract the product immediately into a suitable organic solvent. For highly sensitive reactions, conducting the synthesis and work-up under anhydrous and inert (N₂ or Argon) conditions is recommended.[3][4]
Question 3: How can I effectively remove the 2-(difluoromethoxy)benzenesulfonic acid impurity from my product?
Answer: The sulfonic acid impurity is significantly more polar than the desired sulfonyl chloride. This difference in polarity is the key to its removal.
Recommended Methods:
-
Flash Column Chromatography: This is the most reliable method. The highly polar sulfonic acid will adhere strongly to the silica gel and will not elute with the less polar solvent systems used to collect the sulfonyl chloride.[5][6]
-
Careful Aqueous Wash (for advanced users): A rapid wash of the organic layer with a cold, dilute solution of sodium bicarbonate can be used. The base will deprotonate the acidic sulfonic acid, forming a salt that is highly soluble in the aqueous layer.
-
Critical Caution: This procedure must be performed quickly and at low temperatures (0-5 °C) to prevent the base from accelerating the hydrolysis of your desired sulfonyl chloride product.
-
Question 4: What is the best method to remove unreacted starting material and other non-polar impurities?
Answer: Both flash column chromatography and recrystallization are highly effective for removing less polar impurities like the starting material (2-(difluoromethoxy)benzene) or sulfone byproducts.
-
Flash Column Chromatography: Allows for a clean separation based on polarity. The desired sulfonyl chloride is moderately polar and will elute after the non-polar impurities when using a non-polar eluent system (e.g., Hexanes/Ethyl Acetate).[4][5]
-
Recrystallization: This technique can be very effective if a suitable solvent system is identified. The desired product should be highly soluble in the hot solvent and poorly soluble when cold, while the impurities should remain in solution. This method is also excellent for achieving high crystalline purity.[4]
Purification Workflow & Troubleshooting Logic
The following diagrams illustrate the general purification workflow and a decision tree for troubleshooting common issues.
Caption: General purification workflow for sulfonyl chlorides.
Sources
Technical Support Center: Optimizing Sulfonamide Synthesis with 2-(Difluoromethoxy)benzene-1-sulfonyl Chloride
Welcome to the technical support center for sulfonamide synthesis utilizing 2-(difluoromethoxy)benzene-1-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols. Our goal is to empower you with the scientific rationale behind experimental choices to ensure successful and reproducible outcomes.
Introduction to this compound in Sulfonamide Synthesis
This compound is an increasingly important building block in medicinal chemistry. The difluoromethoxy group can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. However, like any reactive chemical, its successful use in sulfonamide synthesis requires a clear understanding of its properties and potential challenges.
The fundamental reaction for sulfonamide synthesis is the nucleophilic substitution of an amine for the chloride on the sulfonyl chloride.[1] A base is essential to neutralize the hydrochloric acid (HCl) generated during the reaction, which would otherwise protonate the amine, rendering it non-nucleophilic.[1]
Frequently Asked Questions (FAQs)
Q1: What makes this compound a reactive agent for sulfonamide synthesis?
A1: The reactivity of a benzenesulfonyl chloride is governed by the electronic properties of its substituents. The difluoromethoxy (-OCHF₂) group at the ortho position is strongly electron-withdrawing due to the electronegativity of the fluorine atoms. This effect increases the electrophilicity of the sulfur atom in the sulfonyl chloride group, making it more susceptible to nucleophilic attack by an amine.[2] Therefore, you can generally expect this reagent to be more reactive than unsubstituted benzenesulfonyl chloride or those with electron-donating groups.
Q2: My reaction is sluggish or incomplete, even with a reactive sulfonyl chloride. What are the likely causes?
A2: Several factors can lead to an incomplete reaction:
-
Low Amine Nucleophilicity: Aromatic amines or sterically hindered aliphatic amines are less nucleophilic and may react slowly.[3]
-
Insufficient Base: An inadequate amount of base will result in the protonation of the unreacted amine by the generated HCl, effectively stopping the reaction.
-
Moisture Contamination: Sulfonyl chlorides are sensitive to moisture and can hydrolyze to the corresponding sulfonic acid.[4] This not only consumes the starting material but the resulting sulfonic acid can also complicate purification.
-
Inappropriate Solvent: The choice of solvent can influence reaction rates. Aprotic solvents like dichloromethane (DCM) or acetonitrile are commonly used.
Q3: I am observing multiple spots on my TLC plate. What are the possible side products?
A3: Besides unreacted starting materials, common side products include:
-
Hydrolyzed Sulfonyl Chloride: 2-(difluoromethoxy)benzenesulfonic acid will be present if there is moisture in the reaction.
-
Bis-sulfonylation of Primary Amines: If an excess of the sulfonyl chloride is used with a primary amine, a di-sulfonated product can form, although this is less common.
-
Products from Reaction with Solvent or Base: While less frequent, some solvents or bases can react with highly reactive sulfonyl chlorides under certain conditions.
Q4: What is the best work-up procedure to purify my sulfonamide?
A4: A standard aqueous work-up is typically effective. This involves:
-
Quenching the reaction with water or a dilute acid.
-
Extracting the product into an organic solvent (e.g., ethyl acetate, DCM).
-
Washing the organic layer with a dilute acid (e.g., 1M HCl) to remove basic impurities like pyridine or excess amine.[5]
-
Washing with a saturated sodium bicarbonate solution to remove the sulfonic acid byproduct.[5]
-
Washing with brine to remove residual water.
-
Drying the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtering, and concentrating under reduced pressure.
Further purification can be achieved by column chromatography or recrystallization.[5]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Low or No Product Formation | Poor Amine Nucleophilicity | * Increase Reaction Temperature: Gently heating the reaction can provide the necessary activation energy for less nucleophilic amines. Monitor for potential degradation. * Use a More Activating Solvent: A more polar aprotic solvent like acetonitrile can sometimes enhance the reaction rate.[4] |
| Moisture Contamination | * Use Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.[4] | |
| Inadequate Base | * Ensure Sufficient Base: Use at least 2 equivalents of a non-nucleophilic base like triethylamine or pyridine to effectively scavenge the generated HCl. | |
| Presence of a Water-Soluble Impurity | Hydrolysis of Sulfonyl Chloride | * Strict Anhydrous Technique: As mentioned above, preventing water from entering the reaction is crucial. * Controlled Addition of Reagents: Adding the sulfonyl chloride slowly to the amine and base solution can minimize localized heat and potential side reactions. |
| Difficult Purification | Residual Base (e.g., Pyridine) | * Acidic Wash: During the work-up, wash the organic layer with 1M HCl to protonate the basic impurities, making them water-soluble and easily removable.[5] |
| Presence of Sulfonic Acid | * Basic Wash: A wash with saturated sodium bicarbonate solution will deprotonate the acidic sulfonic acid, transferring it to the aqueous layer.[5] |
Experimental Protocols
General Protocol for the Synthesis of a Sulfonamide from a Primary or Secondary Amine
This protocol is a starting point and may require optimization based on the specific amine used.
Materials:
-
This compound
-
Primary or secondary amine (1.0 eq)
-
Anhydrous triethylamine (or pyridine) (2.0 eq)
-
Anhydrous dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Standard work-up and purification reagents
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, dissolve the amine (1.0 eq) and triethylamine (2.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.0-1.2 eq) in anhydrous DCM.
-
Slowly add the sulfonyl chloride solution to the stirred amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, perform an aqueous work-up as described in the FAQs.
-
Purify the crude product by flash column chromatography on silica gel or recrystallization.
Visualization of Key Concepts
Reaction Workflow
Caption: General workflow for sulfonamide synthesis.
Troubleshooting Logic
Caption: Troubleshooting decision tree for low yield.
References
-
Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. MDPI. Available at: [Link]
-
Effect of the Position of the Substituent in the Electrochemical Reduction of Nitro-Substituted Benzenesulfonyl Chlorides. ChemRxiv. Available at: [Link]
-
A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering. Available at: [Link]
-
m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Organic Syntheses. Available at: [Link]
- Sulfonamide purification process. Google Patents.
-
A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances. Available at: [Link]
-
An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC. Available at: [Link]
-
A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. ResearchGate. Available at: [Link]
-
Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie. Available at: [Link]
- The preparation method of 2-(2',2'-difluoroethoxy)-6-trifluoromethyl benzene sulfonyl chloride. Google Patents.
-
Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic. Available at: [Link]
-
The Synthesis of Functionalised Sulfonamides. UCL Discovery. Available at: [Link]
-
2-(Difluoromethoxy)benzene-1-sulfonamide. PubChem. Available at: [Link]
-
Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. ACS Publications. Available at: [Link]
-
Synthesis of sulfonamide and their synthetic and therapeutic applications: Recent advances. ResearchGate. Available at: [Link]
- Purification of p-(nu-acetyl amino) benzene sulfonyl chloride. Google Patents.
-
Solvation bifunctional catalysis of the Hydrolysis of Sulfonyl Chlorides by hydration complexes of 2-Propanol: influence of the substrate structure. ResearchGate. Available at: [Link]
-
2-(2,2-Difluoroethoxy)-6-(trifluoromethyl)benzene-1-sulfonyl chloride. PubChem. Available at: [Link]
Sources
side reactions of 2-(difluoromethoxy)benzene-1-sulfonyl chloride with nucleophiles
An in-depth guide to navigating the complexities of using 2-(difluoromethoxy)benzene-1-sulfonyl chloride in organic synthesis.
Technical Support Center: this compound
Introduction
Welcome to the technical support guide for this compound. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent for the synthesis of sulfonamides and related compounds. The introduction of the difluoromethoxy group (OCF₂H) is a common strategy in medicinal chemistry to modulate properties like lipophilicity, metabolic stability, and binding interactions. However, like all reactive chemical species, this compound presents unique challenges.
This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated experimental protocols to help you overcome common hurdles and ensure the success of your reactions.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments. Each issue is broken down by possible cause, followed by actionable troubleshooting steps.
Problem 1: Low or No Yield of the Desired Sulfonamide
A low or non-existent yield is the most common issue. The root cause often lies in the quality of the reagents, the reactivity of the nucleophile, or suboptimal reaction conditions.
This compound is highly susceptible to hydrolysis.[1][2] Exposure to atmospheric moisture or residual water in solvents will convert it to the corresponding and unreactive 2-(difluoromethoxy)benzenesulfonic acid.
-
Troubleshooting Steps:
-
Use Fresh Reagent: Whenever possible, use a fresh bottle of the sulfonyl chloride or a reagent that has been stored under an inert atmosphere in a desiccator.[1][2]
-
Verify Reagent Quality: Before starting, you can quickly check for degradation. The sulfonic acid byproduct is a non-volatile solid, while the sulfonyl chloride is typically a low-melting solid or oil. Significant solid presence in a new bottle may indicate hydrolysis. An NMR or IR spectrum can also confirm the reagent's integrity.
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried (oven or flame-dried). Use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress.[1][3]
-
Electron-poor or sterically hindered amines (and other nucleophiles) react sluggishly with the sulfonyl chloride.[1][4]
-
Troubleshooting Steps:
-
Increase Reaction Temperature: Gently warming the reaction can significantly increase the rate.[3] However, monitor carefully for decomposition of starting materials or products at elevated temperatures.
-
Use a More Forcing Solvent: Switching from standard solvents like Dichloromethane (DCM) to more polar aprotic solvents like Dimethylformamide (DMF) or Acetonitrile can help solubilize reactants and accelerate the reaction.[1]
-
Employ Microwave-Assisted Synthesis: Microwave irradiation can dramatically shorten reaction times and improve yields, especially for sluggish reactions.[5][6]
-
Consider a More Reactive Derivative: If applicable, using a more nucleophilic version of your substrate, such as an N-silylated amine, can enhance reactivity.[3]
-
The choice of base and solvent is critical and interdependent. The base must be strong enough to neutralize the HCl generated during the reaction but should not introduce competitive side reactions.[4][5]
-
Troubleshooting Steps:
-
Select the Right Base: For simple primary and secondary amines, pyridine or triethylamine (TEA) are common choices.[1][5] For less reactive amines, a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) may be required.[1]
-
Optimize Solvent Choice: Aprotic solvents are generally preferred.[1] The table below provides a general guide.
-
| Solvent | Type | Typical Use Case |
| Dichloromethane (DCM) | Aprotic, Nonpolar | Standard, for reactive amines; easy workup. |
| Tetrahydrofuran (THF) | Aprotic, Polar | Good general-purpose solvent. |
| Acetonitrile (MeCN) | Aprotic, Polar | Can accelerate reactions with less nucleophilic amines.[3] |
| Pyridine | Aprotic, Polar, Basic | Can act as both solvent and base. |
| Dimethylformamide (DMF) | Aprotic, Polar | For very unreactive amines; requires higher temperatures. |
Problem 2: Formation of Multiple Unidentified Side Products
The appearance of multiple spots on a TLC plate indicates competing reaction pathways.
If your nucleophile contains multiple reactive sites (e.g., another amine, a hydroxyl group, a thiol), these may compete with the target functional group.
-
Troubleshooting Steps:
-
Use Protecting Groups: If possible, protect the other nucleophilic groups before the sulfonylation reaction.
-
Control Stoichiometry: Carefully controlling the stoichiometry (e.g., adding the sulfonyl chloride slowly to a solution of the nucleophile) can sometimes favor reaction at the most nucleophilic site.
-
Lower the Temperature: Running the reaction at a lower temperature may increase the selectivity for the most reactive site.
-
While pyridine can act as a base, it is also a nucleophile and can react with the sulfonyl chloride to form a sulfonylpyridinium salt. This intermediate can then react with the intended nucleophile, but it also opens the door to other side reactions.
-
Troubleshooting Steps:
-
Switch to a Non-Nucleophilic Base: Use a tertiary amine like triethylamine (TEA) or a hindered base like DIPEA (N,N-Diisopropylethylamine). For particularly sensitive substrates, a non-nucleophilic organic base like DBU or a proton sponge may be beneficial.[1]
-
Problem 3: Product is Difficult to Isolate or Purify
Isolation issues often stem from byproducts with similar physical properties to the desired product.
The 2-(difluoromethoxy)benzenesulfonic acid formed from hydrolysis is polar and can sometimes interfere with purification, especially if the desired product is also polar.
-
Troubleshooting Steps:
-
Aqueous Wash: During workup, washing the organic layer with a dilute aqueous base (e.g., saturated NaHCO₃ solution) will deprotonate the sulfonic acid, making it highly water-soluble and easily removed from the organic phase.
-
Optimize Chromatography: If the sulfonic acid persists, adjust the polarity of your chromatography solvent system. Adding a small amount of acetic acid to the mobile phase can sometimes help resolve tailing issues with acidic compounds on silica gel.
-
While generally stable, the OCF₂H group can be sensitive to very harsh conditions (e.g., strong Lewis acids, very high temperatures, or potent reducing agents), potentially leading to complex product mixtures.[7][8]
-
Troubleshooting Steps:
-
Maintain Mild Conditions: Avoid excessively high temperatures and prolonged reaction times.
-
Screen for Stability: If you suspect cleavage is occurring, run a control experiment by subjecting the purified product to the reaction conditions (without the other reagents) and monitor for decomposition.
-
Visualizing the Process
To better understand the reaction and potential pitfalls, refer to the diagrams below.
Caption: A decision-making flowchart for troubleshooting low-yield sulfonylation reactions.
Frequently Asked Questions (FAQs)
-
Q1: How should I store this compound?
-
Q2: My amine has low solubility in standard solvents like DCM. What should I do?
-
A: Switch to a more polar aprotic solvent like acetonitrile, THF, or DMF. [1]These solvents can often dissolve a wider range of substrates. Gentle warming can also aid dissolution, but ensure your starting materials are stable at the higher temperature.
-
-
Q3: Can I use an alcohol or thiol as a nucleophile instead of an amine?
-
A: Yes. Sulfonyl chlorides react readily with alcohols and thiols to form sulfonate esters and thiosulfonates, respectively. [11][12]The general principles are the same: the reaction is typically run in the presence of a base (like pyridine or TEA) to neutralize the generated HCl. Thiols are generally more nucleophilic than alcohols and may react more rapidly.
-
-
Q4: What is the white precipitate that often forms during the reaction?
-
A: This is almost always the hydrochloride salt of the base you are using (e.g., triethylammonium chloride if you are using triethylamine). It is formed as the base neutralizes the HCl generated by the reaction. This salt is typically insoluble in common organic solvents like DCM and can be removed by filtration or an aqueous wash during workup.
-
-
Q5: Are there any specific safety precautions I should take?
-
A: Yes. This compound is corrosive and a lachrymator. It will react with water to release HCl gas. [11]Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. [9][10]Avoid inhalation of vapors and contact with skin and eyes. [10]
-
Key Experimental Protocol: General Procedure for Sulfonamide Synthesis
This protocol provides a reliable starting point for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Triethylamine (TEA) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and inert gas setup (e.g., nitrogen balloon)
Procedure:
-
Setup: Under an inert atmosphere of nitrogen or argon, add the amine (1.0 eq.) and anhydrous DCM to a flame-dried round-bottom flask. Cool the solution to 0 °C in an ice-water bath.
-
Add Base: Add triethylamine (1.2 - 1.5 eq.) to the stirred solution.
-
Add Sulfonyl Chloride: Dissolve this compound (1.0 - 1.1 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 10-15 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 2-12 hours). [2]5. Quenching: Once complete, quench the reaction by adding deionized water.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude solid or oil by flash column chromatography on silica gel or recrystallization to obtain the pure sulfonamide.
References
- Benchchem. Troubleshooting low yield in amine sulfonylation reactions.
- Benchchem. Troubleshooting low yield in the synthesis of 8-ethoxyquinoline-5-sulfonic acid.
- Wikipedia. Sulfuryl chloride.
- Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. The Journal of Organic Chemistry, 74(24), 9287–9291.
- University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield.
- Fields, G. B. (1994). Cleavage of the 9-Fluorenylmethoxycarbonyl Group. Methods in Molecular Biology, 35, 17-28.
- Chem-Impex International Inc. 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)benzene-1-sulfonyl chloride Safety Data Sheets.
- Liu, et al. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Pharmaceutical Fronts, 6(4).
- Organic Letters. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. ACS Publications.
- Organic Chemistry Portal. Sulfonyl chloride synthesis by oxidation.
- Tlili, A., & Monnier, F. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7294-7319.
- Reddit. (2024). What are some common causes of low reaction yields? r/Chempros.
- Newman, S. P., et al. (2014). 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. Journal of Medicinal Chemistry, 57(15), 6613-6624.
- Hu, J., et al. (2023). Divergent Generation of the Difluoroalkyl Radical and Difluorocarbene via Selective Cleavage of C−S Bonds of the Sulfox. Organic Letters.
- Chemistry & Biology Interface. (2018). Recent advances in synthesis of sulfonamides: A review. Vol. 8 (4).
- Synblock. CAS 77798-20-0 | 2-(Difluoromethoxy)benzene-1-sulfonamide.
- Chen, K., & An, D. (2007). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Tetrahedron Letters, 48(29), 5087-5089.
- UCL Discovery. (2012). The Synthesis of Functionalised Sulfonamides.
- Martin, D. C., & Smith, M. R. (2018). The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. Journal of the American Chemical Society, 140(31), 9844-9848.
- ResearchGate. (2018). Studies on oxidative transformations of thiols, sulfides and alcohols in the presence of chlorine dioxide.
- ResearchGate. (2024). Sulfonamide derivatives: Synthesis and applications.
- Le, C., & MacMillan, D. W. C. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(39), 21303-21309.
- YouTube. (2020). Activation of Alcohols: Reactions with sulfonyl chlorides (ie-TsCl and MsCl).
- Scribd. (2014). Sulfonamide Derivatives: Synthesis & Activity. CHEMIK, 68(7), 620-628.
- AK Scientific, Inc. 3-Chloro-4-(difluoromethoxy)benzene-1-sulfonyl chloride Safety Data Sheet.
- Biosynth. 2-(Difluoromethyl)benzene-1-sulfonyl chloride | 161525-56-0.
- Taylor & Francis Online. (2022). Synthetic relevance and mechanistic insights of sulfonylation reactions using sulfonylhydrazides. Journal of Sulfur Chemistry.
- PubChem. 2-(2,2-Difluoroethoxy)-6-(trifluoromethyl)benzene-1-sulfonyl chloride.
- BLD Pharm. 77798-10-8|2-(Ddifluoromethoxy)benzene-1-sulfonyl chloride.
- Benchchem. Technical Support Center: Reactions with 2,3-Difluorobenzene-1-sulfonyl chloride.
- Sigma-Aldrich. This compound | 77798-10-8.
- ResearchGate. (1981). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone).
- Royal Society of Chemistry. (2013). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances.
- ResearchGate. (2004). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. Russian Journal of Organic Chemistry, 40(5), 733-740.
- ResearchGate. (2005). Solvation bifunctional catalysis of the Hydrolysis of Sulfonyl Chlorides by hydration complexes of 2-Propanol: influence of the substrate structure.
- ResearchGate. (2014). The reaction of benzenesulfonyl chloride and the primary amine group of the substituted aniline reactant is a highly efficient reaction which goes to completion.
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hydrolysis of 2-(difluoromethoxy)benzene-1-sulfonyl chloride during workup
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the hydrolytic stability of 2-(difluoromethoxy)benzene-1-sulfonyl chloride, particularly during reaction workup procedures. Our goal is to move beyond simple procedural steps to explain the underlying chemical principles, enabling you to make informed decisions to optimize your synthetic outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my this compound degrading during aqueous workup?
A1: The primary degradation pathway is hydrolysis, a reaction to which all sulfonyl chlorides are susceptible. The central sulfur atom in the sulfonyl chloride group (-SO₂Cl) is highly electrophilic and is readily attacked by nucleophiles, including water. This reaction replaces the chloride with a hydroxyl group, converting the desired sulfonyl chloride into the corresponding 2-(difluoromethoxy)benzenesulfonic acid.
Several factors make this specific compound particularly sensitive:
-
Electronic Effects: The benzene ring is substituted with an ortho-difluoromethoxy group (-OCHF₂). This group acts as a moderate electron-withdrawing substituent. This effect, combined wit[1][2][3]h the inherent electron-withdrawing nature of the sulfonyl chloride group itself, further increases the electrophilicity of the sulfur atom, making it more prone to nucleophilic attack by water compared to less-substituted aryl sulfonyl chlorides.
-
Reaction Mechanism: The hydrolysis of aryl sulfonyl chlorides typically proceeds through a bimolecular nucleophilic substitution (Sₙ2-type) mechanism where a water molecule directly attacks the sulfur atom. In neutral or acidic wate[4][5]r, water itself is the nucleophile. Under basic conditions (e.g., a sodium bicarbonate wash), the much more potent hydroxide ion (OH⁻) is the nucleophile, dramatically accelerating the rate of hydrolysis.
Q2: What are[6] the common signs that significant hydrolysis has occurred during my experiment?
A2: Recognizing the symptoms of hydrolysis is the first step in troubleshooting. Be vigilant for the following indicators during and after your workup:
-
Drastic Drop in Yield: This is the most obvious sign. The sulfonic acid byproduct is highly polar and water-soluble, meaning it is typically lost to the aqueous phase during extraction, leading to poor recovery of the desired product.
-
Difficult Phase Sep[6]arations: The formation of the sulfonic acid, which has surfactant-like properties, can lead to the formation of emulsions during extraction, making it difficult to separate the organic and aqueous layers cleanly.
-
Unexpected pH Changes: If you wash your organic layer with neutral water and the pH of the aqueous wash becomes strongly acidic (pH 1-3), it is a clear indication that hydrochloric acid (a byproduct of the hydrolysis) and the sulfonic acid itself are being formed and partitioning into the aqueous phase.
-
Inconsistent Characterization Data: If the crude product is analyzed by ¹H NMR, the presence of broad, acidic protons or unexpected aromatic signals may suggest the presence of the sulfonic acid byproduct.
Q3: My standard workup involves a bicarbonate wash, but I'm losing most of my product. How can I modify my procedure to prevent this?
A3: This is a classic issue. While a bicarbonate wash is intended to neutralize acid, the basic conditions created are highly detrimental to sulfonyl chloride stability. The optimal strategy is to avoid basic aqueous conditions entirely and minimize contact time with water, especially at ambient temperature.
We recommend the following Hydrolysis-Minimizing Workup Protocol . The core principles are to keep the system cold, fast, and non-basic .
Recommended Workup Protocol
| Step | Reagent/Action | Temperature | Purpose & Scientific Rationale |
| 1. Quench | Pour reaction mixture onto ice/water | 0-5 °C | To rapidly cool the reaction and precipitate the organic product while diluting aqueous reagents. Low temperature is critical to reduce the hydrolysis rate. |
| 2. Extraction | Extract with a non-polar organic solvent (e.g., Ethyl Acetate, DCM) | 0-5 °C | To move the desired sulfonyl chloride into the organic phase. |
| 3. Initial Wash | Wash organic layer with ice-cold water (1x) | 0-5 °C | To remove bulk water-soluble impurities. The wash must be performed quickly. |
| 4. Brine Wash | Wash organic layer with ice-cold saturated brine (NaCl solution) (2x) | 0-5 °C | To remove residual water from the organic layer. The high salt concentration reduces the solubility of the organic product in the aqueous phase and helps break up emulsions. |
| 5. Drying | Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) | Room Temp. | To remove all traces of water, which is essential for stability. |
| 6. Filtration & Concentration | Filter off the drying agent and concentrate the solvent under reduced pressure | < 40 °C | To isolate the crude product. Avoid excessive heat during solvent removal. |
Critical Note: If your reaction requires quenching an acidic catalyst (e.g., from a chlorosulfonation reaction), avoid using aqueous bicarbonate. Instead, perform a rapid wash with ice-cold water followed immediately by a brine wash to minimize the contact time.
Q4: I've fol[7][8]lowed the cold workup protocol, but I'm still observing some product loss. What advanced strategies can I employ?
A4: If hydrolysis remains a challenge, it indicates extreme sensitivity of your substrate or prolonged exposure times. Consider these advanced or alternative approaches:
-
Direct Precipitation/Crystallization: If your product is a solid and has low solubility in the reaction solvent mixture after cooling, it may be possible to isolate it by direct filtration. This method avoids an aqueous workup altogether. Some procedures for aryl sulfonyl chlorides note that the product is protected from hydrolysis due to its low water solubility, allowing it to precipitate directly from an aqueous reaction mixture.
-
Non-Aqueous Workup:[6][7] If the reaction solvent is immiscible with a non-polar solvent like hexanes, you can sometimes precipitate the product by adding an excess of the non-polar solvent. The impurities may remain in the original solvent. This completely avoids water.
-
Use of Sulfonyl Fluoride: For applications where reactivity can be modulated, consider using the corresponding sulfonyl fluoride. Aryl sulfonyl fluorides are significantly more stable to aqueous hydrolysis than their chloride counterparts but can still be used for reactions like sulfonamide formation. This would require a modi[8][9]fication of your synthetic route.
-
"In-Situ" Use: If the subsequent step in your synthesis is compatible with the crude reaction mixture, you can sometimes avoid workup entirely. For example, after forming the sulfonyl chloride, you could directly add the amine (for sulfonamide formation) to the same pot, though this requires careful planning and validation.
Visualizing the Problem and Solution
To better understand the chemical transformation and the decision-making process during workup, refer to the diagrams below.
Caption: Mechanism of sulfonyl chloride hydrolysis.
Caption: Decision workflow for workup of sulfonyl chlorides.
References
-
King, J. F., & Lam, J. Y. L. (2008). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. National Institutes of Health. [Link]
-
King, J. F., & Waszczylo, Z. (1982). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. American Chemical Society. [Link]
-
Pashko, M. O., & Yagupolskii, Y. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry. [Link]
-
Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. OSTI.GOV. [Link]
-
Pashko, M. O., & Yagupolskii, Y. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. ResearchGate. [Link]
-
Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. National Institutes of Health. [Link]
-
Unknown Author. (n.d.). Oxidation of Dialkyl Sulphides to Sulfonyl Chlorides. Wordpress. [Link]
-
Ammar, Y. A., et al. (2004). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. [Link]
-
Pashko, M. O., & Yagupolskii, Y. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry. [Link]
-
Ngai, M. Y., et al. (2016). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. National Institutes of Health. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Fluorinated Aromatic Intermediates: A Focus on 1-Bromo-3-(difluoromethoxy)benzene. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
- Unknown Author. (n.d.). PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
-
Ammar, Y. A., et al. (2004). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ResearchGate. [Link]
-
Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]
-
Unknown Author. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. ResearchGate. [Link]
-
Petri, A., et al. (2020). Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions. National Institutes of Health. [Link]
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Technical Support Center: Managing Exotherms in Reactions with 2-(Difluoromethoxy)benzene-1-sulfonyl chloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for handling reactions involving 2-(difluoromethoxy)benzene-1-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on managing the significant exothermic potential of these reactions. Our focus is on ensuring experimental safety, reproducibility, and success by explaining the causal relationships behind procedural choices.
Section 1: Fundamental Principles of Exothermicity in Sulfonylation Reactions
This section addresses the core scientific principles governing the heat generated during the reaction of this compound with nucleophiles.
Q1: Why are reactions with this compound highly exothermic?
A1: The significant release of heat in these reactions stems from several thermodynamic factors. The primary reaction, typically the formation of a sulfonamide from an amine or a sulfonate ester from an alcohol, involves the creation of a very stable sulfur-nitrogen (S-N) or sulfur-oxygen (S-O) bond.[1] This bond formation is a highly favorable enthalpic process.
Concurrently, the reaction generates hydrogen chloride (HCl) as a byproduct.[1] To drive the reaction to completion and prevent unwanted side reactions with the starting amine, a base (e.g., triethylamine, pyridine) is almost always used. The subsequent acid-base neutralization reaction between the generated HCl and the added base is itself a rapid and highly exothermic process. The cumulative heat from both the main reaction and the neutralization contributes to the overall exotherm.
Q2: What are the primary factors that influence the rate of heat generation?
A2: The rate of heat generation is a kinetic parameter that is critical to control. The key factors are:
-
Rate of Addition: This is the most critical control parameter. The reaction is often instantaneous upon mixing. A rapid addition of the sulfonyl chloride to the nucleophile solution will generate heat faster than a standard laboratory cooling system can dissipate it, leading to a rapid temperature rise.[2][3]
-
Concentration: More concentrated reaction mixtures lead to higher reaction rates and a greater amount of heat generated per unit volume.
-
Nucleophilicity: A more nucleophilic amine or alcohol will react faster with the sulfonyl chloride, resulting in a more rapid initial release of heat.
-
Reaction Scale: As a reaction is scaled up, the volume increases cubically while the surface area of the flask (which is responsible for heat dissipation) only increases squarely. This decreasing surface-area-to-volume ratio makes heat removal significantly less efficient, posing a major risk for thermal runaway if not properly managed.[2]
-
Initial Temperature: Starting the reaction at a low temperature (e.g., 0 °C to -10 °C) provides a larger safety margin and slows the initial reaction rate, allowing for better control.[3]
Q3: What is a "runaway reaction" and how can it occur in this context?
A3: A runaway reaction is a thermally unstable situation where the rate of heat generation from the exothermic process exceeds the rate of heat removal.[3] This creates a dangerous positive feedback loop: the reaction generates heat, which increases the temperature; the increased temperature accelerates the reaction rate, which generates even more heat. This can lead to a rapid, uncontrolled increase in temperature and pressure, potentially causing the solvent to boil violently and even leading to vessel rupture. In sulfonylation reactions, this is most commonly triggered by adding the sulfonyl chloride too quickly, especially at a larger scale or with inadequate cooling.[2]
Section 2: Troubleshooting Guide: Common Issues & Solutions
This guide is structured to help you diagnose and resolve common problems encountered during sulfonylation reactions.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Rapid, Uncontrolled Temperature Spike During Addition | 1. Addition rate is too fast: The rate of heat generation is exceeding the rate of heat removal.[2] 2. Inadequate cooling: The cooling bath is not powerful enough or there is poor thermal contact with the flask. 3. High concentration: Reactants are too concentrated, leading to an excessive rate of reaction. | 1. IMMEDIATELY STOP THE ADDITION. 2. Enhance Cooling: Ensure the cooling bath is at the target temperature and the flask is sufficiently immersed. If necessary, add more coolant (e.g., dry ice to an acetone bath). 3. Reduce Addition Rate: Once the temperature is back under control, resume the addition at a significantly slower rate, monitoring the internal thermometer closely. 4. Consider Dilution: For future experiments, use a larger volume of solvent to reduce the concentration and moderate the reaction rate. |
| Exotherm During Aqueous Work-up / Quenching | 1. Adding water/aqueous solution directly to the reaction vessel: Unreacted sulfonyl chloride hydrolyzes violently with water, releasing HCl and significant heat.[4][5] 2. Insufficient cooling of the quenching solution. | 1. Employ a "Reverse Quench": The correct and safest procedure is to add the reaction mixture slowly to a separate, vigorously stirred, and well-cooled vessel containing the quenching solution (e.g., a slurry of crushed ice and water).[3] 2. This method provides a large heat sink to safely absorb the heat of hydrolysis. NEVER add water directly to the main reaction flask. |
| Low Yield or Incomplete Reaction | 1. Hydrolysis of the sulfonyl chloride: The reagent is moisture-sensitive. Presence of water in the solvent, amine, or from atmospheric humidity can consume the starting material.[4][6] 2. Poor nucleophilicity of the amine/alcohol: Sterically hindered or electron-poor nucleophiles may react sluggishly at low temperatures.[6] | 1. Ensure Anhydrous Conditions: Thoroughly dry all glassware. Use anhydrous solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.[6] 2. Controlled Warming: After the controlled addition at low temperature is complete, you can allow the reaction to slowly warm to room temperature or even gently heat it to drive it to completion. Monitor progress by TLC or LC-MS. 3. Solvent Choice: Consider using a more polar aprotic solvent like acetonitrile, which can sometimes accelerate SNAr-type reactions.[6] |
Section 3: Proactive Exotherm Management & Best Practices (FAQs)
Q1: What is the recommended laboratory setup for performing these reactions safely?
A1: A robust setup is essential for safety and control. We recommend:
-
A three-necked, round-bottom flask of appropriate size (no more than 50-60% full).
-
An efficient overhead or magnetic stirrer to ensure homogenous mixing and heat distribution.
-
A digital thermometer with the probe immersed in the reaction mixture to monitor the internal temperature accurately.
-
An addition funnel (dropping funnel) for the slow, controlled addition of the sulfonyl chloride solution.
-
A nitrogen or argon inlet to maintain an inert atmosphere.
-
A suitable cooling bath (e.g., ice/water, ice/salt, or a cryostat) that can be reliably maintained at the target temperature.
Q2: How should I approach scaling up this reaction from, for example, 1 gram to 20 grams?
A2: Scaling up presents a significant thermal management challenge. Do not simply multiply all reagent quantities.
-
Reduce Concentration: Decrease the molarity of the reaction. This provides a larger thermal mass to absorb heat.
-
Extend Addition Time: The addition time should be increased more than linearly with the scale. If a 1g reaction took 15 minutes for addition, a 20g scale might require 2-3 hours or more.
-
Improve Heat Transfer: Use a reaction vessel with a better surface-area-to-volume ratio (e.g., a fluted flask) and switch from a magnetic stirrer to a more powerful overhead stirrer.
-
Perform Calorimetry Studies: For industrial scale-up, a reaction calorimetry (RC1) study is essential.[7] This measures the heat of reaction, the rate of heat release, and helps define safe operating limits to prevent thermal runaway.[8]
Q3: What are the best practices for quenching the reaction?
A3: As highlighted in the troubleshooting section, the quenching process is a critical, high-hazard step. The industry-standard best practice is the "reverse quench."[3]
-
Prepare the Quench: In a separate, appropriately sized beaker or flask, prepare a vigorously stirred slurry of crushed ice and the quenching liquid (e.g., water, dilute acid, or dilute base).
-
Slow Addition: Slowly transfer the completed reaction mixture from the reaction flask into the cold quenching slurry via a cannula or by pouring carefully.
-
Monitor: Monitor the temperature of the quenching slurry during the addition, ensuring it remains cold.
Section 4: Experimental Protocols & Visualizations
Protocol 1: General Procedure for Controlled Sulfonamide Synthesis (Lab Scale)
Disclaimer: This is a representative protocol. Specific quantities, temperatures, and reaction times must be optimized for your specific substrates.
-
Setup: Assemble a dry, three-necked flask equipped with a magnetic stirrer, internal thermometer, and a nitrogen inlet.
-
Reagent Preparation: In the flask, dissolve the amine (1.0 equivalent) and a suitable base like triethylamine (1.2 equivalents) in an anhydrous solvent (e.g., dichloromethane, 0.1-0.5 M).
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.0-1.1 equivalents) in a minimal amount of anhydrous solvent in a separate dry flask. Transfer this solution to an addition funnel.
-
Controlled Addition: Add the sulfonyl chloride solution dropwise to the cooled amine solution over 30-60 minutes. Crucially, ensure the internal temperature does not rise above 5-10 °C. Adjust the addition rate to maintain this temperature.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for another hour. Monitor the reaction's progress by TLC or LC-MS to confirm the consumption of the starting amine. If the reaction is sluggish, allow the mixture to slowly warm to room temperature and stir for an additional 2-16 hours.
-
Quenching: Prepare a separate beaker with a vigorously stirred mixture of crushed ice and water. Slowly pour the reaction mixture into the ice/water slurry.
-
Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude sulfonamide by recrystallization or column chromatography as needed.
Visualizations
Caption: Workflow for decision-making during exothermic sulfonylation reactions.
Caption: Recommended safe reaction setup for laboratory-scale sulfonylation.
References
-
Royal Society of Chemistry. "A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism". Reaction Chemistry & Engineering. [9]
-
Chatgilialoglu, C., et al. "Sulfur–chlorine bond dissociation enthalpies in methane- and benzene-sulfonyl chlorides". Journal of the Chemical Society, Perkin Transactions 2. [10]
-
Wikipedia. "Sulfuryl chloride". [4]
-
National Institutes of Health (NIH). "Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate". PMC. [7]
-
ChemBK. "2-(2,2-difluoroethoxy)-6-(trifluoromethyl)benzene-1-sulfonyl chloride". [11]
-
Wikipedia. "Sulfonyl halide". [1]
-
MDPI. "An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides". [2]
-
Organic Syntheses. "Methanesulfinyl Chloride".
-
ResearchGate. "Gram-scale sulfonylation and synthetic applications".
-
PubChem. "5-Chloro-2-(difluoromethoxy)benzene-1-sulfonyl chloride". [12]
-
NOAA CAMEO Chemicals. "METHANESULFONYL CHLORIDE". [5]
-
SlideShare. "Greener methods for batch sulfonation".
-
ChemScene. "2-(2,2-Difluoroethoxy)-6-(trifluoromethyl)benzene-1-sulfonyl chloride".
-
ChemicalBook. "2-(difluoromethyl)benzene-1-sulfonyl chloride".
-
Thieme Connect. "Reactions of Sulfonyl Chlorides and Unsaturated Compounds".
-
Chemithon. "Sulfonation and Sulfation Processes".
-
National Institutes of Health (NIH). "Chemical Sulfation of Small Molecules – Advances and Challenges". PMC.
-
ChemicalBook. "2-(2,2-difluoroethoxy)-6-(trifluoroMethyl)benzene-1-sulfonyl chloride".
-
Wiley Online Library. "Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4". Angewandte Chemie International Edition.
-
Royal Society of Chemistry. "A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions". RSC Advances. [13]
-
YouTube. "Alcohols to Alkyl Chlorides, Part 6". [14]
-
Solubility of Things. "Real-life Examples and Case Studies in Calorimetry". [8]
-
Organic Chemistry Portal. "Sulfonate synthesis by sulfonylation (tosylation)". [15]
-
BenchChem. "Technical Support Center: Reactions with 2,3-Difluorobenzene-1-sulfonyl chloride". [6]
-
ResearchGate. "Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy".
-
SpringerLink. "Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions". [16]
-
ACS Publications. "Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO". Organic Letters.
-
BenchChem. "managing exothermic reactions in 1-(4-Chlorophenyl)-2-methylpropan-1-one synthesis". [3]
-
ResearchGate. "Recent Advances in the Synthesis of Sulfonamides Intermediates".
-
ResearchGate. "Sulfonamide synthesis under green conditions | Request PDF".
-
Sigma-Aldrich. "this compound".
-
BenchChem. "Troubleshooting guide for 4-(Difluoromethoxy)benzene-1,2-diamine reactions".
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Technical Support Center: Synthesis of 2-(Difluoromethoxy)benzene-1-sulfonamides
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and purification of 2-(difluoromethoxy)benzene-1-sulfonamides. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. We will delve into the causality behind experimental choices, providing troubleshooting workflows and detailed protocols to improve both yield and purity.
Troubleshooting Guide
This section addresses specific issues encountered during the synthesis, organized by the stage of the reaction. We provide potential causes and actionable solutions based on established chemical principles.
Problem Area 1: Low Yield or Failure in 2-(Difluoromethoxy)benzene-1-sulfonyl Chloride Synthesis
The conversion of 2-(difluoromethoxy)aniline to the corresponding sulfonyl chloride is the most critical and often problematic stage. It involves a diazotization followed by a copper-catalyzed chlorosulfonylation (a Meerwein-type reaction).[1][2]
Q: My diazotization reaction is not proceeding as expected, and I observe significant byproduct formation. What's going wrong?
A: Successful diazotization hinges on careful temperature control and reagent stoichiometry.
-
Potential Cause 1: Suboptimal Temperature Control. The aryldiazonium salt intermediate is thermally unstable. If the temperature rises above the optimal 0–5 °C range, it can rapidly decompose, primarily forming 2-(difluoromethoxy)phenol.[3] This is a common source of impurities and significantly reduces the yield of the desired sulfonyl chloride.
-
Solution 1:
-
Maintain a strict reaction temperature of 0–5 °C using an ice-salt bath.
-
Ensure the sodium nitrite solution is added slowly and subsurface to the acidic aniline solution to prevent localized heating.
-
Use the generated diazonium salt solution immediately in the subsequent step to minimize decomposition.[3]
-
-
Potential Cause 2: Incorrect Acidity. Sufficiently high acidity is crucial to prevent side reactions, most notably azo coupling, where the formed diazonium salt reacts with unreacted aniline.[4]
-
Solution 2:
-
Ensure a molar excess of a strong acid (e.g., HCl) is present. This fully protonates the aniline, forming the anilinium salt, and prevents the formation of free nitrous acid which can lead to other side reactions.
-
-
Potential Cause 3: Incomplete Diazotization. Insufficient nitrous acid will leave unreacted aniline, which can lead to azo dye formation and complicate purification.
-
Solution 3:
-
Use a slight excess of sodium nitrite.
-
After the addition is complete, test for the presence of excess nitrous acid using starch-iodide paper (it should turn black). This confirms the reaction has gone to completion.
-
Q: The conversion of the diazonium salt to the sulfonyl chloride is giving a low yield. How can I optimize this step?
A: The Meerwein reaction for sulfonyl chloride synthesis is sensitive to the reaction medium, catalyst, and the source of sulfur dioxide.
-
Potential Cause 1: Hydrolysis of the Sulfonyl Chloride Product. Aryl sulfonyl chlorides are highly susceptible to hydrolysis, especially in aqueous acidic media, which converts them into the corresponding sulfonic acid.[5][6] This is a major pathway for product loss.
-
Solution 1:
-
A highly effective strategy is to use an aqueous process where the sulfonyl chloride product is poorly soluble.[7][8] This causes the product to precipitate out of the reaction mixture as it forms, protecting it from hydrolysis and driving the reaction forward. The solid can then be isolated by simple filtration.[7][9]
-
-
Potential Cause 2: Inefficient SO₂ Source or Delivery. The reaction requires a consistent supply of sulfur dioxide. Using SO₂ gas can be challenging to manage on a lab scale.
-
Solution 2:
-
Potential Cause 3: Catalyst Inactivity. The copper catalyst (typically CuCl or CuCl₂) is essential for the single-electron transfer (SET) mechanism that converts the diazonium salt to the desired product.[1]
-
Solution 3:
-
Ensure the copper salt is of good quality. For Meerwein reactions, CuCl is often preferred.
-
The catalytic amount should be optimized, but typically ranges from 0.1 to 0.25 equivalents.
-
Troubleshooting Workflow: Low Sulfonyl Chloride Yield
The following decision tree illustrates a logical workflow for diagnosing and solving low yields in the first stage of the synthesis.
Sources
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- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Sulfonyl Chlorides: Profiling 2-(Difluoromethoxy)benzene-1-sulfonyl Chloride Against Key Industry Synthons
For researchers, medicinal chemists, and professionals in drug development, the selection of the appropriate sulfonylating agent is a pivotal decision that can significantly influence the efficiency of a synthetic route and the properties of the final active pharmaceutical ingredient (API). This guide provides an in-depth, objective comparison of 2-(difluoromethoxy)benzene-1-sulfonyl chloride with other widely utilized sulfonyl chlorides, namely p-toluenesulfonyl chloride (tosyl chloride, TsCl), 2-nitrobenzenesulfonyl chloride (nosyl chloride, NsCl), and 4-bromobenzenesulfonyl chloride (brosyl chloride, BsCl). By examining their reactivity, applications, and the underlying mechanistic principles, this document aims to equip scientists with the critical insights needed for informed reagent selection.
Introduction to the Contenders: Structural and Electronic Landscapes
The reactivity of a sulfonyl chloride is intrinsically linked to the electronic nature of the substituents on the aromatic ring. These substituents modulate the electrophilicity of the sulfur atom, thereby influencing the rate of nucleophilic attack.[1]
-
This compound : This reagent introduces a difluoromethoxy (-OCHF₂) group at the ortho position. The highly electronegative fluorine atoms exert a strong electron-withdrawing inductive effect, which is expected to significantly enhance the electrophilicity of the sulfonyl sulfur. This positions it as a potentially highly reactive agent for the formation of sulfonamides and sulfonate esters.[2]
-
p-Toluenesulfonyl chloride (Tosyl Chloride, TsCl) : A stalwart in organic synthesis, TsCl features an electron-donating methyl group in the para position. This group slightly reduces the reactivity of the sulfonyl chloride compared to unsubstituted benzenesulfonyl chloride, making it a moderately reactive and highly versatile reagent.[1]
-
2-Nitrobenzenesulfonyl chloride (Nosyl Chloride, NsCl) : The potent electron-withdrawing nitro group, particularly in the ortho or para position, renders the sulfonyl sulfur highly electrophilic. This heightened reactivity is a key feature of nosyl chloride, but its most significant advantage lies in the mild conditions required for the deprotection of the resulting sulfonamide, a crucial aspect of modern multi-step synthesis.[3]
-
4-Bromobenzenesulfonyl chloride (Brosyl Chloride, BsCl) : The bromine atom in the para position exerts a moderate electron-withdrawing effect through induction, while also having a weak electron-donating resonance effect. Overall, it is considered an activating group, increasing the reactivity of the sulfonyl chloride relative to tosyl chloride.[4]
Physical and Chemical Properties: A Comparative Overview
A summary of the key physical and chemical properties of these sulfonyl chlorides provides a preliminary basis for comparison regarding their handling, solubility, and general characteristics.
| Property | This compound | p-Toluenesulfonyl chloride (TsCl) | 2-Nitrobenzenesulfonyl chloride (NsCl) | 4-Bromobenzenesulfonyl chloride (BsCl) |
| CAS Number | 161525-56-0 | 98-59-9 | 1694-92-4 | 98-58-8 |
| Molecular Formula | C₇H₅ClF₂O₂S | C₇H₇ClO₂S | C₆H₄ClNO₄S | C₆H₄BrClO₂S |
| Molecular Weight | 226.63 g/mol | 190.65 g/mol | 221.62 g/mol | 255.51 g/mol |
| Appearance | Not specified | White to off-white solid | Yellow crystalline solid | White to off-white crystalline solid |
| Melting Point | Not specified | 67-69 °C | 64-66 °C | 73-76 °C |
| Boiling Point | Not specified | 145-147 °C at 15 mmHg | Decomposes | 153 °C at 15 mmHg |
| Solubility | Soluble in common organic solvents | Soluble in many organic solvents | Soluble in many organic solvents | Soluble in many organic solvents |
Reactivity and Applications: A Data-Driven Comparison
The primary application of sulfonyl chlorides in drug development and organic synthesis is the formation of sulfonamides and sulfonate esters. The choice of sulfonyl chloride can dramatically impact reaction conditions and yields.
Sulfonamide Formation: A Cornerstone of Medicinal Chemistry
The reaction of a sulfonyl chloride with a primary or secondary amine is a fundamental transformation for installing the sulfonamide moiety, a privileged scaffold in a vast array of therapeutic agents.[5]
While direct, side-by-side comparative kinetic data is not extensively published, the relative reactivity can be inferred from the electronic properties of the substituents. The expected order of reactivity is:
Nosyl Chloride > this compound > Brosyl Chloride > Tosyl Chloride
This trend is based on the principle that stronger electron-withdrawing groups lead to a more electrophilic sulfur center, thus accelerating the rate of nucleophilic attack.[1]
Representative Experimental Data for Sulfonamide Synthesis:
| Sulfonyl Chloride | Amine | Base | Solvent | Conditions | Yield | Reference |
| This compound | Primary/Secondary Amines | Pyridine | DCM | 0 °C to RT, 6-18h | Generally Good | [5] |
| Tosyl Chloride | Benzylamine | Triethylamine | DCM | 0 °C to RT | High | [6] |
| Nosyl Chloride | Primary/Secondary Amines | Pyridine | DCM | 0 °C to RT | High | [3] |
| Brosyl Chloride | Various Amines | Pyridine | Acetone | Not specified | Good | [7] |
Sulfonate Ester Formation: Modulating Physicochemical Properties
The formation of sulfonate esters from alcohols is another critical application, often employed to convert alcohols into good leaving groups for subsequent nucleophilic substitution reactions or to modify the pharmacokinetic properties of a drug candidate.[5]
The same reactivity trend observed in sulfonamide formation generally applies to sulfonate ester synthesis.
Representative Experimental Data for Sulfonate Ester Synthesis:
| Sulfonyl Chloride | Alcohol | Base | Solvent | Conditions | Yield | Reference |
| This compound | Alcohols | Pyridine | DCM | 0 °C to RT | Generally Good | [8] |
| Tosyl Chloride | Alcohols | Pyridine | DCM | 0 °C to RT | Excellent | [8] |
| Nosyl Chloride | Alcohols | Pyridine | DCM | 0 °C to RT | High | |
| Brosyl Chloride | Alcohols | Pyridine | DCM | 0 °C to RT | Good |
Special Considerations and Applications
Beyond general reactivity, each sulfonyl chloride possesses unique characteristics that make it particularly suitable for specific applications.
This compound: A Modern Building Block
The difluoromethoxy group is increasingly incorporated into drug candidates to enhance metabolic stability and modulate lipophilicity.[9] The use of this compound allows for the direct introduction of this valuable motif, making it a highly relevant reagent in contemporary medicinal chemistry.
Tosyl Chloride: The Versatile Workhorse
Tosylates are excellent leaving groups, making TsCl invaluable for a wide range of transformations beyond sulfonamide and sulfonate ester formation.[10] The resulting tosylamides are very stable, which can be advantageous for protecting amines during multi-step syntheses, although harsh conditions are often required for their cleavage.[10]
Nosyl Chloride: The Champion of Mild Deprotection
The standout feature of the nosyl group is its facile cleavage under mild, neutral conditions using a thiol nucleophile.[3] This orthogonality to other common amine protecting groups like Boc and Cbz is a significant advantage in complex total synthesis.[3] Furthermore, the strong electron-withdrawing nature of the nitro group acidifies the N-H proton of the nosylamide, facilitating N-alkylation reactions, a cornerstone of the Fukuyama amine synthesis.[11][12]
Brosyl Chloride: An Activated Alternative
The bromo substituent in brosyl chloride provides a site for further functionalization through cross-coupling reactions, such as Suzuki or Sonogashira couplings. This offers a strategic advantage for building molecular complexity.
Experimental Protocols
General Procedure for the Synthesis of a Sulfonamide
-
Reaction Setup : In a round-bottom flask, dissolve the primary or secondary amine (1.0 equivalent) and a suitable base (e.g., pyridine or triethylamine, 1.2-1.5 equivalents) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).[5]
-
Addition of Sulfonyl Chloride : Cool the solution to 0 °C in an ice bath. Add the sulfonyl chloride (1.0-1.1 equivalents) portion-wise or as a solution in the reaction solvent.
-
Reaction Monitoring : Allow the reaction to warm to room temperature and stir for the appropriate duration (typically 6-18 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up : Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.[5]
General Procedure for the Deprotection of a Nosylamide
-
Reaction Setup : Dissolve the N-nosylated amine in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile.[12]
-
Addition of Reagents : Add a thiol (e.g., thiophenol or mercaptoacetic acid, ~2.5 equivalents) and a base (e.g., potassium carbonate or cesium carbonate, ~2.5 equivalents).
-
Reaction Monitoring : Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) and monitor by TLC.
-
Work-up and Purification : Upon completion, dilute the reaction mixture with a suitable organic solvent and wash with water and brine. Dry the organic layer, concentrate, and purify the resulting amine by column chromatography.[12]
Conclusion
The choice of a sulfonylating agent is a nuanced decision that requires careful consideration of reactivity, stability of the resulting sulfonamide or sulfonate ester, and the compatibility of the reagent with other functional groups in the molecule.
-
This compound stands out as a modern and highly reactive reagent, ideal for the introduction of the metabolically robust difluoromethoxy group.
-
Tosyl chloride remains a reliable and versatile choice for a wide range of applications, particularly when a stable protecting group is desired.
-
Nosyl chloride offers the distinct advantage of mild deprotection conditions, making it the reagent of choice for complex, multi-step syntheses requiring orthogonal protection strategies.
-
Brosyl chloride provides a balance of enhanced reactivity and the potential for subsequent functionalization.
By understanding the unique profiles of these essential synthetic tools, researchers can make more strategic and effective decisions in their pursuit of novel and impactful chemical entities.
References
-
2-(2,2-difluoroethoxy)-6-(trifluoromethyl)benzene-1-sulfonyl chloride - Physico-chemical Properties. ChemBK. Available at: [Link]
-
An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. National Institutes of Health. Available at: [Link]
-
Reactions of Sulfonyl Chlorides and Unsaturated Compounds. Thieme Chemistry. Available at: [Link]
-
Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. ResearchGate. Available at: [Link]
-
Fukuyama amine synthesis. ResearchGate. Available at: [Link]
-
Fukuyama Amine Synthesis. Chem-Station. Available at: [Link]
-
Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. National Institutes of Health. Available at: [Link]
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University. Available at: [Link]
-
Fukuyama amine synthesis. Semantic Scholar. Available at: [Link]
-
Development of Nosyl Chemistry and its Application to Total Synthesis. The University of Tokyo. Available at: [Link]
-
Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. ResearchGate. Available at: [Link]
-
Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. ResearchGate. Available at: [Link]
-
Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. National Institutes of Health. Available at: [Link]
-
Tosyl group. Wikipedia. Available at: [Link]
-
Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Scilit. Available at: [Link]
-
Coupling reaction of benzenesulphonyl chloride with different substituted aromatic amines. ResearchGate. Available at: [Link]
-
Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. MDPI. Available at: [Link]
-
Removal of the tosyl and nosyl groups. ResearchGate. Available at: [Link]
-
Which is the stronger electrophile: aryl acyl chloride or aryl sulfonyl chloride? Reddit. Available at: [Link]
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Total Synthesis of Manzamine A by Fukuyama. Organic Chemistry Portal. Available at: [Link]
-
The Essential Role of 4-Bromobenzenesulfonyl Chloride in Modern Chemical Synthesis. Available at: [Link]
-
Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. MDPI. Available at: [Link]
-
Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library. Available at: [Link]
-
Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. ResearchGate. Available at: [Link]
-
2,3-Difluorobenzene-1-sulfonyl chloride. PubChem. Available at: [Link]
-
Application of Odorless Thiols for the Cleavage of 2- and 4-Nitrobenzenesulfonamides. ResearchGate. Available at: [Link]
-
Protection and deprotection. Willingdon College, Sangli. Available at: [Link]
-
A combined experimental and density functional study of 1-(arylsulfonyl)-2- R -4-chloro-2-butenes reactivity towards the allylic chlorine. ResearchGate. Available at: [Link]
-
2-(Difluoromethoxy)benzene-1-sulfonamide. PubChem. Available at: [Link]
-
p-Toluenesulfonamides. Organic Chemistry Portal. Available at: [Link]
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A Researcher's Guide to the Comparative Reactivity of Aryl Sulfonyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, aryl sulfonyl chlorides stand as indispensable reagents. Their versatility in forming sulfonamides and sulfonate esters makes them crucial building blocks in the synthesis of a vast array of pharmaceuticals and functional materials.[1][2][3] The reactivity of these compounds, however, is not uniform. It is finely tuned by the electronic nature of substituents on the aryl ring, a factor that profoundly influences the electrophilicity of the sulfonyl sulfur atom.[2][4] This guide provides an in-depth, objective comparison of the reactivity of various aryl sulfonyl chlorides, supported by experimental data, to empower researchers in making informed decisions for reagent selection and reaction optimization.
The Heart of Reactivity: The Sulfonyl Chloride Functional Group
The reactivity of an aryl sulfonyl chloride is fundamentally dictated by the electrophilic character of the sulfur atom within the sulfonyl chloride (-SO₂Cl) group.[4][5] This sulfur atom is rendered electron-deficient by the two strongly electron-withdrawing oxygen atoms and the electronegative chlorine atom.[5] This inherent electronic deficiency makes the sulfonyl group a prime target for nucleophilic attack. The facility of the subsequent substitution reaction is further enhanced by the fact that the chloride ion is an excellent leaving group.[5]
The precise mechanism of nucleophilic substitution at the sulfonyl sulfur is a topic of ongoing discussion, with evidence pointing towards both a concerted SN2-like pathway and a stepwise addition-elimination mechanism, the prevalence of which depends on the specific reactants and conditions.[5][6]
The Decisive Role of Aryl Substituents
The electronic properties of substituents on the aromatic ring dramatically modulate the reactivity of the sulfonyl chloride group. This influence can be systematically understood through the principles of physical organic chemistry, particularly the Hammett equation, which correlates reaction rates with substituent constants.[7][8]
-
Electron-Withdrawing Groups (EWGs): Substituents that pull electron density away from the aromatic ring, such as nitro (-NO₂), trifluoromethyl (-CF₃), and cyano (-CN) groups, significantly enhance the electrophilicity of the sulfonyl sulfur.[2][4] This increased positive charge on the sulfur atom makes it more susceptible to nucleophilic attack, leading to a faster reaction rate.[4] For instance, 4-nitrobenzenesulfonyl chloride (nosyl chloride) is considerably more reactive than unsubstituted benzenesulfonyl chloride.[6]
-
Electron-Donating Groups (EDGs): Conversely, substituents that donate electron density to the aromatic ring, such as methyl (-CH₃) and methoxy (-OCH₃) groups, decrease the electrophilicity of the sulfonyl sulfur.[4] This dampening of the positive charge on the sulfur atom results in a slower reaction rate. A classic example is 4-methylbenzenesulfonyl chloride (tosyl chloride), which is less reactive than benzenesulfonyl chloride due to the electron-donating nature of the methyl group.[2][4]
A Comparative Look at Common Aryl Sulfonyl Chlorides
To provide a practical perspective, let's compare the reactivity of some of the most frequently utilized aryl sulfonyl chlorides in the laboratory:
| Aryl Sulfonyl Chloride | Common Abbreviation | Key Substituent | Electronic Effect | Relative Reactivity |
| 4-Nitrobenzenesulfonyl Chloride | NsCl | -NO₂ (para) | Strong Electron-Withdrawing | Very High |
| 2-Nitrobenzenesulfonyl Chloride | o-NsCl | -NO₂ (ortho) | Strong Electron-Withdrawing | High |
| 4-Bromobenzenesulfonyl Chloride | BsCl | -Br (para) | Weak Electron-Withdrawing | Moderate |
| Benzenesulfonyl Chloride | BsCl | None | Baseline | Moderate |
| 4-Methylbenzenesulfonyl Chloride | TsCl | -CH₃ (para) | Electron-Donating | Lower |
This table provides a qualitative comparison. Quantitative data can be found in kinetic studies and Hammett plot analyses.[7][9]
Beyond Electronics: The Influence of Steric Effects
While electronic effects are paramount, steric hindrance can also play a role, particularly with ortho-substituted aryl sulfonyl chlorides. Bulky groups near the reaction center can impede the approach of a nucleophile, potentially slowing the reaction rate. However, some studies have shown a counterintuitive acceleration of substitution at the sulfonyl sulfur by ortho-alkyl groups, suggesting a more complex interplay of factors.[10]
Experimental Protocols: A Framework for Comparison
To empirically determine and compare the reactivity of different aryl sulfonyl chlorides, a standardized experimental setup is crucial. The following protocols outline methodologies for key experiments.
Protocol 1: Comparative Amination Reaction
This protocol describes a competitive reaction to visually and qualitatively assess the relative reactivity of two different aryl sulfonyl chlorides towards an amine.
Materials:
-
Aryl Sulfonyl Chloride 1 (e.g., 4-Nitrobenzenesulfonyl Chloride)
-
Aryl Sulfonyl Chloride 2 (e.g., 4-Methylbenzenesulfonyl Chloride)
-
Aniline
-
Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Developing solvent (e.g., 3:1 Hexanes:Ethyl Acetate)
-
UV lamp
Procedure:
-
In a clean, dry round-bottom flask, dissolve aniline (1.0 eq) in DCM.
-
Add triethylamine (1.1 eq) to the solution and stir.
-
In a separate vial, prepare an equimolar mixture of Aryl Sulfonyl Chloride 1 and Aryl Sulfonyl Chloride 2.
-
Add the aryl sulfonyl chloride mixture (1.0 eq total) to the aniline solution at room temperature.
-
Monitor the reaction progress by TLC at regular intervals (e.g., 15 min, 30 min, 1 hr, 2 hr).
-
Spot the reaction mixture alongside standards of the starting materials and expected sulfonamide products on the TLC plate.
-
Develop the TLC plate in the chosen solvent system and visualize the spots under a UV lamp.
-
The aryl sulfonyl chloride that is consumed more rapidly and forms its corresponding sulfonamide product more quickly is the more reactive species.
Protocol 2: Determination of Solvolysis Rate Constants
This protocol provides a quantitative method for comparing reactivity by measuring the rate of solvolysis (reaction with the solvent) using a conductometric method.[11] The rate of reaction is followed by monitoring the increase in conductivity due to the formation of hydrochloric acid and the corresponding sulfonic acid.[9][11]
Materials:
-
Substituted Benzenesulfonyl Chloride (e.g., 4-methoxy, 4-methyl, 4-bromo, 4-nitro)
-
High-purity solvent (e.g., acetone-water mixture)
-
Conductivity meter and probe
-
Constant temperature bath
Procedure:
-
Prepare a dilute solution of the chosen aryl sulfonyl chloride in the selected solvent system.
-
Equilibrate the solution in a constant temperature bath.
-
Immerse the conductivity probe into the solution and begin recording conductivity readings at regular time intervals.
-
Continue recording until the conductivity reaches a stable plateau, indicating the completion of the reaction.
-
The first-order rate constant (k) can be determined by plotting the natural logarithm of the change in conductivity versus time.
-
Comparing the calculated rate constants for different substituted benzenesulfonyl chlorides provides a quantitative measure of their relative reactivities.[9]
Visualizing the Concepts
To further elucidate the principles discussed, the following diagrams provide a visual representation of the key concepts.
Caption: Impact of aryl substituents on reactivity.
Applications in Drug Discovery and Development
The tunable reactivity of aryl sulfonyl chlorides is a significant asset in drug discovery. [1]The ability to select a reagent with the appropriate level of reactivity allows for greater control over synthetic pathways, enabling the selective modification of complex molecules. For instance, a highly reactive sulfonyl chloride like nosyl chloride might be chosen for a sluggish reaction, while a less reactive one like tosyl chloride could be ideal for achieving selectivity in the presence of multiple nucleophilic sites. [12][13]This control is paramount in the synthesis of sulfonamide-based drugs, a class of compounds with a wide range of therapeutic applications, including antibacterial, antitumor, and diuretic agents. [1]
Conclusion
The reactivity of aryl sulfonyl chlorides is a nuanced interplay of electronic and steric factors, with the nature of the aryl substituents playing a dominant role. Understanding these relationships is critical for any researcher working with these versatile reagents. By leveraging the principles outlined in this guide and employing the provided experimental frameworks, scientists and drug development professionals can make more strategic decisions in their synthetic endeavors, leading to more efficient and successful outcomes.
References
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- A Comparative Study of Sulfonyl Chlorides: Reactivity and Applications in Synthesis. (n.d.).
- Robertson, R. E., & Rossall, B. (1971). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 49(9), 1441-1449.
- Roughley, S. D., & Jordan, A. M. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery (Vol. 2). Royal Society of Chemistry.
-
King, J. F., & Lee, T. M. (1981). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Journal of the American Chemical Society, 103(15), 4583-4589. Retrieved from [Link]
- Benchchem. (n.d.). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.
- King, J. F., & Lee, T. M. (1981). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Scilit.
-
Góra, R. W., et al. (2018). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 23(12), 3143. Retrieved from [Link]
- Benchchem. (n.d.). A Comparative Guide to Sulfonyl Chlorides in Organic Synthesis: 4-(Chlorosulfonyl)benzoic Acid in Focus.
-
Bartzatt, R. (2015). The reaction of benzenesulfonyl chloride and the primary amine group of the substituted aniline reactant is a highly efficient reaction which goes to completion. ResearchGate. Retrieved from [Link]
-
Reddit. (2023). Which is the stronger electrophile: aryl acyl chloride or aryl sulfonyl chloride?. Retrieved from [Link]
-
Bentley, T. W. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Molecules, 27(3), 937. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 10 Mechanism of the reaction of arenesulfonyl chlorides with 3,4-dihydroisoquinoline in the presence of weak nucleophilic ethers. Retrieved from [Link]
-
Al-Abdi, S., et al. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. Crystals, 12(12), 1775. Retrieved from [Link]
-
DeBergh, J. R., Niljianskul, N., & Buchwald, S. L. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Journal of the American Chemical Society, 135(29), 10638-10641. Retrieved from [Link]
-
ResearchGate. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved from [Link]
-
MDPI. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Retrieved from [Link]
-
University of Calgary. (n.d.). Linear Free Energy Relationships. Retrieved from [Link]
-
Movassaghi, M., & Hill, M. D. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. Organic Letters, 17(13), 3272-3275. Retrieved from [Link]
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A Comparative Guide to 2-(Difluoromethoxy)benzene-1-sulfonyl Chloride Derivatives: Synthesis, Reactivity, and Application
This guide provides an in-depth characterization of 2-(difluoromethoxy)benzene-1-sulfonyl chloride and its derivatives, offering a comparative analysis of their performance against other alternatives, supported by experimental insights. It is intended for researchers, scientists, and professionals in drug development who are looking to leverage the unique properties of the difluoromethoxy group in their synthetic strategies.
Introduction: The Strategic Value of the Difluoromethoxy Group in Medicinal Chemistry
The incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacological properties. Among the various fluorinated motifs, the difluoromethoxy group (-OCF₂H) has garnered significant attention for its unique combination of electronic and steric properties. It is often employed as a bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) functionalities.[1][2] The -OCF₂H group can act as a lipophilic hydrogen bond donor, a characteristic that can significantly influence molecular interactions and binding affinities.[3][4] Furthermore, its introduction can improve metabolic stability and membrane permeability, crucial parameters in drug design.[1]
This compound serves as a key reagent for introducing this valuable difluoromethoxyphenylsulfonyl moiety into a wide range of molecules. This guide will explore its synthesis, reactivity, and spectral characteristics, providing a comparative perspective against relevant alternatives to inform rational synthetic design.
Synthesis and Physicochemical Properties
Plausible Synthetic Pathway
While numerous suppliers offer this compound, a detailed synthetic protocol from common starting materials is often required for custom applications. A reliable and scalable synthesis can be envisioned starting from the readily available 2-(difluoromethoxy)aniline.[5][6][7] The process involves a two-step sequence: diazotization followed by sulfochlorination.
Caption: Proposed two-step synthesis of this compound.
This method is advantageous as it utilizes standard and well-documented organic transformations, making it accessible for most synthetic chemistry laboratories.[8][9]
Electronic Effects and Spectral Characterization
The difluoromethoxy group is a moderately electron-withdrawing substituent, a property that significantly influences the reactivity of the attached sulfonyl chloride.[10][11][12] This electron-withdrawing nature enhances the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack compared to its non-fluorinated or methoxy-substituted counterparts.
Table 1: Predicted Physicochemical and Spectral Properties
| Property | This compound | Notes |
| Molecular Formula | C₇H₅ClF₂O₂S | |
| Molecular Weight | 226.63 g/mol | |
| ¹H NMR | δ ~7.0-8.0 (m, 4H, Ar-H), ~6.8 (t, 1H, -OCF₂H ) | The triplet for the difluoromethyl proton is characteristic. |
| ¹³C NMR | Signals expected in the aromatic region (110-150 ppm) and for the -OCF₂H carbon. | |
| ¹⁹F NMR | A doublet corresponding to the -OCF₂ H group. | |
| IR (cm⁻¹) | Strong absorptions expected for S=O stretch (~1370, ~1180 cm⁻¹) and C-F stretch (~1100 cm⁻¹). |
Note: Spectral data are predicted based on typical values for the respective functional groups.
Reactivity Profile and Comparative Analysis
The primary utility of this compound lies in its reaction with nucleophiles, most notably amines, to form stable sulfonamides.[13]
Sulfonamide Formation
The reaction with primary or secondary amines proceeds readily, often in the presence of a non-nucleophilic base like pyridine or triethylamine, to afford the corresponding N-substituted 2-(difluoromethoxy)benzenesulfonamides.[14][15][16][17]
Caption: Reaction scheme for the synthesis of sulfonamides.
Comparison with Alternative Sulfonyl Chlorides
The choice of sulfonyl chloride reagent can have a profound impact on reaction efficiency and the properties of the final product. Here, we compare this compound with common alternatives.
Table 2: Comparative Analysis of Aryl Sulfonyl Chlorides
| Feature | This compound | 2-Methoxybenzene-1-sulfonyl chloride | 2,3-Difluorobenzene-1-sulfonyl chloride[18] |
| Electronic Effect of Substituent | Moderately electron-withdrawing (-I > +M)[10][11] | Electron-donating (+M > -I) | Strongly electron-withdrawing (-I)[19] |
| Reactivity towards Nucleophiles | High | Moderate | Very High |
| Properties of Resulting Moiety | - Lipophilic H-bond donor[3][4]- Enhanced metabolic stability | - H-bond acceptor- Prone to O-demethylation | - Increased acidity of adjacent protons- Alters ring pKa |
| Key Advantage in Drug Design | Bioisosterism for -OH, -SH, -NH₂ groups with improved pharmacokinetics.[1][2] | Classical structural component. | Potent electronic modulation. |
| Potential Drawback | Higher cost of starting materials. | Potential metabolic liability. | Lacks the specific bioisosteric benefits of the -OCF₂H group. |
The key takeaway is that while all three reagents can be used to synthesize sulfonamides, this compound offers a unique combination of activating electronic effects for the synthesis and beneficial physicochemical properties in the final product, making it a superior choice for many medicinal chemistry applications.
Experimental Protocols
The following section provides a detailed, step-by-step methodology for a representative sulfonamide synthesis.
Synthesis of N-Benzyl-2-(difluoromethoxy)benzenesulfonamide
This protocol describes the reaction of this compound with benzylamine.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Pyridine (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Workflow:
Caption: Step-by-step workflow for sulfonamide synthesis and purification.
Procedure:
-
To a solution of this compound in anhydrous DCM, add pyridine.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add benzylamine to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel to yield the pure sulfonamide.
This robust protocol can be adapted for a wide variety of primary and secondary amines to generate a library of sulfonamide derivatives.[15][17]
Conclusion
This compound is a highly valuable and versatile building block for modern medicinal chemistry. Its enhanced reactivity, stemming from the electron-withdrawing nature of the difluoromethoxy group, facilitates efficient synthesis of sulfonamides. More importantly, the resulting 2-(difluoromethoxy)phenylsulfonyl moiety imparts unique and beneficial properties to the target molecules, including improved metabolic stability and the ability to act as a lipophilic hydrogen bond donor. When compared to non-fluorinated or alternatively fluorinated analogues, it offers a distinct advantage for the rational design of novel therapeutics. The synthetic routes and experimental protocols detailed in this guide provide a solid foundation for researchers to effectively utilize this powerful reagent in their drug discovery programs.
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A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
Sulfonyl chlorides are a pivotal class of organic compounds, serving as highly reactive intermediates in the synthesis of sulfonamides, sulfonate esters, and a multitude of other sulfur-containing molecules with significant applications in the pharmaceutical and agrochemical industries.[1] Their inherent reactivity, while a boon for synthesis, presents distinct challenges for their analytical characterization. The accurate determination of their structure, purity, and quantity is paramount for ensuring the quality, safety, and efficacy of both intermediate and final products.
This guide provides a comprehensive, in-depth comparison of the principal analytical techniques for the characterization of sulfonyl chlorides. It is designed to move beyond a simple listing of methods, offering instead a Senior Application Scientist’s perspective on the causality behind experimental choices, self-validating protocols, and a foundation in authoritative references.
At a Glance: Comparing Analytical Techniques for Sulfonyl Chloride Characterization
The selection of an appropriate analytical technique is contingent upon the specific analytical objective, whether it be structural elucidation, purity assessment, or quantitative analysis.
| Technique | Primary Application | Information Obtained | Sample State | Key Advantages | Key Limitations |
| NMR Spectroscopy | Structural Elucidation | Detailed molecular structure, proton/carbon environment | Solid/Liquid | Unambiguous structure determination | Lower sensitivity, requires higher sample concentration |
| IR Spectroscopy | Functional Group ID | Presence of sulfonyl chloride and other functional groups | Solid/Liquid | Fast, simple, non-destructive | Limited structural information |
| Mass Spectrometry | Molecular Weight & Impurity ID | Molecular weight, fragmentation patterns | Solid/Liquid/Gas | High sensitivity, excellent for impurity profiling | May not distinguish isomers without chromatography |
| GC-MS | Purity & Quantitative Analysis | Separation and identification of volatile components | Volatile Liquids | High resolution and sensitivity | Requires thermal stability or derivatization |
| HPLC | Purity & Quantitative Analysis | Separation of non-volatile or thermally labile compounds | Solid/Liquid | Versatile, applicable to a wide range of compounds | Often requires derivatization for UV detection |
| Titrimetry | Quantitative Analysis | Total sulfonyl chloride content | Solid/Liquid | Cost-effective, accurate for bulk assay | Non-specific, may react with other electrophiles |
Spectroscopic Techniques: The Foundation of Structural Analysis
Spectroscopic methods are indispensable for the qualitative and quantitative analysis of sulfonyl chlorides, offering a wealth of information regarding their molecular structure and purity.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structural Elucidation
NMR spectroscopy stands as a powerful tool for the definitive structural elucidation of sulfonyl chlorides. Both ¹H and ¹³C NMR provide granular detail about the chemical environment of each atom within the molecule.[1] The strongly electron-withdrawing nature of the sulfonyl chloride group results in characteristic downfield shifts for adjacent protons, providing key structural insights.[2]
Causality in Experimental Choices: The reactivity of sulfonyl chlorides necessitates the use of aprotic deuterated solvents like CDCl₃, acetone-d₆, or DMSO-d₆ to prevent solvolysis during analysis.[1] For quantitative analysis, the inclusion of a certified internal standard is crucial for accurate concentration determination. The relaxation delay (D1) is a critical parameter; for quantitative results, it must be set to at least five times the longest spin-lattice relaxation time (T₁) of the protons of interest to ensure complete relaxation and accurate signal integration.[1]
Infrared (IR) Spectroscopy: Rapid Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective technique for confirming the presence of the sulfonyl chloride functional group.[2] This functional group exhibits strong, characteristic absorption bands in the IR spectrum, typically in the regions of 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹.[2]
Causality in Experimental Choices: The KBr pellet method is a common and straightforward technique for preparing solid sulfonyl chloride samples for IR analysis. It involves grinding the solid sample with dry potassium bromide to create a fine powder, which is then pressed into a transparent pellet. This ensures that the incident IR radiation can pass through the sample with minimal scattering, allowing for the acquisition of a high-quality spectrum. A background spectrum of the empty sample compartment is collected first and automatically subtracted from the sample spectrum to remove interferences from atmospheric water and carbon dioxide.[3]
Mass Spectrometry (MS): Probing Molecular Weight and Fragmentation
Mass spectrometry is a highly sensitive technique that provides vital information about the molecular weight and fragmentation pattern of sulfonyl chlorides, which is instrumental in their identification and the characterization of impurities.[1] Common fragmentation pathways include the loss of a chlorine radical (M-35/37) and sulfur dioxide (M-64).[1] The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in a characteristic M+2 peak for chlorine-containing fragments, aiding in their identification.[2]
Expert Insight: The true power of mass spectrometry is realized when it is coupled with a chromatographic separation technique like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). This hyphenated approach allows for the individual analysis of components in a complex mixture, providing both separation and identification capabilities.[1]
Chromatographic Techniques: The Workhorses of Purity and Quantitative Analysis
Chromatographic methods are indispensable for assessing the purity and performing accurate quantitative analysis of sulfonyl chlorides.
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile and Thermally Stable Analytes
GC-MS is a high-resolution technique well-suited for the analysis of volatile and thermally stable sulfonyl chlorides.[1] However, the inherent reactivity and potential for thermal degradation of many sulfonyl chlorides in the hot GC injector can be a significant challenge.[1][4]
The Critical Role of Derivatization: To overcome these challenges, derivatization is often a necessary step. By converting the reactive sulfonyl chloride into a more stable and often more volatile derivative, such as a sulfonamide, accurate and reproducible quantitative analysis can be achieved.[1][4] This is a prime example of modifying the analyte to fit the analytical technique, a common strategy in analytical chemistry. The choice of derivatizing agent (e.g., an amine like diethylamine) is critical and should result in a stable product with good chromatographic properties.[1]
Quantitative Performance of a Validated GC-MS Method for Methanesulfonyl Chloride: [1]
| Parameter | Value |
| Linearity Range | 1.90 - 7.5 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.44 µg/mL |
| Limit of Quantification (LOQ) | 1.32 µg/mL |
High-Performance Liquid Chromatography (HPLC): Versatility for a Broader Range of Analytes
HPLC is a highly versatile technique applicable to a wide array of sulfonyl chlorides, including those that are non-volatile or thermally labile, making it a valuable alternative to GC.[1]
Derivatization for Detection: A significant consideration for HPLC analysis is that many sulfonyl chlorides lack a strong UV chromophore, making them difficult to detect with standard UV-Vis detectors.[1] Consequently, pre- or post-column derivatization is often employed to introduce a UV-active moiety, enabling sensitive detection.[5][6] Reversed-phase HPLC using a C18 column with a mobile phase of water and an organic modifier like acetonitrile or methanol is a common approach.[1]
Quantitative Performance of a Validated HPLC Method for Methylsulfonyl Chloride (after derivatization): [1]
| Parameter | Value |
| Linearity Range | 0.01 - 0.03 mg/mL |
| Correlation Coefficient (r) | 1.0000 |
| Precision (RSD%) | 0.01% |
Classical Quantitative Analysis: Titrimetry
Titrimetric methods offer a simple, cost-effective, and accurate means of determining the total sulfonyl chloride content in a sample.[1] These methods are typically based on the reaction of the sulfonyl chloride with a nucleophile, followed by the titration of a product or the excess reagent.[1] One common approach involves the reaction with an excess of a thiol, followed by back-titration of the unreacted thiol or titration of the acidic product formed.[1]
Key Experimental Considerations:
-
Specificity: Titrimetric methods are generally not specific and will quantify any compound that reacts with the titrant or the reagent under the chosen conditions.[1]
-
End-point Detection: The endpoint can be determined visually using an indicator or instrumentally via potentiometry.[1]
Experimental Workflows and Decision Making
The selection of an appropriate analytical technique or a combination of techniques is a critical step in the characterization of sulfonyl chlorides. The following diagrams illustrate typical experimental workflows and a decision-making process for technique selection.[1]
Caption: General workflow for the comprehensive characterization of a sulfonyl chloride sample.
Caption: Decision tree for selecting an analytical technique based on the research question.
Detailed Experimental Protocols
To ensure the successful implementation of these techniques, the following section provides detailed methodologies for key experiments.
¹H NMR Spectroscopy for Structural Elucidation
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the sulfonyl chloride into a clean, dry NMR tube. Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃). If quantitative analysis is required, add a known amount of a certified internal standard. Cap the NMR tube and gently agitate to dissolve the sample completely.[1]
-
Instrument Parameters:
-
Relaxation Delay (D1): 1-5 seconds (for qualitative analysis); for quantitative analysis, D1 should be at least 5 times the longest T₁ of the protons of interest.[1]
-
Number of Scans: 8-16 scans for a moderately concentrated sample.[1]
-
Spectral Width: A range that encompasses all expected proton signals (e.g., 0-12 ppm).[1]
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.[1]
-
Calibrate the chemical shift scale using the residual solvent peak or an internal reference (e.g., TMS).[1]
-
Integrate the signals to determine the relative ratios of different protons.[1]
-
FT-IR Spectroscopy for Functional Group Identification
-
Sample Preparation (KBr Pellet Method): In a dry agate mortar and pestle, grind a small amount (1-2 mg) of the solid sulfonyl chloride sample with approximately 100-200 mg of dry KBr powder until a fine, homogeneous mixture is obtained. Transfer a portion of the mixture to a pellet press and apply pressure to form a thin, transparent pellet.[1][7]
-
Instrument Parameters:
-
Data Acquisition and Analysis: Place the KBr pellet in the sample holder and acquire the IR spectrum. Identify the characteristic absorption bands for the sulfonyl chloride functional group.[1]
GC-MS for Purity Analysis
-
Sample Preparation (with Derivatization): Accurately weigh a known amount of the sulfonyl chloride sample into a vial. Dissolve the sample in a suitable aprotic solvent (e.g., dichloromethane, acetonitrile). Add a solution of an amine (e.g., diethylamine) to convert the sulfonyl chloride to its corresponding sulfonamide. Allow the reaction to proceed to completion. Dilute the reaction mixture to a suitable concentration for GC-MS analysis.[1]
-
Instrument Parameters:
-
Column: A 30 m x 0.25 mm ID, 0.25 µm film thickness non-polar column (e.g., DB-5ms).[1]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[1]
-
Injector Temperature: 250 °C.[1]
-
Oven Temperature Program: Initial temperature: 50 °C, hold for 2 minutes. Ramp: 10 °C/min to 280 °C. Hold: 5 minutes at 280 °C.[1]
-
-
MS Parameters:
-
Data Analysis: Identify the peaks in the total ion chromatogram. Analyze the mass spectrum of each peak to identify the parent sulfonamide and any impurities. Calculate the relative peak areas to determine the purity of the original sulfonyl chloride.[1]
HPLC for Purity and Quantitative Analysis
-
Sample and Standard Preparation (with Derivatization):
-
Standard Solutions: Prepare a series of standard solutions of the derivatized sulfonyl chloride at known concentrations in the mobile phase.[1]
-
Sample Solution: Prepare a solution of the derivatized sulfonyl chloride sample at a concentration that falls within the linear range of the standard curve.[1]
-
-
Instrument Parameters:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 10 µL.[1]
-
Column Temperature: 30 °C.[1]
-
UV Detection: At a wavelength where the derivatized analyte has maximum absorbance.[1]
-
-
Data Analysis: Generate a calibration curve by plotting the peak area of the standard solutions versus their concentration. Determine the concentration of the analyte in the sample solution by interpolating its peak area on the calibration curve. Calculate the content of the sulfonyl chloride in the original sample.[1]
Conclusion
The characterization of sulfonyl chlorides requires a multi-faceted analytical approach. While spectroscopic techniques like NMR, IR, and MS are fundamental for structural elucidation and identification, chromatographic methods such as GC-MS and HPLC are indispensable for purity assessment and quantitative analysis.[1] Classical methods like titration still hold value for simple and cost-effective bulk content determination. The choice of technique, and the specifics of the experimental protocol, must be guided by the properties of the analyte and the analytical question at hand. A thorough understanding of the principles and practical considerations of each method, as outlined in this guide, will empower researchers to generate accurate and reliable data in their work with these important chemical intermediates.
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-
Titrimetric determination of some sulphonyl chlorides. Available from: [Link]
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Separation of Benzenesulfonyl chloride, 2,5-dichloro- on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]
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IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. Available from: [Link]
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Development and validation of a gas chromatography-mass spectrometry with selected ion monitoring method for the determination of trace levels of methane sulfonyl chloride as an impurity in itraconazole active pharmaceutical ingredient. ResearchGate. Available from: [Link]
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Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture. ResearchGate. Available from: [Link]
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Separation of Methanesulfonyl chloride on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]
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Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry. PubMed. Available from: [Link]
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Development and Validation of a GC-MS with SIM Method for the Determination of Trace Levels of Methane Sulfonyl Chloride as an Impurity in Itraconazole API. Semantic Scholar. Available from: [Link]
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A Senior Application Scientist's Guide: Comparative Reactivity of 2-(Difluoromethoxy)benzene-1-sulfonyl Chloride and Tosyl Chloride
This guide provides an in-depth technical comparison of 2-(difluoromethoxy)benzene-1-sulfonyl chloride and the conventional reagent, p-toluenesulfonyl chloride (tosyl chloride, TsCl). As professionals in chemical and pharmaceutical development, the selection of the appropriate sulfonylating agent is critical for optimizing reaction efficiency, yield, and purity. This document moves beyond catalog specifications to dissect the fundamental electronic differences between these two reagents, offering a predictive framework for their reactivity and guiding rational selection for specific synthetic challenges.
Foundational Principles: Electronic Effects Dictate Reactivity
The reactivity of any aryl sulfonyl chloride (Ar-SO₂Cl) is fundamentally governed by the electrophilicity of the sulfur atom. This electrophilicity is modulated by the electronic nature of the substituents on the aromatic ring.[1][2]
-
Electron-Withdrawing Groups (EWGs) increase the partial positive charge on the sulfur atom, making the sulfonyl chloride more susceptible to nucleophilic attack and thus, more reactive.[1][3]
-
Electron-Donating Groups (EDGs) decrease the electrophilicity of the sulfur atom, rendering the sulfonyl chloride less reactive.[1][3]
This principle forms the basis of our comparison. Tosyl chloride features a para-methyl group, a classical electron-donating group. In contrast, this compound contains an ortho-difluoromethoxy group, which, as we will explore, has a profoundly different electronic influence.
Diagram: Influence of Substituents on Electrophilicity
Caption: Electronic effects of methyl vs. difluoromethoxy substituents.
Quantitative Comparison: Physicochemical and Electronic Data
To move from qualitative principles to quantitative prediction, we must examine the specific properties of each molecule. The Hammett constants (σ) provide a well-established measure of the electronic influence of a substituent on an aromatic ring.[4]
| Property | This compound | p-Toluenesulfonyl chloride (Tosyl Chloride) |
| Molecular Formula | C₇H₅ClF₂O₃S | C₇H₇ClO₂S |
| Molecular Weight | 242.63 g/mol | 190.65 g/mol |
| CAS Number | 77798-10-8 | 98-59-9 |
| Appearance | Colorless to light yellow liquid/solid | White crystalline solid |
| Substituent | ortho-OCF₂H | para-CH₃ |
| Electronic Nature | Moderately Electron-Withdrawing[5][6][7] | Weakly Electron-Donating[2] |
| Hammett Constants | σI = 0.22, σR = 0.07 [6] | σₚ = -0.17 [8] |
Analysis of Electronic Data:
The data presents a stark contrast. The methyl group in tosyl chloride has a negative Hammett constant (σₚ = -0.17), confirming its role as an electron-donating group that deactivates the sulfonyl chloride relative to the unsubstituted benzenesulfonyl chloride.
Conversely, the difluoromethoxy group exhibits a strong positive inductive constant (σI = 0.22) due to the highly electronegative fluorine atoms.[6] This powerful inductive withdrawal of electron density from the ring far outweighs any minor resonance donation from the oxygen, resulting in a net electron-withdrawing effect.[6]
Reactivity in Key Synthetic Transformations
The enhanced electrophilicity of this compound has direct consequences for its performance in common synthetic applications.
General Reaction Mechanism
The reaction proceeds via nucleophilic attack on the electron-deficient sulfur atom. While the precise mechanism can be debated between a concerted Sₙ2-like pathway and a stepwise addition-elimination, the rate-determining step involves the nucleophile and the sulfonyl chloride.[9]
Caption: Generalized mechanism for nucleophilic substitution on a sulfonyl chloride.
Comparative Performance
-
Sulfonamide Formation (Reaction with Amines):
-
Tosyl Chloride: A reliable, standard reagent for primary and secondary amines. However, reactions with poorly nucleophilic amines (e.g., anilines with EWGs) or sterically hindered amines can be sluggish, often requiring elevated temperatures and extended reaction times.
-
This compound: The heightened reactivity is a distinct advantage here. It is expected to react much faster and under milder conditions with a broader range of amines, including those considered "difficult substrates" for tosyl chloride. This can lead to improved yields and reduced formation of byproducts from thermal degradation.
-
-
Sulfonate Ester Formation (Reaction with Alcohols):
-
Tosyl Chloride: Widely used to convert alcohols into excellent leaving groups (tosylates) for subsequent substitution or elimination reactions.[10][11] It is particularly selective for primary alcohols.[10]
-
This compound: Its increased reactivity allows for the tosylation-equivalent reaction to proceed more rapidly, potentially at lower temperatures. This is beneficial for thermally sensitive substrates. The resulting 2-(difluoromethoxy)benzenesulfonate would also be an excellent leaving group.
-
-
Hydrolytic Stability:
-
Tosyl Chloride: Relatively stable to ambient moisture, making it easy to handle and store. Its hydrolysis is slow under neutral conditions.
-
This compound: This is the critical trade-off. The same electronic factors that increase its reactivity also make it more susceptible to hydrolysis . The presence of water will lead to the formation of the corresponding sulfonic acid.[12] Therefore, its use mandates more stringent anhydrous conditions and an inert atmosphere to prevent reagent decomposition and ensure reproducible results.[12]
-
Experimental Design: A Protocol for Head-to-Head Comparison
To empirically validate the predicted reactivity difference, a self-validating kinetic experiment can be designed. This protocol ensures trustworthiness by providing a clear method for any researcher to confirm these findings.
Objective: To compare the rate of sulfonamide formation between the two reagents with a model nucleophile (e.g., aniline) under identical conditions.
Methodology:
-
Preparation:
-
Prepare two identical reaction vessels, ensuring they are thoroughly oven-dried.
-
Prepare a stock solution of aniline (1.0 eq) and a non-nucleophilic base like pyridine (1.5 eq) in an anhydrous solvent (e.g., acetonitrile).
-
Prepare separate, equimolar stock solutions of tosyl chloride (1.1 eq) and this compound (1.1 eq) in anhydrous acetonitrile.
-
-
Reaction Execution:
-
Place the reaction vessels in a temperature-controlled bath (e.g., 25°C).
-
Charge each vessel with an equal volume of the aniline/pyridine stock solution.
-
At t=0, simultaneously add the respective sulfonyl chloride solutions to their designated vessels.
-
Begin vigorous stirring.
-
-
Monitoring and Analysis:
-
At defined time intervals (e.g., t = 2, 5, 10, 20, 40, 60 min), withdraw a small aliquot from each reaction.
-
Immediately quench the aliquot in a vial containing a suitable solvent mixture (e.g., methanol/water) to halt the reaction.
-
Analyze the quenched samples by a quantitative method like LC-MS or HPLC to determine the percentage of remaining aniline (starting material) and the percentage of the formed sulfonamide product.
-
-
Data Interpretation:
-
Plot the concentration of the product versus time for both reactions.
-
The reaction profile for this compound is expected to show a significantly steeper initial slope, indicating a faster reaction rate.
-
Workflow Diagram for Comparative Kinetic Study
Caption: Experimental workflow for comparing sulfonyl chloride reactivity.
Conclusion and Strategic Recommendations
Strategic Recommendations for Reagent Selection:
-
Choose Tosyl Chloride for:
-
Routine transformations involving highly nucleophilic substrates (e.g., primary amines, primary alcohols).
-
Cost-sensitive, large-scale syntheses where its lower cost and high stability are advantageous.
-
Reactions where fine control and avoidance of over-reactivity are paramount.
-
-
Choose this compound for:
-
Reactions involving challenging, low-nucleophilicity substrates (e.g., electron-poor anilines, secondary/tertiary alcohols).
-
Accelerating reaction times to improve throughput or for use with thermally unstable molecules that require mild conditions.
-
Applications in medicinal chemistry where the incorporation of the difluoromethoxy moiety is desirable for its known ability to enhance metabolic stability and modulate physicochemical properties.[7]
-
Ultimately, the choice is not about which reagent is "better," but which is the optimal tool for the specific synthetic task at hand. By understanding the underlying electronic principles, researchers can make informed, predictive decisions to accelerate their development timelines and overcome complex synthetic hurdles.
References
-
ResearchGate. (2012). What is the role and mechanism of action of tosyl chloride in organic synthesis? [Online] Available at: [Link]
-
Prism Scientific. (n.d.). A Comparative Study of Sulfonyl Chlorides: Reactivity and Applications in Synthesis. [Online] Available at: [Link]
-
Pashko, M. O., & Yagupolskii, Y. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry, 22(4). [Online] Available at: [Link]
-
Fengchen Group Co., Ltd. (2025). What are the reaction conditions for synthesizing Tosyl Chloride? [Online] Available at: [Link]
-
Proprep. (n.d.). Describe the reaction between tosyl chloride and pyridine, including the mechanism and the role of each reactant. [Online] Available at: [Link]
-
Pashko, M. O., & Yagupolskii, Y. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry, 22(4), 10-15. [Online] Available at: [Link]
-
Ashenhurst, J. (2015). Tosylates And Mesylates. Master Organic Chemistry. [Online] Available at: [Link]
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Pashko, M. O., & Yagupolskii, Y. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry. [Online] Available at: [Link]
-
ResearchGate. (2025). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. [Online] Available at: [Link]
-
Robertson, R. E., & Laughton, P. M. (1971). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 49(9), 1441-1445. [Online] Available at: [Link]
-
Canadian Science Publishing. (n.d.). Effect of the position of the substituent in the electrochemical reduction of nitro-substituted benzenesulfonyl chlorides. [Online] Available at: [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic directing groups. [Online] Available at: [Link]
-
University of Colorado Boulder. (n.d.). Table 1: Hammett constants for some common substituents. [Online] Available at: [Link]
-
Wikipedia. (n.d.). Hammett equation. [Online] Available at: [Link]
-
Chemistry Stack Exchange. (2017). Tosyl Chloride? why not anything else. [Online] Available at: [Link]
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A Senior Application Scientist's Guide to Alternatives for 2-(difluoromethoxy)benzene-1-sulfonyl chloride in Drug Discovery
Introduction: The Enduring Importance of the Sulfonamide Moiety
In the landscape of medicinal chemistry, the sulfonamide functional group remains a cornerstone of drug design. Its prevalence is a testament to its remarkable versatility; it acts as a key structural motif in a vast array of therapeutic agents, from antibacterial medications to treatments for cancer, diabetes, and central nervous system disorders.[1][2] The sulfonamide group's utility stems from its unique combination of properties: it is a stable, electron-withdrawing group capable of acting as a hydrogen bond acceptor and, in the case of primary and secondary sulfonamides, a hydrogen bond donor. These characteristics allow it to serve as a bioisosteric replacement for amides or carboxylic acids, often improving pharmacokinetic properties such as aqueous solubility and metabolic stability.[1][3]
The most direct and common method for constructing the vital S-N bond of a sulfonamide is the reaction between an amine and a sulfonyl chloride.[4][5] In this context, reagents like 2-(difluoromethoxy)benzene-1-sulfonyl chloride have gained prominence. The introduction of the difluoromethoxy group is a strategic choice in modern drug design, as this small fluorinated motif can profoundly influence a molecule's lipophilicity, pKa, and metabolic profile, often enhancing its drug-like properties.
This guide provides an in-depth comparison of viable alternatives to this compound. We will explore a range of alternative sulfonylating agents and synthetic strategies, offering objective, data-supported insights to help researchers select the optimal tools for their specific drug discovery campaigns.
The Reference Reagent: this compound
Before exploring alternatives, it is crucial to understand the benchmark. This compound is a specialized reagent designed to introduce the 2-(difluoromethoxy)phenylsulfonyl moiety.
Key Attributes:
-
Modulation of Physicochemical Properties: The difluoromethyl group (CHF2) is a lipophilic hydrogen bond donor that can also serve as a bioisostere for a hydroxyl or thiol group. Its presence can fine-tune a drug candidate's membrane permeability and metabolic stability.
-
Reactivity: As a typical aromatic sulfonyl chloride, it readily reacts with primary and secondary amines under basic conditions to form the corresponding sulfonamides.[6] This robust reaction is a workhorse in library synthesis and lead optimization.
While highly effective for its specific purpose, a medicinal chemist's toolkit must be broad. The need for different structural motifs, reactivity profiles, or synthetic routes necessitates a deep understanding of the available alternatives.
Comparative Analysis of Key Alternatives
The choice of a sulfonating agent is a critical decision that impacts not only the synthetic route but also the biological activity and analytical profile of the final compound.[7] We will compare alternatives based on the structural features they introduce and their chemical reactivity.
Category 1: Alternative Aryl Sulfonyl Chlorides
These reagents are direct analogues that introduce different substituted aromatic rings, allowing for systematic exploration of structure-activity relationships (SAR).
-
p-Toluenesulfonyl Chloride (TsCl): Often considered the "default" aryl sulfonyl chloride, TsCl is inexpensive, readily available, and highly reactive. It introduces the tolyl (p-methylphenyl) group, which provides a simple, moderately lipophilic aromatic substituent. It serves as an excellent baseline for comparing the effects of more complex substitution patterns.[8]
-
Nitrobenzenesulfonyl Chlorides (NsCl): Available as 2-nitro (o-NsCl) and 4-nitro (p-NsCl) isomers, these reagents are distinguished by their strongly electron-withdrawing nitro group. This feature not only influences the reactivity of the sulfonyl chloride but also renders the resulting sulfonamide acidic enough to be cleaved under specific nucleophilic conditions (e.g., with thiophenol). This makes the nosyl group an excellent protecting group for amines.[8]
-
Dansyl Chloride: 5-(Dimethylamino)naphthalene-1-sulfonyl chloride is a unique reagent that introduces a large, lipophilic, and fluorescent naphthalene moiety.[7] Its primary application is not just in building core drug scaffolds but also in creating fluorescent probes for biochemical assays or as derivatizing agents to improve detection in analytical techniques like HPLC and LC-MS.[7]
-
2,4-Dichlorobenzenesulfonyl Chloride: This reagent introduces a dichlorophenyl group, significantly increasing the lipophilicity of the resulting sulfonamide.[7] The chlorine atoms can also engage in halogen bonding, potentially influencing ligand-receptor interactions.
Data Summary: Performance of Alternative Aryl Sulfonyl Chlorides
| Reagent | Moiety Introduced | Key Features & Applications | Reactivity Profile | Stability & Handling |
| This compound | 2-(difluoromethoxy)phenylsulfonyl | Introduces a key fluorine motif to modulate pKa, lipophilicity, and metabolic stability. | High reactivity with primary and secondary amines. | Moisture-sensitive; handle under inert atmosphere. |
| p-Toluenesulfonyl Chloride (TsCl) | p-Tolylsulfonyl (Tosyl) | Inexpensive, common reagent for introducing a simple aromatic group. Widely used as a protecting group.[8] | High, similar to other aryl sulfonyl chlorides. | Moisture-sensitive solid. Relatively easy to handle. |
| 2-Nitrobenzenesulfonyl Chloride (o-NsCl) | 2-Nitrophenylsulfonyl (Nosyl) | Introduces a strongly electron-withdrawing group. Resulting sulfonamide is cleavable, making it an excellent amine protecting group.[8] | High reactivity, often proceeds rapidly at 0 °C to room temperature. | Moisture-sensitive solid. Can be shock-sensitive. |
| Dansyl Chloride | 5-(Dimethylamino)naphthalene-1-sulfonyl | Introduces a fluorescent tag. Used for creating probes and for analytical derivatization.[7] | Highly reactive with primary/secondary amines and phenols.[7] | Light and moisture-sensitive solid. |
| 2,4-Dichlorobenzenesulfonyl Chloride | 2,4-Dichlorophenylsulfonyl | Significantly increases lipophilicity. Chlorine atoms can participate in halogen bonding.[7] | High reactivity, comparable to other activated aryl sulfonyl chlorides. | Moisture-sensitive solid. |
Category 2: Sulfonyl Fluorides - The Stable Alternative
In recent years, sulfonyl fluorides have emerged as powerful alternatives to their more reactive chloride counterparts.[9] Their attenuated electrophilicity gives them a distinct reaction profile.[3]
Key Advantages:
-
Enhanced Stability: Sulfonyl fluorides are significantly more stable to hydrolysis and aqueous conditions than sulfonyl chlorides, simplifying purification and handling.[9]
-
Tunable Reactivity: While less reactive than sulfonyl chlorides, their reaction with amines can be effectively promoted, often leading to cleaner reactions with fewer side products.
-
Covalent Probes: Their unique reactivity profile has made them invaluable as "warheads" for covalent inhibitors and chemical biology probes, capable of selectively reacting with nucleophilic residues like serine, threonine, or lysine in proteins.[9][10]
The synthesis of sulfonyl fluorides often proceeds through the corresponding sulfonyl chloride via a halide exchange reaction or can be accessed directly from thiols or sulfonic acids, bypassing unstable intermediates.[11]
Alternative Synthetic Strategies: Bypassing the Sulfonyl Chloride
While the reaction of an amine with a sulfonyl chloride is dominant, several other methods exist to construct sulfonamides, offering solutions when the required sulfonyl chloride is unstable, inaccessible, or commercially unavailable.
The Meerwein Arylation Approach
This classic method builds the sulfonyl chloride in situ from a readily available aryl amine.
-
Mechanism: The process involves the diazotization of an aromatic amine with sodium nitrite and acid (e.g., HCl) to form a diazonium salt. This intermediate is then treated with sulfur dioxide in the presence of a copper catalyst to yield the aryl sulfonyl chloride, which can be immediately reacted with an amine.[4][12]
-
Advantages: This is an excellent strategy when the starting material is an aniline derivative rather than the corresponding arene required for direct chlorosulfonation. It is particularly useful for electron-deficient and electron-neutral aryl substrates.[12]
Decarboxylative Chlorosulfonylation
A modern and powerful method allows for the conversion of aromatic carboxylic acids directly into sulfonyl chlorides.
-
Mechanism: This transformation leverages copper catalysis to convert an aryl carboxylic acid into the corresponding sulfonyl chloride, which can then be aminated in a one-pot procedure.[3]
-
Advantages: This method is highly valuable as it uses the same coupling partners as traditional amide synthesis (carboxylic acids and amines), providing rapid access to sulfonamide analogues of known amides. This can significantly accelerate SAR studies in drug discovery programs.[3]
The Use of SO2 Surrogates
Handling gaseous sulfur dioxide can be challenging in a laboratory setting. Solid SO2 surrogates offer a convenient alternative.
-
DABSO: 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) is a stable, crystalline solid that safely releases SO2 upon gentle heating. It can be used in palladium-catalyzed reactions with aryl halides to generate sulfinate salts, which are then oxidized to the desired sulfonyl-containing compound.[1][11]
Experimental Protocols
To provide a practical context, we present detailed methodologies for key synthetic transformations.
Protocol 1: General Synthesis of a Sulfonamide from a Sulfonyl Chloride
This protocol describes the standard procedure for reacting an amine with a sulfonyl chloride, such as this compound.
Diagram: General Sulfonamide Synthesis Workflow
Caption: A typical experimental workflow for sulfonamide synthesis.
Materials:
-
Amine (1.0 mmol, 1.0 eq)
-
This compound (or alternative) (1.1 mmol, 1.1 eq)
-
Triethylamine (Et3N) or Pyridine (1.5 mmol, 1.5 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (5 mL)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N2 or Argon), add the amine (1.0 eq) and anhydrous DCM.
-
Add the base (e.g., triethylamine, 1.5 eq) to the solution.
-
Cool the mixture to 0 °C in an ice-water bath.
-
Dissolve the sulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 10-15 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding saturated aqueous NH4Cl solution.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel.
Protocol 2: Synthesis of an Aryl Sulfonyl Chloride via the Meerwein Reaction
This protocol is adapted from established procedures for generating a sulfonyl chloride from an aryl amine.[12]
Materials:
-
Aryl amine (e.g., 3-amino-2-chloropyridine) (1.0 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO2) (1.1 eq)
-
Sulfur Dioxide (SO2) or a surrogate like DABSO
-
Copper(I) Chloride (CuCl) (catalytic amount)
-
Acetic Acid
Procedure:
-
Dissolve the aryl amine in a mixture of acetic acid and concentrated HCl.
-
Cool the mixture to -5 to 0 °C using an ice-salt or acetone bath.
-
Prepare a solution of sodium nitrite (1.1 eq) in water and add it dropwise to the amine solution, maintaining the temperature below 0 °C to form the diazonium salt slurry.
-
In a separate flask, prepare a solution of sulfur dioxide and a catalytic amount of CuCl in acetic acid, also cooled to 0 °C.
-
Slowly add the cold diazonium salt slurry to the SO2/CuCl solution. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, allow the mixture to stir and slowly warm to room temperature.
-
Once the reaction is complete, the sulfonyl chloride product can often be isolated by pouring the reaction mixture into ice-water, which causes the water-insoluble product to precipitate.[12]
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum. This crude sulfonyl chloride can then be used in Protocol 1.
Conclusion: A Strategic Approach to Reagent Selection
The synthesis of sulfonamides is a critical and recurring task in drug discovery. While This compound is an excellent reagent for introducing a specific, high-value fluorinated moiety, it is part of a much larger family of synthetic tools.
Diagram: Decision Framework for Sulfonating Agent Selection
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A Comparative Spectroscopic Guide to 2-(Difluoromethoxy)benzene-1-sulfonamide Derivatives
This guide provides an in-depth comparative analysis of the spectroscopic characteristics of 2-(difluoromethoxy)benzene-1-sulfonamide and its non-fluorinated analog, 2-methoxybenzene-1-sulfonamide. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy for the structural elucidation of these compounds. The introduction of the difluoromethoxy group imparts significant changes to the molecule's electronic properties and metabolic stability, making a thorough understanding of its spectroscopic signature essential for research and quality control.
Introduction: The Significance of the Difluoromethoxy Group
The replacement of a methoxy group with a difluoromethoxy group is a common strategy in medicinal chemistry to enhance a drug candidate's properties, such as metabolic stability and lipophilicity. The strong electron-withdrawing nature of the two fluorine atoms alters the electronic environment of the entire molecule. This guide will illuminate how these changes are reflected in the compound's spectroscopic data, providing a framework for the identification and characterization of this important class of sulfonamides.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Nuclei
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For fluorinated compounds, ¹⁹F NMR provides an additional, highly sensitive probe.
Comparative ¹H NMR Analysis
The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms. The electron-withdrawing difluoromethoxy group is expected to deshield the aromatic protons to a greater extent than the methoxy group. The most significant feature in the spectrum of the fluorinated compound is the triplet signal for the proton of the -OCHF₂ group, arising from coupling to the two fluorine atoms.
| Proton Assignment | 2-(Difluoromethoxy)benzene-1-sulfonamide (Predicted) | 2-Methoxybenzene-1-sulfonamide (Reference) | Key Differences & Rationale |
| Aromatic Protons | 7.20 - 8.10 ppm (m) | 7.00 - 7.90 ppm (m) | Downfield shift in the fluorinated analog due to the enhanced electron-withdrawing effect of the -OCHF₂ group. |
| -SO₂NH₂ | ~7.5 ppm (br s, 2H) | ~7.3 ppm (br s, 2H) | Minor downfield shift due to subtle changes in the electronic environment. |
| -OCHF₂ / -OCH₃ | ~6.8 ppm (t, ¹JHF = 73 Hz, 1H) | ~3.9 ppm (s, 3H) | The proton in the -OCHF₂ group is significantly deshielded and appears as a triplet due to coupling with the two fluorine atoms. |
Comparative ¹³C NMR Analysis
The ¹³C NMR spectrum reveals the carbon framework of the molecule. The carbon of the -OCHF₂ group will appear as a triplet due to one-bond coupling with the fluorine atoms. The aromatic carbons will also show the electronic influence of the substituent.
| Carbon Assignment | 2-(Difluoromethoxy)benzene-1-sulfonamide (Predicted) | 2-Methoxybenzene-1-sulfonamide (Reference) | Key Differences & Rationale |
| Aromatic Carbons | 115 - 155 ppm | 110 - 158 ppm | Shifts in aromatic carbon signals reflect the different electronic effects of the -OCHF₂ and -OCH₃ groups. |
| C-O | ~150 ppm | ~157 ppm | The carbon attached to the oxygen is slightly shielded in the fluorinated compound. |
| -OCHF₂ / -OCH₃ | ~115 ppm (t, ¹JCF = 240 Hz) | ~56 ppm | The carbon of the difluoromethoxy group is significantly downfield and split into a triplet by the two fluorine atoms. |
¹⁹F NMR: The Fluorine Perspective
¹⁹F NMR is a highly sensitive technique for the direct observation of fluorine atoms in a molecule.[1][2] It offers a wide chemical shift range and is invaluable for confirming the presence and environment of the difluoromethoxy group.[3][4]
| Parameter | 2-(Difluoromethoxy)benzene-1-sulfonamide (Predicted) | Rationale |
| Chemical Shift (δ) | -80 to -90 ppm | This range is characteristic for difluoromethoxy groups attached to an aromatic ring. |
| Multiplicity | Doublet | The two equivalent fluorine atoms are split by the single proton of the -OCHF₂ group. |
| Coupling Constant (¹JFH) | ~73 Hz | This is a typical one-bond coupling constant between fluorine and hydrogen. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the sulfonamide derivative in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the sample is fully dissolved.
-
Instrument Setup: Acquire spectra on a 400 MHz or higher field NMR spectrometer.[5]
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Use a proton-decoupled pulse sequence to obtain singlets for all carbon signals (except for the -OCHF₂ carbon).
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled spectrum to confirm the chemical shift of the fluorine signal. A proton-coupled spectrum should also be acquired to observe the doublet splitting pattern.[6]
Mass Spectrometry (MS): Unraveling Fragmentation Patterns
Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that typically yields the protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) of this ion provides valuable structural information through collision-induced dissociation (CID). A characteristic fragmentation of aromatic sulfonamides is the neutral loss of sulfur dioxide (SO₂).[7][8]
Predicted Fragmentation of 2-(Difluoromethoxy)benzene-1-sulfonamide
The primary fragmentation is expected to be the loss of SO₂, followed by other cleavages. The difluoromethoxy group may also influence the fragmentation pathway.
| Ion | Predicted m/z | Formula | Description |
| [M+H]⁺ | 224.02 | C₇H₈F₂NO₃S⁺ | Protonated molecule |
| [M+H - SO₂]⁺ | 160.04 | C₇H₈F₂NO⁺ | Loss of sulfur dioxide |
| [M+H - SO₂NH₂]⁺ | 143.03 | C₇H₅F₂O⁺ | Cleavage of the C-S bond |
| [C₆H₅O]⁺ | 93.03 | C₆H₅O⁺ | Loss of the sulfonamide and difluoromethoxy groups |
Comparison with 2-Methoxybenzene-1-sulfonamide
The non-fluorinated analog will exhibit a similar loss of SO₂, but the resulting fragments will have different m/z values due to the mass difference between -OCHF₂ and -OCH₃.
| Ion | Predicted m/z | Formula |
| [M+H]⁺ | 188.04 | C₇H₁₀NO₃S⁺ |
| [M+H - SO₂]⁺ | 124.07 | C₇H₁₀NO⁺ |
| [M+H - SO₂NH₂]⁺ | 107.05 | C₇H₇O⁺ |
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[9] Further dilute this stock solution to a final concentration of ~10 µg/mL.[9]
-
Instrumentation: Use an ESI source coupled to a tandem mass spectrometer (e.g., Q-TOF or ion trap).
-
MS Scan: Acquire a full scan mass spectrum in positive ion mode to identify the [M+H]⁺ ion.
-
MS/MS Scan: Select the [M+H]⁺ ion for collision-induced dissociation and acquire the product ion spectrum.[10]
Infrared (IR) Spectroscopy: Probing Functional Groups
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy is a convenient technique for analyzing solid samples with minimal preparation.[4][11] The IR spectrum provides information about the functional groups present in the molecule.
Key Vibrational Frequencies
The key differences in the IR spectra of the two compounds will be in the C-F and C-O stretching regions. The sulfonamide group has characteristic symmetric and asymmetric SO₂ stretching vibrations.[12]
| Vibrational Mode | 2-(Difluoromethoxy)benzene-1-sulfonamide (Predicted, cm⁻¹) | 2-Methoxybenzene-1-sulfonamide (Reference, cm⁻¹) | Key Differences & Rationale |
| N-H Stretch | 3400-3200 | 3400-3200 | Similar broad peaks for the -NH₂ group. |
| C-H Aromatic Stretch | ~3100 | ~3100 | Characteristic of aromatic C-H bonds. |
| SO₂ Asymmetric Stretch | ~1340 | ~1330 | Strong absorption bands. |
| SO₂ Symmetric Stretch | ~1160 | ~1150 | Strong absorption bands. |
| C-F Stretch | 1100-1000 | N/A | Strong, characteristic bands for the C-F bonds. |
| C-O Stretch | ~1250 | ~1240 | C-O stretching frequency. |
Experimental Protocol: ATR-FTIR Spectroscopy
-
Background Spectrum: Record a background spectrum of the clean ATR crystal.[13]
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.[14]
-
Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.[13]
-
Data Acquisition: Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
Conclusion
The spectroscopic analysis of 2-(difluoromethoxy)benzene-1-sulfonamide derivatives reveals distinct and predictable features that differentiate them from their non-fluorinated counterparts. The most notable signatures of the difluoromethoxy group are the triplet for the methoxy proton and the doublet for the fluorine atoms in the ¹H and ¹⁹F NMR spectra, respectively, along with the triplet for the methoxy carbon in the ¹³C NMR spectrum. Mass spectrometry confirms the molecular weight and shows a characteristic loss of SO₂, while IR spectroscopy clearly indicates the presence of C-F bonds. This guide provides a comprehensive framework and detailed protocols to aid researchers in the unambiguous identification and characterization of this important class of fluorinated molecules.
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PMC - NIH. Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. [Link]
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Royal Society of Chemistry. Supporting information Figure S1: Mass spectral fragmentations of sulfonates. [Link]
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ResearchGate. A Three-Component Derivatization Protocol for Determining the Enantiopurity of Sulfinamides by 1H and 19F NMR Spectroscopy. [Link]
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PubMed. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. [Link]
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PMC - PubMed Central. Solid-State NMR 19F-1H-15N Correlation Experiments for Resonance Assignment and Distance Measurements of Multi-fluorinated Proteins. [Link]
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A Comparative Guide to the Kinetic Landscape of 2-(Difluoromethoxy)benzene-1-sulfonyl Chloride in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the judicious selection of reagents is paramount to achieving desired outcomes with efficiency and precision. Aryl sulfonyl chlorides are a cornerstone of synthetic chemistry, pivotal in the formation of sulfonamides and sulfonate esters, which are prevalent motifs in pharmaceuticals and functional materials. This guide provides an in-depth technical comparison of 2-(difluoromethoxy)benzene-1-sulfonyl chloride, a reagent of increasing interest, with other common sulfonylating agents. By examining the kinetic and mechanistic nuances that govern their reactivity, this document aims to equip researchers with the insights necessary for informed experimental design and optimization.
The Decisive Role of the Difluoromethoxy Group: An Electronic Perspective
The reactivity of an aryl sulfonyl chloride is fundamentally dictated by the electrophilicity of the sulfur atom. This, in turn, is modulated by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the sulfonyl sulfur, making it more susceptible to nucleophilic attack, while electron-donating groups (EDGs) have the opposite effect.[1][2]
The 2-(difluoromethoxy) group (-OCHF₂) is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. This inductive effect significantly increases the partial positive charge on the sulfonyl sulfur atom of this compound, thereby increasing its reactivity towards nucleophiles compared to unsubstituted benzenesulfonyl chloride or analogs bearing electron-donating groups.
To quantify and compare the electronic influence of various substituents, the Hammett equation is a valuable tool.[3] It relates the reaction rate constant (k) of a substituted reactant to the rate constant of the unsubstituted parent compound (k₀) through the substituent constant (σ) and the reaction constant (ρ):
log(k/k₀) = ρσ
Comparative Reactivity: A Semi-Quantitative Analysis
In the absence of direct kinetic data for this compound, we can infer its reactivity relative to other commonly used sulfonyl chlorides based on the electronic effects of their substituents.
| Sulfonyl Chloride | Substituent | Substituent Effect | Expected Relative Reactivity |
| This compound | 2-OCHF₂ | Strongly Electron-Withdrawing | High |
| 4-Nitrobenzenesulfonyl chloride | 4-NO₂ | Strongly Electron-Withdrawing | High |
| Benzenesulfonyl chloride | H | Neutral | Moderate |
| 4-Toluenesulfonyl chloride (TsCl) | 4-CH₃ | Electron-Donating | Low |
| 4-Methoxybenzenesulfonyl chloride | 4-OCH₃ | Strongly Electron-Donating | Very Low |
This table provides an expected trend in reactivity based on the electronic properties of the substituents. Actual reaction rates will also be influenced by steric factors, solvent, and the nature of the nucleophile.
The strong electron-withdrawing nature of the 2-(difluoromethoxy) group suggests that this compound will exhibit reactivity comparable to or greater than that of 4-nitrobenzenesulfonyl chloride, a well-established highly reactive sulfonylating agent.[4] Conversely, it will be significantly more reactive than benzenesulfonyl chloride and its electron-donating counterparts like 4-toluenesulfonyl chloride (TsCl).[1]
Mechanistic Considerations: The SNAr Pathway
The reaction of aryl sulfonyl chlorides with nucleophiles typically proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. This pathway involves two key steps:
-
Nucleophilic Attack: The nucleophile attacks the electrophilic sulfur atom, forming a transient, high-energy pentacoordinate intermediate (a Meisenheimer-like complex).
-
Leaving Group Departure: The chloride ion, a good leaving group, is expelled, regenerating the aromaticity of the ring and yielding the final sulfonated product.
The rate-determining step is generally the initial nucleophilic attack. The stability of the intermediate is influenced by the ability of the aromatic ring and its substituents to delocalize the negative charge. Electron-withdrawing groups, such as the 2-(difluoromethoxy) group, stabilize this intermediate, thereby lowering the activation energy and accelerating the reaction.
Caption: Generalized SNAr mechanism for the reaction of an aryl sulfonyl chloride with a nucleophile.
Experimental Protocols for Kinetic Analysis
Accurate determination of reaction kinetics is crucial for understanding and optimizing chemical processes. The following are detailed protocols for monitoring the reactions of this compound.
Kinetic Analysis using Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-invasive technique for real-time reaction monitoring.[5][6][7]
Objective: To determine the rate constant of the reaction between this compound and a nucleophile by monitoring the change in concentration of reactants and products over time.
Materials:
-
This compound
-
Nucleophile (e.g., an amine or alcohol)
-
Anhydrous deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR spectrometer
-
Thermostatted NMR probe
Procedure:
-
Sample Preparation:
-
In a clean, dry NMR tube, dissolve a known amount of this compound and the internal standard in the deuterated solvent.
-
In a separate vial, prepare a solution of the nucleophile in the same deuterated solvent.
-
-
Data Acquisition:
-
Place the NMR tube containing the sulfonyl chloride solution into the NMR spectrometer and allow it to equilibrate to the desired reaction temperature.
-
Acquire an initial ¹H NMR spectrum (t=0).
-
Inject a known amount of the nucleophile solution into the NMR tube, quickly mix, and immediately start acquiring a series of ¹H NMR spectra at regular time intervals.
-
-
Data Analysis:
-
Process the acquired spectra (phasing, baseline correction).
-
Integrate the signals corresponding to a characteristic peak of the reactant (e.g., a proton on the aromatic ring of the sulfonyl chloride) and a characteristic peak of the product.
-
Normalize the integrals to the integral of the internal standard to account for any variations in sample concentration or spectrometer performance.
-
Plot the concentration of the reactant versus time.
-
Determine the reaction order and calculate the rate constant by fitting the data to the appropriate integrated rate law.
-
Caption: Workflow for kinetic analysis of a sulfonylation reaction using NMR spectroscopy.
Kinetic Analysis using High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive and quantitative method for monitoring reaction progress, especially for complex mixtures.[8][9][10]
Objective: To determine the rate constant by quantifying the concentrations of reactants and products at various time points.
Materials:
-
This compound
-
Nucleophile
-
Reaction solvent
-
Quenching solution (e.g., a dilute acid or base)
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Appropriate HPLC column (e.g., C18 reverse-phase)
-
Mobile phase solvents
Procedure:
-
Reaction Setup:
-
In a thermostatted reaction vessel, combine the solvent, this compound, and any other reagents except the initiating nucleophile.
-
Allow the mixture to reach the desired reaction temperature.
-
-
Reaction Initiation and Sampling:
-
Initiate the reaction by adding the nucleophile.
-
At predetermined time intervals, withdraw an aliquot of the reaction mixture and immediately quench the reaction by adding it to a vial containing the quenching solution.
-
-
HPLC Analysis:
-
Dilute the quenched samples to an appropriate concentration for HPLC analysis.
-
Inject the samples onto the HPLC system.
-
Separate the components using a suitable gradient or isocratic mobile phase.
-
Quantify the peak areas of the reactant and product.
-
-
Data Analysis:
-
Generate a calibration curve for both the reactant and the product using standards of known concentrations.
-
Convert the peak areas from the reaction samples to concentrations using the calibration curves.
-
Plot concentration versus time and determine the rate constant as described for the NMR method.
-
Conclusion and Future Outlook
This compound emerges as a highly reactive and valuable reagent for the synthesis of sulfonamides and sulfonate esters. Its enhanced reactivity, driven by the strong electron-withdrawing nature of the difluoromethoxy group, allows for efficient reactions, potentially under milder conditions or with less nucleophilic substrates. While direct quantitative kinetic data remains an area for further investigation, the principles of physical organic chemistry provide a solid framework for predicting its behavior relative to other sulfonyl chlorides. The experimental protocols detailed herein offer robust methods for researchers to quantify the kinetics of reactions involving this and other sulfonylating agents, enabling the development of optimized and efficient synthetic methodologies. As the demand for fluorinated organic molecules in pharmaceuticals and materials science continues to grow, the importance of understanding and harnessing the reactivity of reagents like this compound will undoubtedly increase.
References
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Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Substituent effects on the kinetics of pyridine-catalysed hydrolysis of aromatic sulphonyl chlorides; Brønsted and Hammett correlations. [Link]
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Journal of the Chemical Society B: Physical Organic. (1968). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. [Link]
-
MDPI. (n.d.). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Analytical Chemistry Applications of Sulfonyl Chlorides: Derivatization Techniques. [Link]
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PubMed. (2024). 1H NMR based sulfonation reaction kinetics of wine relevant thiols in comparison with known carbonyls. [Link]
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Canadian Journal of Chemistry. (1971). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. [Link]
-
SIELC Technologies. (n.d.). Separation of Methanesulfonyl chloride on Newcrom R1 HPLC column. [Link]
-
ResearchGate. (n.d.). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism | Request PDF. [Link]
-
Magritek. (n.d.). Reaction Monitoring. [Link]
-
ResearchGate. (n.d.). Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture. [Link]
- Google Patents. (n.d.). HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid.
-
Reaction Chemistry & Engineering. (2022). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. [Link]
-
MDPI. (2024). Effect of the Position of the Substituent in the Electrochemical Reduction of Nitro-Substituted Benzenesulfonyl Chlorides. [Link]
-
ResearchGate. (n.d.). Preparation of Sulfonyl Chlorides by Oxidative Chlorination of Thiols and Disulfides using HNO3/HCl/O2 in a Flow Reactor. [Link]
-
IMSERC. (n.d.). Kinetics / reaction monitoring. [Link]
-
Wiley Online Library. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Link]
-
PubMed Central. (2025). NMR Reaction Monitoring Robust to Spectral Distortions. [Link]
-
Oxford Reference. (n.d.). Hammett equation. [Link]
-
Beilstein Journal of Organic Chemistry. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. [Link]
-
ResearchGate. (n.d.). NMR Methods for Kinetic Analysis. [Link]
-
Chemistry LibreTexts. (2021). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. [Link]
-
PubMed. (2013). Kinetic studies on the reaction of chlorosulfonyl isocyanate with monofluoroalkenes: experimental evidence for both stepwise and concerted mechanisms and a pre-equilibrium complex on the reaction pathway. [Link]
-
ResearchGate. (2016). Effect of solvents on activation parameters for the kinetics of reaction between p-Toluene sulfonyl Chloride with α- hydroxy acids in the presence of pyridine. [Link]
-
ResearchGate. (n.d.). Kinetic Studies on the Reaction of Chlorosulfonyl Isocyanate with Monofluoroalkenes: Experimental Evidence for Both Stepwise and Concerted Mechanisms and a Pre-equilibrium Complex on the Reaction Pathway | Request PDF. [Link]
-
MDPI. (2023). A Theoretical Kinetic Study on Concerted Elimination Reaction Class of Peroxyl-hydroperoxyl-alkyl Radicals (•OOQOOH) in Normal-alkyl Cyclohexanes. [Link]
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The Strategic Advantage of Difluoromethoxy Substitution in Phenyl Sulfonamides: A Comparative Guide to Metabolic Stability
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the pursuit of metabolically robust drug candidates is a paramount objective. The inherent liabilities of a molecule to enzymatic biotransformation can significantly curtail its therapeutic potential, leading to poor pharmacokinetic profiles, short half-lives, and the formation of potentially toxic metabolites. Within the widely explored chemical space of sulfonamides, a key strategy to enhance metabolic stability has been the introduction of fluorine-containing substituents. This guide provides an in-depth comparative analysis of 2-(difluoromethoxy)phenyl sulfonamides, contrasting their metabolic fate with non-fluorinated and other halogenated analogs. We will delve into the mechanistic rationale, present supporting experimental data from relevant compounds, and provide detailed protocols for assessing metabolic stability in your own research.
The Achilles' Heel of Aryl Sulfonamides: A Metabolic Perspective
Aryl sulfonamides are susceptible to metabolism primarily by cytochrome P450 (CYP450) enzymes, a superfamily of heme-containing monooxygenases predominantly found in the liver.[1][2] The primary routes of metabolism for many aryl sulfonamides involve oxidation of the aromatic ring or alkyl groups. For instance, in the case of the well-known COX-2 inhibitor celecoxib, which possesses a tolyl (methylphenyl) group, the primary metabolic pathway is the hydroxylation of the methyl group, a reaction primarily catalyzed by CYP2C9.[3][4] This initial oxidative step is often the rate-limiting factor in the clearance of the drug.
For sulfonamides bearing a methoxy-substituted phenyl ring, a common metabolic pathway is O-demethylation, which can lead to the formation of a phenol metabolite. This phenolic metabolite can then undergo further phase II conjugation reactions, such as glucuronidation, facilitating its excretion. While this is a natural detoxification process, rapid metabolism can lead to low bioavailability and a short duration of action, necessitating more frequent dosing and potentially leading to higher peak-to-trough plasma concentrations, which can be associated with adverse effects.
The Difluoromethoxy Shield: Blocking Metabolic Attack
The strategic replacement of a methoxy (-OCH3) group with a difluoromethoxy (-OCF2H) group is a powerful tactic to thwart CYP450-mediated metabolism.[5][6] The rationale behind this enhanced stability lies in the strength of the carbon-fluorine bond and the electronic properties of the difluoromethoxy group.
The C-F bond is significantly stronger than a C-H bond, making it much more resistant to enzymatic cleavage. The initial step in the O-demethylation of a methoxy group involves the abstraction of a hydrogen atom by the reactive oxygen species of the CYP450 enzyme. In a difluoromethoxy group, the presence of two electron-withdrawing fluorine atoms strengthens the remaining C-H bond, making it less susceptible to this initial oxidative attack. This "metabolic shielding" effectively blocks the O-demethylation pathway, forcing metabolism to occur at other, potentially less favorable, sites on the molecule.
Comparative Metabolic Stability: An Illustrative Analysis
While direct head-to-head public domain data for a single 2-(difluoromethoxy)phenyl sulfonamide and its exact methoxy counterpart is limited, we can draw compelling insights from studies on structurally related compounds.
Let's consider a hypothetical comparative study based on established metabolic profiles of relevant drugs. For a typical aryl sulfonamide with a metabolically susceptible site, such as celecoxib, the in vitro half-life in human liver microsomes can be relatively short. In contrast, compounds bearing a difluoromethoxy group, such as the phosphodiesterase-4 (PDE4) inhibitor roflumilast and its analogs, have demonstrated significantly enhanced metabolic stability.[7][8]
To provide a quantitative perspective, we can create an illustrative comparison based on these observations. The following table summarizes the expected metabolic stability parameters for a hypothetical 2-methoxyphenyl sulfonamide versus its 2-(difluoromethoxy)phenyl analog when incubated with human liver microsomes.
| Compound | Structure | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| 2-Methoxyphenyl Sulfonamide (Hypothetical) | CS(=O)(=O)Nc1ccccc1OC | 25 | 27.7 |
| 2-(Difluoromethoxy)phenyl Sulfonamide (Hypothetical) | CS(=O)(=O)Nc1ccccc1OC(F)F | > 120 | < 5.8 |
This data is illustrative and based on the known metabolic properties of methoxy- and difluoromethoxy-containing compounds. Actual values will vary depending on the full molecular structure.
The significantly longer half-life and lower intrinsic clearance projected for the 2-(difluoromethoxy)phenyl sulfonamide highlight the profound impact of this substitution on metabolic stability. This enhanced stability is expected to translate to improved pharmacokinetic properties in vivo, such as a longer plasma half-life and increased bioavailability.
Experimental Protocol: Assessing Metabolic Stability Using Liver Microsomes
To empirically determine the metabolic stability of your compounds, the in vitro liver microsomal stability assay is a robust and widely accepted method.[9][10] This assay measures the disappearance of a parent compound over time when incubated with liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes.[11]
Diagram of the Microsomal Stability Assay Workflow
Caption: Workflow for the in vitro microsomal stability assay.
Step-by-Step Methodology
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Thaw pooled human liver microsomes on ice.
-
Prepare a fresh NADPH-generating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer (pH 7.4).
-
Prepare a quenching solution of cold acetonitrile containing a suitable internal standard for LC-MS/MS analysis.
-
-
Incubation:
-
In a microcentrifuge tube or 96-well plate, pre-warm a mixture of liver microsomes (final concentration typically 0.5-1 mg/mL) and phosphate buffer at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the test compound (final concentration typically 1 µM) and the NADPH-generating system.
-
Include control incubations:
-
A "minus NADPH" control to assess for non-CYP450 mediated degradation or chemical instability.
-
A "time zero" sample where the quenching solution is added immediately after the addition of the test compound.
-
-
-
Sampling and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the incubation mixture.
-
Immediately add the aliquot to a tube or well containing the cold acetonitrile quenching solution to stop the reaction and precipitate the microsomal proteins.
-
-
Sample Processing and Analysis:
-
Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or plate for analysis.
-
Analyze the samples by LC-MS/MS to quantify the remaining concentration of the parent compound relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear portion of the curve (slope = -k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (volume of incubation / mg of microsomal protein) .
-
Conclusion: A Clear Path to More Druggable Candidates
The incorporation of a 2-(difluoromethoxy)phenyl moiety into sulfonamide-based drug candidates represents a highly effective strategy for enhancing metabolic stability. By blocking the common O-demethylation pathway, this substitution can significantly increase the in vitro half-life and reduce the intrinsic clearance of these compounds. The provided experimental protocol for the in vitro microsomal stability assay offers a reliable method for empirically validating the metabolic advantages of such structural modifications. For researchers in drug discovery and development, a thorough understanding and application of these principles are crucial for the rational design of more robust and efficacious therapeutic agents.
References
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- Roflumilast: a review of its use in the treatment of COPD. (2016). International Journal of Chronic Obstructive Pulmonary Disease, 11, 85–97.
- Roflumilast analogs with improved metabolic stability, plasma protein binding, and pharmacokinetic profile. (2019). Drug Testing and Analysis, 11(6), 886-897.
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- Tang, C., et al. (2000). Major role of human liver microsomal cytochrome P450 2C9 (CYP2C9) in the oxidative metabolism of celecoxib, a novel cyclooxygenase-II inhibitor. Drug Metabolism and Disposition, 28(5), 517-522.
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NDA 20-998 Clinical Pharmacology and Biopharmaceutics Review(s). (n.d.). Retrieved from [Link]
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Chronic obstructive pulmonary disease. (n.d.). In Wikipedia. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(Difluoromethoxy)benzene-1-sulfonyl Chloride
This document provides an in-depth, procedural guide for the safe handling and disposal of 2-(difluoromethoxy)benzene-1-sulfonyl chloride. As a reactive sulfonyl chloride, this compound presents significant hazards if not managed correctly. This guide is intended for researchers, scientists, and drug development professionals who handle this or structurally similar reagents. Our objective is to move beyond basic safety data sheet (SDS) recommendations to provide a framework grounded in chemical principles, ensuring both personal safety and environmental compliance.
Understanding the Core Hazard: The Chemistry of Sulfonyl Chloride Reactivity
The primary operational hazard of this compound stems from its electrophilic sulfur center, making it highly susceptible to nucleophilic attack. The most common nucleophile in a laboratory environment is water.
Hydrolysis Reaction: this compound reacts exothermically with water (including atmospheric moisture) to produce 2-(difluoromethoxy)benzenesulfonic acid and corrosive hydrochloric acid (HCl) gas.[1][2][3] This reaction is often vigorous and is the root cause of the compound's corrosivity to skin, eyes, and the respiratory tract.[1][2][4][5]
The fundamental principle of safe disposal is, therefore, controlled chemical inactivation . We do not simply discard the reactive compound; we intentionally and safely convert it into its less hazardous, hydrolyzed, and neutralized salt form before it enters the chemical waste stream.
Mandatory Personal Protective Equipment (PPE)
Given the severe corrosive potential, a comprehensive suite of PPE is non-negotiable.[6][7] Before handling the neat material or initiating disposal, ensure the following are in place:
| PPE Category | Specification | Rationale |
| Eye & Face Protection | Chemical safety goggles and a full-face shield.[1][7][8][9] | Protects against splashes of the corrosive reagent and the vigorous reaction during quenching. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene), ensuring no prior tears or perforations.[8][10] | Prevents severe skin burns upon contact.[2][11] |
| Body Protection | A flame-resistant lab coat and closed-toe shoes.[9][10] | Protects against spills and splashes. |
| Respiratory Protection | All handling and disposal operations must be conducted within a certified chemical fume hood.[1][2][8] | To contain and exhaust the corrosive HCl gas generated during hydrolysis. |
Procedural Guide for Chemical Inactivation and Disposal
The following procedures are scalable but are presented for two common scenarios: disposal of residual quantities from reaction vessels and disposal of bulk/unwanted reagent.
Inactivation of Residual Quantities (e.g., <1 g)
This procedure is for quenching the unreacted this compound remaining in a reaction flask post-synthesis.
-
Preparation: In the fume hood, place the reaction flask in an ice-water bath to ensure it remains cold.
-
Solvent Addition: Add a water-miscible organic solvent in which the sulfonyl chloride is soluble (e.g., acetone or THF) to the flask to dilute the residue. This helps moderate the reaction rate.
-
Controlled Quenching: While vigorously stirring the cooled solution, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise.
-
Causality: The bicarbonate will neutralize the resulting sulfonic acid and HCl. This produces carbon dioxide (CO₂) gas, so a vigorous effervescence is expected.[1] The slow, dropwise addition to a cooled, stirred solution is critical to control the exotherm and the rate of gas evolution, preventing overflow.[1]
-
-
Verification: After the addition is complete and gas evolution has ceased, continue stirring in the ice bath for an additional 30 minutes to ensure the reaction is complete.[1]
-
Final Check: Check the pH of the aqueous layer with pH paper to ensure it is neutral or slightly basic (pH 7-9).[1] If it remains acidic, add more bicarbonate solution.
-
Disposal: The resulting neutralized aqueous mixture can now be combined with other aqueous hazardous waste for collection by your institution's Environmental Health & Safety (EHS) department.
Inactivation of Bulk Quantities (e.g., >1 g or full bottles)
Disposing of larger quantities requires a more cautious and controlled approach due to the increased potential for a significant exothermic event.
-
Prepare the Neutralization Solution: In a large beaker or flask (at least 3-5 times the volume of your sulfonyl chloride and the required quenching solution), prepare a 1-2 M solution of sodium hydroxide (NaOH) or a saturated solution of sodium bicarbonate (NaHCO₃) in water. Place this vessel in a large ice-water bath and begin stirring with a magnetic stir bar.
-
Expert Insight: While sodium bicarbonate is often sufficient, a dilute solution of sodium hydroxide is more effective for larger quantities as it has a higher capacity for neutralization and does not produce gas. However, its reaction is also more exothermic, demanding even greater control over the addition rate and cooling.
-
-
Slow Addition of Sulfonyl Chloride: Using a dropping funnel or by carefully pouring in small portions, add the this compound to the cold, vigorously stirred basic solution .
-
CRITICAL SAFETY NOTE: Never add water or a basic solution to the bulk sulfonyl chloride. This will create a highly concentrated, localized, and violent exothermic reaction that can cause boiling and splashing of the corrosive material. Always add the reactive reagent to the quenching solution.
-
-
Monitor and Control: Carefully control the addition rate to keep the temperature of the quenching mixture below 20°C. If the temperature rises rapidly, immediately stop the addition.
-
Ensure Complete Reaction: After all the sulfonyl chloride has been added, allow the mixture to slowly warm to room temperature and continue stirring for at least 2 hours to ensure complete hydrolysis and neutralization.
-
Verify Neutralization: Check the pH of the solution to confirm it is neutral or basic. Adjust with more base if necessary.
-
Waste Collection: Transfer the neutralized solution to a properly labeled hazardous waste container for EHS pickup.
Spill Management Protocol
In the event of a spill, immediate and correct action is required to mitigate the hazard.[8]
-
Evacuate and Ventilate: Ensure the spill area is clear of all non-essential personnel. Maximize ventilation by ensuring the fume hood sash is at the appropriate height.[8]
-
Contain the Spill: Cover the spill with a non-combustible, inert absorbent material such as dry sand, earth, or vermiculite.[8] Do NOT use paper towels or other combustible materials.
-
Neutralize: In a separate container, prepare a slurry of sodium carbonate (soda ash) or sodium bicarbonate and water.[8] Slowly and carefully add this basic slurry to the contained spill, working from the outside in. Be prepared for gas evolution and heat generation.
-
Collect Waste: Once the reaction has subsided, scoop the mixture into a suitable, labeled container for hazardous waste disposal.[10][12]
-
Decontaminate: Wipe the spill area with the basic slurry, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
Disposal Workflow Visualization
The following diagram outlines the decision-making process for the safe disposal of this compound.
Caption: Decision flowchart for handling and disposal of this compound.
References
- Canadian Journal of Chemistry. (1971). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides, 49, 1441.
- Safety First: Handling Sulfuryl Chloride in Industrial Settings. (n.d.).
- The Journal of Organic Chemistry. (1981). Sulfonyl radicals. 7. Kinetics and mechanism of the thermal decomposition of .alpha.-phenylalkanesulfonyl chlorides proceeding v.
- ChemBK. (2024). 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)benzene-1-sulfonyl chloride.
- Journal of the American Chemical Society. (1989). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides.
- BenchChem. (2025). Technical Support Center: Safe Quenching Procedures for 2,4-Dichlorobenzenesulfonyl Chloride Reactions.
- Google Patents. (n.d.). PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
- 2-(2,2-difluoroethoxy)-6-(trifluoroMethyl)benzene-1-sulfonyl chloride Safety Data Sheets. (n.d.).
- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND.
- Fisher Scientific. (2023). SAFETY DATA SHEET - 2,5-Di(2,2,2-trifluoroethoxy)benzene-1-sulfonyl chloride.
- Wikipedia. (n.d.). Sulfuryl chloride.
- SD Fine-Chem. (n.d.). SULPHURYL CHLORIDE.
- AK Scientific, Inc. (n.d.). 3-Chloro-4-(difluoromethoxy)benzene-1-sulfonyl chloride Safety Data Sheet.
- NJ.gov. (n.d.). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY.
- PubChem. (n.d.). 5-Chloro-2-(difluoromethoxy)benzene-1-sulfonyl chloride.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET - Benzenesulfonyl chloride.
- Canada Safety Training. (n.d.). PPE for Hazardous Chemicals.
- SafetyCulture Marketplace US. (2025). Essential PPE for Protection Against Liquid Chemicals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
